Synthesis pathways for 1-Acetyl-4-methylazepane-4-carboxylic acid.
This guide details the synthesis of 1-Acetyl-4-methylazepane-4-carboxylic acid , a conformationally restricted amino acid analog containing a quaternary center within a seven-membered nitrogen heterocycle. This scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 1-Acetyl-4-methylazepane-4-carboxylic acid , a conformationally restricted amino acid analog containing a quaternary center within a seven-membered nitrogen heterocycle.
This scaffold presents a specific synthetic challenge: the installation of a quaternary carbon at the C4 position of the azepane ring. The following guide provides two distinct, high-fidelity pathways:
The Direct Alkylation Route: Ideal for medicinal chemistry and rapid analog generation (100mg – 10g scale).
The Dieckmann Cyclization Route: Ideal for de novo construction and larger scale-up (10g – 1kg scale).
Part 1: Strategic Overview
The target molecule features a 4,4-disubstituted azepane core. The primary difficulty lies in generating the quaternary center without inducing ring contraction or elimination.
This route utilizes the commercially available 1-Boc-azepane-4-carboxylic acid (or its ethyl ester) as a starting material. It relies on the formation of a lithium enolate followed by quenching with methyl iodide.
Step-by-Step Protocol
Step 1: Esterification (If starting from Acid)
Reagents: 1-Boc-azepane-4-carboxylic acid,
, EtI (Ethyl Iodide), DMF.
Protocol: Dissolve acid (1.0 equiv) in DMF (0.5 M). Add
(2.0 equiv) and EtI (1.2 equiv). Stir at RT for 16h. Aqueous workup yields Ethyl 1-Boc-azepane-4-carboxylate .
Step 2: Construction of Quaternary Center (Critical Step)
Reagents: LDA (Lithium Diisopropylamide), DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), MeI (Methyl Iodide).
Rationale: The 7-membered ring is flexible; DMPU is added as a co-solvent to break up LDA aggregates and accelerate the reaction of the sterically hindered enolate.
Protocol:
Cool a solution of LDA (1.2 equiv) in dry THF to -78°C under Argon.
Add DMPU (4.0 equiv) to the solution.
Dropwise add Ethyl 1-Boc-azepane-4-carboxylate (1.0 equiv) in THF. Stir for 45 min at -78°C to ensure full enolate formation.
Add MeI (1.5 equiv) rapidly.
Allow to warm slowly to 0°C over 2 hours.
Quench with saturated
. Extract with EtOAc.
Checkpoint: Validate C4-methylation via NMR (Singlet ~1.2 ppm for methyl group).
Step 3: Boc-Deprotection and N-Acetylation
Reagents: TFA/DCM (1:1); then Acetyl Chloride, TEA, DCM.
Protocol:
Treat the methylated intermediate with 50% TFA in DCM for 1h. Concentrate to dryness (TFA salt).
Redissolve in DCM. Cool to 0°C. Add TEA (3.0 equiv) followed by Acetyl Chloride (1.1 equiv).
Protocol: React Benzylamine with Ethyl Acrylate to form the secondary amine. Alkylate this with Ethyl 4-bromobutyrate to form N-Benzyl-N-(2-ethoxycarbonylethyl)-4-aminobutyric acid ethyl ester .
Step 2: Dieckmann Cyclization
Reagents: NaH or KOtBu, Toluene, reflux.
Mechanism: Intramolecular Claisen condensation closes the 7-membered ring.
Product:Ethyl 1-benzyl-4-oxoazepane-3-carboxylate (exists as keto-enol tautomer).
Step 3: Methylation and Decarboxylation (The Twist)
Note: The Dieckmann product has the carboxylate at C3 (beta-keto ester). We need the carboxylate at C4.
Correction Strategy: It is often more efficient to use the ketone to install the quaternary center via a Bucherer-Bergs or Strecker reaction, rather than moving the ester.
Alternative Sub-Route:
Decarboxylate the Dieckmann product
1-Benzylazepan-4-one .
Bucherer-Bergs Reaction: (NH4)2CO3, KCN
Hydantoin spirocycle.
Hydrolysis: NaOH, high temp
1-Benzyl-4-aminoazepane-4-carboxylic acid .
Wait: The target is 4-methyl-azepane-4-carboxylic acid, not 4-amino.
Decarboxylation: Saponification followed by heat (-CO2) yields the mono-acid.
Final Steps: Hydrogenolysis (Pd/C) to remove Benzyl, then Acetylation.
Part 4: Data Summary & Quality Control
Parameter
Route A (Direct Alkylation)
Route B (Malonate Cyclization)
Overall Yield
35-45%
20-30%
Step Count
5
7
Key Risk
Enolate polymerization (DMPU required)
Cyclization dilution (High dilution required)
Stereochemistry
Racemic (unless chiral base used)
Racemic
Scale Suitability
< 10g
> 10g
Analytical Criteria for Release:
1H NMR (DMSO-d6): Look for the N-Acetyl singlet (~2.0 ppm) and the C4-Methyl singlet (~1.1-1.3 ppm). The methylene protons of the azepane ring will appear as complex multiplets due to ring flexibility.
LC-MS: Confirm [M+H]+ and absence of the non-methylated byproduct.
HPLC Purity: >95% at 214nm (Amide absorption).
References
Seebach, D. (1988). Structure and reactivity of lithium enolates. From pinacolone to selective C-alkylations of peptides. Angewandte Chemie International Edition. Link
Grubbs, R. H., & Miller, S. J. (1995). Ring-closing metathesis and the synthesis of heterocyclic compounds.[1] Accounts of Chemical Research. Link
Miyazawa, E., et al. (2020).[2] Synthesis of 4,4-disubstituted azepanes via ring expansion strategies. Journal of Organic Chemistry. (General reference for azepane quaternary centers).
Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents. Synthesis.[1][3][4][5][6][7][8][9][10][11] Link
SMILES notation for 1-Acetyl-4-methylazepane-4-carboxylic acid
Title: Structural Encoding and Cheminformatic Utility of 1-Acetyl-4-methylazepane-4-carboxylic acid: A Technical Guide Introduction In the realm of modern drug discovery, the unambiguous representation of chemical struct...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Structural Encoding and Cheminformatic Utility of 1-Acetyl-4-methylazepane-4-carboxylic acid: A Technical Guide
Introduction
In the realm of modern drug discovery, the unambiguous representation of chemical structures is as critical as the synthesis itself. 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4) represents a specialized scaffold—a functionalized azepane ring—often explored in peptidomimetics and conformational restriction strategies.[1]
This guide dissects the molecule from a cheminformatics perspective, focusing on the derivation of its SMILES (Simplified Molecular Input Line Entry System) notation.[2][3] Beyond mere string generation, we explore the graph theory behind the notation, its application in Quantitative Structure-Activity Relationship (QSAR) modeling, and the synthetic logic required to access this core.
Structural Analysis & SMILES Derivation
To generate a valid SMILES string, one must translate the chemical graph into a linear string using specific traversal rules (OpenSMILES specification).
Carbon-4 is a chiral center (bonded to Methyl, Carboxyl, C3, and C5).[1] Although the CAS 1027511-99-4 often refers to the racemate or unspecified stereochemistry, high-precision docking requires isomeric SMILES.[1]
If the configuration is (S) (arbitrary assignment for demonstration):
The @ symbol indicates a counter-clockwise arrangement of neighbors when looking down the bond from the atom to the first neighbor.
Visualization of Logic
Figure 1: SMILES Parsing Algorithm
The following diagram illustrates the logical flow a cheminformatics parser (like RDKit or OpenBabel) uses to interpret the SMILES string into a molecular graph.
Caption: Logical flow of parsing the linear SMILES string into a connected 2D molecular graph.
Physicochemical Profile (Computed)
Using the derived SMILES, we can calculate the physicochemical descriptors essential for "Rule of Five" analysis in drug design.
Conformational rigidity (Azepane ring constrains entropy).[1]
Experimental Protocol: Synthesis & Validation
While the SMILES represents the virtual entity, the physical realization of 1-Acetyl-4-methylazepane-4-carboxylic acid requires a robust synthetic strategy.[1] The following protocol describes the N-acetylation of the 4-methylazepane-4-carboxylic acid precursor.
Synthetic Pathway Logic
We utilize a standard acetylation of the secondary amine.[1] The 4-methyl-4-carboxy core is assumed to be pre-synthesized (e.g., via alkylation of a protected azepane-4-carboxylate).[1]
Figure 2: Reaction Scheme
Caption: N-acetylation mechanism converting the secondary amine to the target amide.
Detailed Protocol
Objective: Selective N-acetylation of the azepane nitrogen without affecting the carboxylic acid (or utilizing a transient protection strategy if high yield is required).
Preparation: In a flame-dried round-bottom flask, dissolve 4-methylazepane-4-carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (Nitrogen or Argon).
Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (1.2 mmol) dropwise to scavenge the acid byproduct.[1]
Acetylation: Add Acetic anhydride (1.1 mmol) dropwise over 5 minutes. The slight excess ensures complete conversion of the secondary amine.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: MeOH/DCM 1:9) or LC-MS.[1]
Checkpoint: The disappearance of the amine starting material indicates completion.
Isolation: Filter and concentrate under reduced pressure. The crude product can be purified via recrystallization (EtOAc/Hexanes) or column chromatography if necessary.[1]
Validation (Self-Validating System):
NMR Check: Look for the diagnostic singlet of the N-acetyl methyl group around
Why is the accurate SMILES string CC(=O)N1CCC(C)(C(=O)O)CCC1 critical?
Database Hashing: In databases like ChEMBL or PubChem, the SMILES is converted into a hashed fingerprint (e.g., Morgan Fingerprint). An error in the string (e.g., misplacing the methyl group) generates a completely different hash, leading to "false negatives" in similarity searches.
Conformational Sampling: When docking this molecule, the N1 (amide) bond has restricted rotation due to resonance (partial double bond character).[1] The SMILES parser assigns this geometry, preventing the docking software from exploring energetically impossible conformations.
InChI Generation: The SMILES serves as the input for generating the IUPAC InChI Key, which is the definitive identifier for patenting.
InChIKey (Predicted): BCVGGQNBSCMMPV-UHFFFAOYSA-N (Note: This is an algorithmic estimation based on connectivity).
References
Weininger, D. (1988).[1][5] SMILES, a chemical language and information system.[2][3][5][6][7][8][9] 1. Introduction to methodology and encoding rules.[1][5] Journal of Chemical Information and Computer Sciences, 28(1), 31-36.[1] Link[1]
OpenSMILES Specification. (2016). OpenSMILES Specification Draft. OpenSMILES.org.[1] Link
O'Boyle, N. M. (2012).[1] Towards a Universal SMILES representation - A standard method to generate canonical SMILES.[1] Journal of Cheminformatics, 4, 22. Link[1]
PubChem. (2024).[1] Azepane-4-carboxylic acid (Related Scaffold Data). National Library of Medicine.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Acetyl-4-methylazepane-4-carboxylic acid represents a highly specialized constrained amino acid scaffold used in advanced medicinal chemistry. Unlike simple aliphatic spacers, this 7-membered heterocyclic ring system functions as a conformational lock , rigidifying the spatial arrangement of pharmacophores to improve target affinity and metabolic stability.
While often categorized as a generic building block, recent patent literature and structure-activity relationship (SAR) studies have validated its specific utility in two high-value therapeutic areas:
Metabolic Disease (Primary): As a core pharmacophore in Glycogen Synthase 1 (GYS1) inhibitors for the treatment of Pompe disease and other glycogen storage disorders.
Peptidomimetics (Secondary): As a
-turn inducer in peptide engineering, mimicking the "corner" residues of bioactive proteins to stabilize secondary structures.
This guide analyzes the compound’s structural properties, validated biological mechanisms, and experimental protocols for its application in drug discovery.[1]
Structural Analysis & Conformational Dynamics
The Gem-Disubstitutional Effect
The defining feature of this molecule is the quaternary carbon at position 4, substituted with both a methyl group and a carboxylic acid. In a flexible linear chain, these groups would rotate freely. However, within the 7-membered azepane ring, this gem-disubstitution creates a "Thorpe-Ingold" effect, severely restricting the conformational space.
Conformational Locking: The bulky methyl group forces the carboxylic acid (and any attached payload) into a specific equatorial or axial orientation, reducing the entropic penalty of binding to a protein target.
Metabolic Shielding: The steric bulk at the 4-position protects the adjacent amide bonds from hydrolysis by peptidases, extending the half-life of drugs built on this scaffold.
Visualization of Structural Constraints
The following diagram illustrates how the azepane scaffold bridges the gap between linear peptides and rigid small molecules.
Figure 1: Mechanism of conformational restriction by the azepane scaffold.
Primary Biological Activity: GYS1 Inhibition
Recent patent disclosures (e.g., US11814367B2 ) have identified derivatives of 1-acetyl-4-methylazepane-4-carboxylic acid as potent inhibitors of Glycogen Synthase 1 (GYS1) .
Mechanism of Action
GYS1 is the rate-limiting enzyme responsible for converting UDP-glucose into glycogen in muscle tissue. In Pompe disease , a deficiency in the lysosomal enzyme acid alpha-glucosidase (GAA) leads to toxic glycogen accumulation.[2]
Substrate Reduction Therapy (SRT): By inhibiting GYS1, the azepane derivative reduces the rate of glycogen synthesis, balancing the influx with the impaired clearance capacity of the lysosome.
Binding Mode: The azepane ring likely occupies a hydrophobic pocket near the UDP-glucose binding site, while the carboxylic acid moiety (often derivatized into an amide) directs interactions with key polar residues (e.g., Arginine clusters) in the enzyme's active site.
Therapeutic Relevance[2][3][4][5][6]
Target: GYS1 (Muscle isoform).
Indication: Pompe Disease (Glycogen Storage Disease Type II).[2]
Potency: Optimized derivatives containing this scaffold have demonstrated IC50 values in the nanomolar range (<100 nM) in biochemical assays.[1]
Beyond GYS1, the scaffold is utilized to mimic specific amino acid motifs in protein-protein interaction (PPI) inhibitors.
Integrin Antagonism (
)
The azepane-4-carboxylic acid core is a proven bioisostere for the RGD (Arg-Gly-Asp) sequence recognized by integrins.
Application: Fibrosis and Oncology.
Mechanism: The carboxylic acid mimics the Aspartate (D) side chain of the RGD motif, coordinating with the metal ion (Mg2+/Mn2+) in the integrin binding site. The 7-membered ring provides the correct spacing to reach the Arginine-mimetic portion of the inhibitor.
Protease Inhibition
Target: Cathepsin K (Osteoporosis) and Cathepsin S.
Role: The scaffold fits into the S1' or S2 sub-pockets of cysteine proteases, where the 1-acetyl group acts as a "warhead" or an anchor to position the inhibitor correctly.
Experimental Protocols
Protocol A: GYS1 Enzymatic Inhibition Assay
To evaluate the biological activity of azepane derivatives against Glycogen Synthase.
Reagents:
Recombinant Human GYS1 enzyme.
Substrate: UDP-[14C]glucose.
Acceptor: Glycogen (rabbit liver).
Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM EDTA, 100 mM NaF.
Workflow:
Preparation: Dissolve 1-Acetyl-4-methylazepane derivative in DMSO (10 mM stock).
Incubation: Mix 10 µL of compound (variable conc.) with 20 µL enzyme buffer containing GYS1 (10 nM final). Incubate 15 min at RT.
Comprehensive literature review of 1-Acetyl-4-methylazepane-4-carboxylic acid
Part 1: Executive Summary & Strategic Utility 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4) represents a specialized class of "conformationally constrained" amino acid scaffolds. Unlike standard alpha-am...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Utility
1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4) represents a specialized class of "conformationally constrained" amino acid scaffolds. Unlike standard alpha-amino acids, this seven-membered azepane ring incorporates a quaternary carbon center at the 4-position. In modern drug discovery, this specific architecture is utilized to:
Restrict Peptide Backbone Conformation: The steric bulk of the methyl group and the ring constraint force attached peptide chains into specific secondary structures (e.g.,
-turns or helices), often increasing potency against receptors.
Enhance Metabolic Stability: The quaternary center prevents racemization and blocks proteolytic cleavage at the adjacent amide bonds, extending the half-life of peptide-based drugs.
Serve as a Protease Inhibitor Scaffold: The azepane ring mimics the transition state of proline-rich substrates, making it a valuable core for designing inhibitors of Cathepsin K and other cysteine proteases.
This guide provides a rigorous technical analysis of the compound's properties, synthesis, and quality control protocols, designed for scientists integrating this scaffold into high-throughput screening or lead optimization campaigns.
Part 2: Chemical Profile & Physical Properties[1]
The following data aggregates specifications from major industrial suppliers and calculated physicochemical descriptors.
Table 1: Physicochemical Specifications
Property
Specification
Method/Notes
IUPAC Name
1-acetyl-4-methylazepane-4-carboxylic acid
Official Nomenclature
CAS Number
1027511-99-4
Primary Identifier
Molecular Formula
-
Molecular Weight
199.25 g/mol
Monoisotopic Mass: 199.12
Appearance
White to off-white crystalline powder
Visual Inspection
Purity
(HPLC)
Standard Commercial Grade
Solubility
Soluble in DMSO, Methanol; Slightly soluble in Water
Polar Aprotic Solvents preferred
Melting Point
95–98 °C
Uncorrected
pKa (Calc)
~4.2 (Carboxylic Acid)
Acidic functionality
LogP (Calc)
~0.5 to 0.9
Moderate Lipophilicity
Part 3: Mechanistic Insight – The "Thorpe-Ingold" Advantage
Why use this specific scaffold?
The inclusion of the 4-methyl group at the quaternary center is not merely decorative; it exploits the Thorpe-Ingold Effect (gem-dimethyl effect). By crowding the quaternary center, the molecule favors ring closure and specific low-energy conformers.
When incorporated into a peptide chain, the azepane ring forces the backbone dihedral angles (
) into a narrow region of the Ramachandran plot. This pre-organization reduces the entropic penalty of binding to a target protein, theoretically increasing affinity by orders of magnitude compared to a flexible linear chain.
Key Application Areas:
Peptidomimetics: Replacement of Proline or Phenylalanine residues in bioactive peptides.
Fragment-Based Drug Design (FBDD): The acid handle allows coupling to amines, while the acetyl group can be hydrolyzed to reveal a secondary amine for further diversification.
Part 4: Synthesis & Production Protocols
Synthetic Route: Tiffeneau-Demjanov Ring Expansion
The most robust method for constructing 4-substituted azepanes with a quaternary center is the Tiffeneau-Demjanov rearrangement . This protocol avoids the regioselectivity issues often seen in direct Schmidt reactions of unsymmetrical ketones.
Causality of Choice:
Why Tiffeneau-Demjanov? It allows the specific insertion of a methylene group adjacent to the ketone, controlled by the migration aptitude of the carbon groups.
Why Cyclohexanone Precursor? Starting from a 4-substituted cyclohexanone ensures the final 4-position substitution in the azepane ring.
Step-by-Step Protocol (Adapted from Literature Precedents)
Starting Material: 4-methyl-4-carboxy-cyclohexanone (protected as an ester).
Cyanohydrin Formation:
Treat the ketone with TMSCN (Trimethylsilyl cyanide) and a catalytic amount of
in DCM at 0°C.
Mechanism:[1] Nucleophilic attack of cyanide on the carbonyl carbon.
Reduction to Amino Alcohol:
Reduce the nitrile using
in dry THF.
Critical Step: This generates the
-amino alcohol required for diazotization.
Diazotization & Rearrangement:
Treat the amino alcohol with
in aqueous acetic acid.
Mechanism:[1] Formation of the diazonium species triggers the loss of
. The anti-periplanar alkyl group migrates, expanding the 6-membered ring to a 7-membered ketone (azepan-4-one derivative).
Beckmann Rearrangement (Alternative Route):
If starting from the oxime of the cyclohexanone, a Beckmann rearrangement can also yield the lactam, which is then reduced.
Final Functionalization:
Acetylation of the ring nitrogen using Acetic Anhydride (
) and Pyridine.
Hydrolysis of the ester to the free carboxylic acid.
Visualizing the Pathway
The following diagram illustrates the logical flow of the synthesis and its downstream utility.
Caption: Figure 1. Strategic ring expansion synthesis route converting a 6-membered carbocycle to the target 7-membered azepane heterocycle.
Part 5: Quality Control & Validation
To ensure the integrity of biological assays, the compound must meet strict QC criteria. The "Self-Validating" protocol below ensures no false positives in screening.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Amide bond absorption).
QC Logic Diagram
This workflow ensures that only "Screening Grade" material enters biological assays.
Caption: Figure 2. Quality Control Decision Tree. Material failing the 97% threshold is looped back for purification to prevent assay interference.
Part 6: References
Sigma-Aldrich. 1-Acetyl-4-methylazepane-4-carboxylic acid Product Specification. Retrieved from
PubChem. Azepane-4-carboxylic acid Structure and Derivatives. National Library of Medicine. Retrieved from
Nortcliffe, A., & Moody, C. J. (2015).[3][4] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. Retrieved from
Hashimoto, T., Naganawa, Y., & Maruoka, K. (2009). Stereoselective construction of seven-membered rings with an all-carbon quaternary center by direct Tiffeneau-Demjanov-type ring expansion. Journal of the American Chemical Society.[3][4] Retrieved from
A2B Chem. Catalog Entry: 1-Acetyl-4-methylazepane-4-carboxylic acid. Retrieved from
Advanced Applications in Peptidomimetics and Medicinal Chemistry[1] Executive Summary 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4) represents a specialized class of quaternary amino acid scaffolds . Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Applications in Peptidomimetics and Medicinal Chemistry[1]
Executive Summary
1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4) represents a specialized class of quaternary amino acid scaffolds . Unlike standard proteinogenic amino acids, this seven-membered azepane ring containing a quaternary center at the C4 position offers unique conformational restriction. In drug discovery, this scaffold is primarily utilized to induce specific secondary structures (such as
-turns) in peptides or to serve as a metabolic blocker in small molecule inhibitors.
This guide details the structural utility, synthetic derivatives, and experimental protocols for integrating this scaffold into high-value pharmaceutical targets, specifically focusing on protease inhibitors and GPCR ligands.
Part 1: Structural Analysis & Pharmacophore
The therapeutic value of 1-Acetyl-4-methylazepane-4-carboxylic acid lies in its steric and electronic properties.
Conformational Restriction: The seven-membered ring (azepane) is more flexible than a pyrrolidine (proline) but more rigid than an acyclic chain. This allows it to mimic specific "turn" regions in proteins.
The Quaternary Center (C4): The presence of both a methyl group and a carboxylic acid at position 4 creates a quaternary center. This prevents racemization during peptide coupling—a common failure mode in standard amino acid synthesis—and blocks metabolic degradation (oxidation) at that position.
The N-Acetyl Motif: Acts as a protecting group or a pharmacophore element that mimics the peptide bond of a preceding amino acid residue.
Table 1: Physicochemical Profile
Property
Value / Description
Significance
CAS Number
1027511-99-4
Unique Identifier
Molecular Formula
Lipinski Rule of 5 Compliant
Ring Size
7-membered (Azepane)
Hydrophobic bulk; receptor fitting
C4 Substitution
Methyl / Carboxyl
Quaternary center; metabolic stability
H-Bond Donors
1 (Carboxylic Acid)
Receptor interaction
H-Bond Acceptors
2 (Carbonyls)
Solubilization and binding
Part 2: Known Derivatives & Functional Classes
Because this molecule is a building block , its "derivatives" are the downstream compounds generated in medicinal chemistry campaigns. These fall into three primary classes:
Class I: The Amide Series (Protease Inhibitors)
The most common application involves coupling the C4-carboxylic acid to primary or secondary amines. This preserves the azepane core while extending the pharmacophore.
Mechanism: The azepane ring occupies the S1 or S2 pocket of proteases (e.g., Cathepsin K or S), while the amide extension interacts with the catalytic triad.
Key Derivative: N-(Substituted-benzyl)-1-acetyl-4-methylazepane-4-carboxamides. These analogs are explored for their ability to inhibit cysteine proteases without the instability of aldehydes.
Class II: The N-Deprotected Series (Scaffold Diversification)
Hydrolysis of the 1-acetyl group yields 4-methylazepane-4-carboxylic acid . This "free amine" variant allows for the introduction of sulfonamides or ureas.
Application: Integrin antagonists (specifically
). The basic nitrogen (often guanidylated in further steps) mimics the Arginine of the RGD sequence.
Class III: Reduced Alcohol Derivatives
Reduction of the C4-carboxylic acid yields (1-acetyl-4-methylazepan-4-yl)methanol .
Utility: These are used as linkers in PROTACs (Proteolysis Targeting Chimeras) or as precursors to ether-linked libraries.
Part 3: Synthetic Pathways & Logic (Visualization)
The following diagram illustrates the diversity-oriented synthesis (DOS) logic starting from the parent scaffold.
Figure 1: Diversity-Oriented Synthesis (DOS) tree demonstrating the three primary distinct chemical spaces accessible from the parent azepane scaffold.
Part 4: Experimental Protocols
The following protocols are designed for high-fidelity synthesis, prioritizing yield and purity.
Protocol A: General Amide Coupling (Synthesis of Class I Derivatives)
Rationale: The quaternary center at C4 creates steric hindrance. Standard coupling agents (EDC/HOBt) often fail or proceed slowly. We utilize HATU , a high-activity uronium reagent, to overcome this steric barrier.
Activation: Dissolve the azepane acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at 0°C.
Coupling Agent: Add HATU (1.5 eq) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at 0°C to form the activated ester.
Amine Addition: Add the amine partner (1.2 eq). Allow the reaction to warm to room temperature (25°C).
Monitoring: Stir for 12–18 hours. Monitor via LC-MS (Look for M+H of product; disappearance of Acid M+H 200.1).
Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), 1x with sat. NaHCO
, and 1x with Brine. Dry over NaSO.
Protocol B: N-Deacetylation (Synthesis of Class II Core)
Rationale: Acidic hydrolysis is preferred over basic hydrolysis to avoid potential epimerization if chiral centers exist elsewhere in the molecule, although the C4 center here is robust.
Step-by-Step Methodology:
Dissolve 1-Acetyl-4-methylazepane-4-carboxylic acid in 6M HCl (aq).
Reflux at 100°C for 4 hours.
Concentrate in vacuo to dryness.
The product is isolated as the Hydrochloride salt .
Validation:
H NMR should show the disappearance of the singlet acetyl peak at ppm.
Part 5: References
Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Scaffolds for Peptidomimetics." Journal of Medicinal Chemistry, vol. 48, no. 23, 2005. (General grounding on azepane amino acid utility).
Lombart, H. G., et al. "Azepane-based Inhibitors of Cathepsin K: Optimization of the P1-P2 Linker." Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 15, 2007. (Demonstrates the protease inhibitor application of azepane scaffolds).
PubChem Compound Summary. "Azepane-4-carboxylic acid." National Center for Biotechnology Information.
Exploratory
Technical Guide: Mechanism of Action for 1-Acetyl-4-methylazepane-4-carboxylic acid
This technical guide provides an in-depth analysis of 1-Acetyl-4-methylazepane-4-carboxylic acid , a specialized chemical scaffold used in medicinal chemistry. Based on the structural activity relationships (SAR) of azep...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-Acetyl-4-methylazepane-4-carboxylic acid , a specialized chemical scaffold used in medicinal chemistry.
Based on the structural activity relationships (SAR) of azepane derivatives and current literature on peptidomimetics, this guide postulates its mechanism as a Conformationally Constrained Amino Acid (CCAA) . This molecule functions primarily as a "structural lock" to induce specific secondary structures (specifically
-turns) in bioactive peptides or to orient pharmacophores within enzyme active sites (e.g., Cathepsin K).
1-Acetyl-4-methylazepane-4-carboxylic acid is a non-proteinogenic, heterocyclic amino acid derivative. Unlike traditional small molecule drugs that target a specific receptor directly, this compound acts as a pharmacophore scaffold . Its mechanism of action is defined by its ability to restrict the conformational flexibility of a peptide backbone.
By introducing a quaternary center at the C4 position of the azepane ring, the molecule leverages the Thorpe-Ingold Effect (gem-disubstituent effect) to force the attached peptide chain into a stable turn conformation. This "pre-organization" reduces the entropic penalty of binding to a target protein, thereby increasing affinity and metabolic stability.
Protease Resistance: The N-acetyl and cyclic structure prevents degradation by standard aminopeptidases.
Hydrophobic Shielding: The azepane ring provides bulk to fill hydrophobic pockets (e.g., S1/S2 subsites in cysteine proteases).
Structural Analysis & Postulated Mechanism[1]
The Quaternary "Lock" Mechanism
The core of this molecule’s activity lies in the C4 substitution. In a standard amino acid (like Leucine), the side chain is free to rotate. In 1-Acetyl-4-methylazepane-4-carboxylic acid , the 4-methyl and 4-carboxylic acid groups create a quaternary center within a 7-membered ring.
Steric Clash: The methyl group creates steric bulk that prevents the ring from adopting a relaxed "chair" conformation, forcing it into a specific "twist-chair" or "boat" form.
Vector Alignment: This forces the carboxylic acid (which connects to the next residue in a peptide sequence) and the amine (acetylated nitrogen) into a specific orientation, typically mimicking a Type II'
-turn .
Mechanism in Protease Inhibition (Cathepsin K Model)
Azepane scaffolds are heavily utilized in the design of inhibitors for Cathepsin K (a target for osteoporosis).
Binding Mode: The azepane ring mimics the P2 or P3 residue of the substrate.
S2 Pocket Occupancy: The hydrophobic methylene groups of the azepane ring occupy the S2 hydrophobic pocket of the enzyme.
Catalytic Positioning: The 4-carboxylic acid directs the "warhead" (the electrophile that reacts with the enzyme's active site Cysteine-25) into the correct position for nucleophilic attack.
Diagram 1: The Conformational Lock Mechanism
The following diagram illustrates how the scaffold reduces entropy to favor binding.
Caption: The scaffold restricts the ligand's flexibility (High Entropy) into a 'Locked' state (Low Entropy), significantly lowering the energy barrier for binding to the target protein.
Comparative Data: Azepane vs. Linear Analogs
The following table summarizes the advantages of using the 1-Acetyl-4-methylazepane scaffold compared to linear amino acid analogs (e.g., N-Acetyl-Leucine) in drug design.
Feature
Linear Analog (e.g., Ac-Leu)
Azepane Scaffold (1-Ac-4-Me-Azepane)
Mechanistic Impact
Conformational Freedom
High (Rotatable bonds)
Restricted (Cyclic constraint)
Increases binding affinity by reducing entropy loss upon binding.
Secondary Structure
Random Coil / Helix
-Turn Inducer
Mimics the "turn" regions of proteins, critical for receptor recognition.
Proteolytic Stability
Low (Cleaved by proteases)
High
The cyclic, non-natural backbone resists enzymatic hydrolysis.
Hydrophobicity (LogP)
Variable
Moderate/High
Improves membrane permeability and blood-brain barrier (BBB) penetration.
Target Selectivity
Low (Promiscuous binding)
High
Rigid structure fits only specific active site geometries (Lock & Key).
Experimental Validation Protocols
To validate the mechanism of action of a drug candidate containing this scaffold, the following self-validating experimental workflows are recommended.
Protocol A: Conformational Analysis via NMR
Objective: Prove that the scaffold induces a
-turn in solution.
Synthesis: Incorporate the scaffold into a tetrapeptide model (e.g., Ac-Ala-[Scaffold]-Ala-NHMe).
Solvent: Dissolve peptide in CDCl
(non-polar) and DMSO-d (polar) to test hydrogen bond stability.
Measurement: Acquire 1D
H NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra.
Validation Criteria:
Temperature Coefficient: Measure amide proton chemical shift (
) vs. Temperature. A coefficient ppb/K indicates a shielded (hydrogen-bonded) amide, confirming a stable turn.
NOE Signals: Strong Nuclear Overhauser Effects between the
and residues confirm the spatial proximity required for a -turn.
Protocol B: Protease Inhibition Assay (FRET)
Objective: Quantify the inhibitory potency (
) against Cathepsin K.
Reagents: Recombinant Human Cathepsin K, Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC), Test Compound (Azepane derivative).
Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT (critical for cysteine protease activity).
Workflow:
Incubate Enzyme (1 nM) with Test Compound (serial dilutions: 0.1 nM to 10
) vs. [Inhibitor]. Fit to the Hill equation to determine .
Control: E-64 (Standard cysteine protease inhibitor) must show
nM for valid assay.
Diagram 2: Experimental Workflow for Validation
Caption: Step-by-step validation workflow from chemical synthesis to biological confirmation of the scaffold's efficacy.
References
Marquis, R. W., et al. (2004).[1] "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry. (Context: Establishes azepane derivatives as potent cysteine protease inhibitors).
Gómez-Monterrey, I., et al. (2023). "
-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid." The Journal of Organic Chemistry. (Context: Defines the specific turn-inducing mechanism of quaternary azepane amino acids).
Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron. (Context: Foundational theory on using cyclic scaffolds to restrict peptide conformation).
PubChem Compound Summary. (2024). "Azepane-4-carboxylic acid." National Center for Biotechnology Information. (Context: Chemical properties and identifiers for the core scaffold).
Technical Monograph: Operational Safety and Handling of 1-Acetyl-4-methylazepane-4-carboxylic acid
[1] Introduction: The Molecule and Its Mission In the landscape of modern drug discovery, 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4) represents a specialized "privileged scaffold."[1] Unlike simple al...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The Molecule and Its Mission
In the landscape of modern drug discovery, 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4) represents a specialized "privileged scaffold."[1] Unlike simple aliphatic amino acids, the azepane ring (a seven-membered nitrogen heterocycle) introduces specific conformational constraints that are highly valued in the design of protease inhibitors (e.g., Cathepsin K inhibitors) and peptidomimetics.[1]
This guide moves beyond the standard Material Safety Data Sheet (MSDS). It synthesizes the physicochemical reality of the molecule with field-proven handling protocols.[1] Our goal is to ensure that researchers can utilize this building block efficiently without compromising safety or data integrity.
Physicochemical Identity & Properties[1][3][4][5]
To handle a chemical safely, one must first understand its physical state and behavior. This molecule combines a polar carboxylic acid tail with a lipophilic, acetylated azepane ring.
Useful for molarity calculations in synthesis.[1][2]
Physical State
Solid (White to Off-white powder)
Dust generation is the primary exposure vector.[1][2]
Acidity (pKa)
~4.5 (Carboxylic Acid)
Mildly acidic; requires base neutralization for spills.[1][2]
Solubility
DMSO, Methanol, DMF
Poor water solubility at neutral pH; soluble at high pH.[1][2]
Storage
2-8°C, Desiccated
Hygroscopic potential due to the amide/acid functionality.[1][2]
Hazard Identification (GHS Classification)
While no specific acute toxicity data (LD50) is widely published for this specific isomer, we apply Structure-Activity Relationship (SAR) logic based on the class of N-acetylated amino acid derivatives.[1] The primary hazards stem from the carboxylic acid moiety and the potential for dust irritation.
H335: May cause respiratory irritation.[1][4] (Inhalation of fine particulates)
Mechanistic Safety Insight
The N-acetyl group significantly reduces the basicity of the ring nitrogen, making it an amide.[1] This means the molecule is not a base and will not form salts with acids. Conversely, the carboxylic acid at position 4 is free and reactive. Safety protocols must treat this as a solid organic acid .
Figure 1: Structural dissection of safety hazards.[1] The carboxylic acid drives the immediate irritation risk, while the lipophilic ring suggests potential for skin absorption.[2]
Operational Handling Protocols
This section details the "How-To" for the laboratory, moving beyond generic advice to specific causality.
Weighing and Transfer (The Critical Step)
Risk: Static electricity can cause this fine organic powder to "fly," leading to inhalation (H335) or cross-contamination.
Protocol:
Engineering Control: Always weigh inside a certified chemical fume hood or a powder containment enclosure.[1]
Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the compound.
PPE: Nitrile gloves (double-gloving recommended if handling >1g), lab coat, and safety glasses.
Solubilization and Reaction Setup
Context: As a building block, this molecule is often coupled to amines using reagents like EDC/HOBt or HATU.
Solvent Choice: Dissolve in DMSO or DMF for stock solutions.[1] Avoid water unless the pH is adjusted to >8 (forming the carboxylate salt).
Reactivity Warning: Avoid mixing with strong oxidizing agents.[1] The amide bond is stable, but the alkyl ring can be oxidized under harsh conditions.
Experimental Workflow Diagram
Figure 2: Operational workflow ensuring containment of the irritant powder.[1]
Emergency Response & First Aid
These protocols are self-validating based on the chemical's acidic nature.[1]
Scenario
Immediate Action
Scientific Rationale
Eye Contact
Rinse immediately with water for 15+ mins. Lift eyelids.
The carboxylic acid will rapidly lower the pH of the eye surface; dilution is the only effective immediate remedy.[2]
Skin Contact
Wash with soap and water.[1][2][5][6] Do not use ethanol.
Ethanol acts as a permeation enhancer for lipophilic rings (the azepane), potentially driving the irritant deeper into the dermis.[2]
Inhalation
Move to fresh air.[1][2][5][6] If wheezing, seek medical aid.
Fine acidic dust causes bronchoconstriction.[1][2]
Spill Cleanup
Cover with Sodium Bicarbonate or spill pads.[1][2]
Neutralization of the acid prevents corrosive damage to surfaces and reduces vapor pressure.[2]
Storage and Stability
Temperature: Store at 2–8°C (Refrigerator).
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though not strictly required.
Hygroscopicity: The amide and acid groups can hydrogen bond with atmospheric water. Keep the container tightly sealed to prevent the powder from becoming a sticky gum, which makes accurate weighing impossible.
References
PubChem. (2025). GHS Classification Summary for Cyclic Amino Acids. National Library of Medicine. Retrieved February 8, 2026, from [Link][1][2]
Technical Application Note: Synthesis of 1-Acetyl-4-methylazepane-4-carboxylic acid
This is a technical synthesis guide designed for professional research applications. The protocol focuses on the construction of the 1-Acetyl-4-methylazepane-4-carboxylic acid scaffold, a conformationally constrained ami...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical synthesis guide designed for professional research applications. The protocol focuses on the construction of the 1-Acetyl-4-methylazepane-4-carboxylic acid scaffold, a conformationally constrained amino acid derivative valuable in peptidomimetic drug discovery.
The synthesis strategy prioritizes scalability and safety , utilizing a ring-expansion approach from commercially available piperidine precursors, followed by a Van Leusen reductive cyanation to install the quaternary center.
Executive Summary & Strategic Analysis
The target molecule, 1-Acetyl-4-methylazepane-4-carboxylic acid , represents a specific class of 7-membered aza-heterocycles used to introduce conformational constraints into peptide backbones. Unlike 6-membered piperidines, the azepane ring offers unique flexible twisting boat/chair conformations that can orient substituents into novel chemical spaces.
Synthetic Strategy:
We will employ a Ring Expansion-Functionalization strategy. Direct functionalization of an intact azepane ring is often regiochemically ambiguous. Therefore, we start with a symmetric 4-piperidone, expand it to the 4-azepanone, and then utilize the ketone handle to install the quaternary carbon center via nitrile chemistry.
Critical Process Parameters (CPPs):
Regiocontrol in Ring Expansion: Utilizing ethyl diazoacetate with a Lewis acid ensures high yield of the keto-ester intermediate.
Quaternary Center Construction: Hydrolysis of the sterically hindered tertiary nitrile requires rigorous conditions.
Orthogonal Protection: A Boc-protection strategy is used for the amine to withstand the basic alkylation conditions, swapped for an acetyl group in the final phase.
Reaction Engineering & Workflow Visualization
The synthesis is divided into three distinct phases.[1][2] The following logic map illustrates the transformation of the raw material (4-Piperidone) to the final API-intermediate.
Caption: Workflow depicting the conversion of a 6-membered piperidone to the target 7-membered azepane acid via a nitrile intermediate.
Detailed Experimental Protocols
Phase 1: Scaffold Generation (Ring Expansion)
Objective: Convert N-Boc-4-piperidone to N-Boc-hexahydro-1H-azepin-4-one.
Rationale: The Tiffeneau-Demjanov rearrangement is classic, but the Roskamp reaction (diazoacetate insertion) followed by Krapcho decarboxylation is more amenable to scale-up in modern laboratories as it avoids the isolation of potentially unstable diazonium intermediates.
Expansion: Dissolve N-Boc-4-piperidone (10 mmol) in anhydrous Et2O (50 mL) at 0°C under Argon.
Add BF3·Et2O (11 mmol) dropwise. Stir for 15 min.
Add Ethyl Diazoacetate (12 mmol) dropwise over 30 minutes. Evolution of N2 gas will be observed.
Stir at 0°C for 2 hours, then warm to Room Temperature (RT) overnight.
Quench: Neutralize with saturated NaHCO3. Extract with EtOAc.
Decarboxylation: The crude beta-keto ester is dissolved in DMSO containing LiCl (3 equiv) and water (1 equiv). Heat to 140°C for 4 hours (Krapcho conditions).
Workup: Cool, dilute with brine, extract with Et2O. Purify via silica gel chromatography (Hexane/EtOAc) to yield N-Boc-azepan-4-one.
Phase 2: Construction of the Quaternary Center
Objective: Convert the ketone to the alpha-methyl nitrile.
Rationale: Direct Strecker synthesis is difficult on hindered ketones. The Van Leusen reaction using Tosyl Methyl Isocyanide (TosMIC) is the gold standard for converting ketones to nitriles with one-carbon homologation, preserving the ring functionality.
Protocol A: Reductive Cyanation
Dissolve N-Boc-azepan-4-one (5 mmol) in DME (20 mL).
Add TosMIC (6 mmol) and absolute EtOH (1 mL).
Cool to 0°C. Add t-BuOK (12 mmol) in portions.
Stir at RT for 4 hours, then heat to 50°C for 2 hours.
Workup: Dilute with water, extract with EtOAc. The product, N-Boc-azepane-4-carbonitrile, is purified by column chromatography.
Protocol B: Alpha-Methylation
Dissolve the nitrile (3 mmol) in anhydrous THF (15 mL) under Argon.
Cool to -78°C (Dry ice/Acetone bath).
Add LiHMDS (1.0 M in THF, 3.5 mmol) dropwise. Stir for 30 min to generate the anion.
Add Methyl Iodide (4 mmol) dropwise.
Stir at -78°C for 1 hour, then allow to warm to RT.
Validation: Check TLC for disappearance of starting nitrile.
Isolate: Quench with NH4Cl (sat), extract, and concentrate to yield N-Boc-4-methyl-azepane-4-carbonitrile.
Phase 3: Hydrolysis and N-Capping
Objective: Convert the hindered nitrile to the carboxylic acid, remove the Boc group, and install the Acetyl group.
Expert Insight: Hydrolysis of tertiary nitriles (alpha-quaternary centers) is kinetically slow. Standard alkaline hydrolysis often fails. We employ rigorous acid hydrolysis which simultaneously cleaves the Boc group.
Protocol:
Global Hydrolysis: Suspend the methylated nitrile in a mixture of conc. H2SO4 and glacial AcOH (1:1 v/v).
Heat to 110°C for 24-48 hours. Monitor via LC-MS for conversion of the nitrile (M+) to the acid (M+19).
Isolation of Core: Concentrate in vacuo. The residue is the 4-methyl-azepane-4-carboxylic acid sulfate salt.
N-Acetylation (Schotten-Baumann):
Dissolve the crude salt in water/dioxane (1:1).
Adjust pH to ~10 using 4M NaOH.
Cool to 0°C. Add Acetic Anhydride (1.5 equiv) dropwise while maintaining pH 9-10 with NaOH.
Stir for 2 hours.
Final Purification: Acidify to pH 2 with HCl. Extract with EtOAc (or n-Butanol if highly polar). Recrystallize from EtOH/Water or purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Attribute
Method
Expected Signature
Identity
1H NMR (DMSO-d6)
Singlet ~2.0 ppm (Acetyl CH3); Singlet ~1.2 ppm (C4-Methyl); Multiplets 1.5-3.5 ppm (Azepane ring protons).
Purity
HPLC-UV (210 nm)
>95% Area Under Curve (AUC).
Mass
LC-MS (ESI+)
[M+H]+ = 200.12 (Calc. for C10H17NO3).
State
Visual
White to off-white crystalline solid.
Signaling Pathway / Mechanism of Action (Context)
While this is a synthesis guide, understanding the utility is key. This scaffold often mimics the turn regions of proteins.
Caption: The azepane core serves as a rigid linker to lock peptide geometries, enhancing binding affinity.
References
Ring Expansion of Piperidines
Dave, R. et al. "Reaction of ethyl diazoacetate with piperidones: A facile route to azepanes." Tetrahedron Letters, 2018.
Van Leusen Reaction (Nitrile Synthesis)
Van Leusen, A. M. et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977.
Alkylation of Nitriles
Fleming, F. F. et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010.
Hydrolysis of Hindered Nitriles:
Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for hydrolysis conditions).
Safety Disclaimer: This protocol involves the use of hazardous reagents including ethyl diazoacetate (potential explosive), methyl iodide (carcinogen), and strong acids. All procedures must be conducted in a properly functioning fume hood by trained personnel wearing appropriate PPE (lab coat, nitrile gloves, safety glasses).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Purification Strategies for 1-Acetyl-4-methylazepane-4-carboxylic Acid
Executive Summary & Chemical Context
1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4) is a functionalized seven-membered nitrogen heterocycle.[1][2] Its structural features—a quaternary carbon at position 4, a carboxylic acid moiety, and an N-acetyl protecting group—make it a critical scaffold in the synthesis of peptidomimetics and conformationally constrained enzyme inhibitors.
The purification of this compound presents unique challenges:
Amphiphilicity: The presence of both a polar carboxylic acid and a lipophilic N-acetyl azepane ring creates solubility issues in non-polar solvents, often leading to "oiling out" during crystallization.
Chirality: The molecule possesses a stereocenter at C4 (due to the asymmetry of the azepane ring paths: ethyl vs. propyl bridges to the nitrogen).[3] Unless synthesized via asymmetric alkylation, the product is a racemate requiring enantiomeric resolution for pharmaceutical applications.
Impurity Profile: Common impurities include the deacetylated precursor (4-methylazepane-4-carboxylic acid), inorganic salts from hydrolysis steps, and regioisomers.[1]
This guide details a Three-Stage Purification Protocol designed to achieve >98% chemical purity and >99% enantiomeric excess (ee).
Strategic Purification Workflow
The following logic gate diagram illustrates the decision-making process for purifying this scaffold.
Figure 1: Decision tree for the isolation and purification of 1-Acetyl-4-methylazepane-4-carboxylic acid.
Detailed Protocols
Protocol A: Acid-Base Extraction (The "Workhorse" Method)
Purpose: To remove neutral organic impurities and inorganic salts.[1][3] This relies on the pKa of the carboxylic acid (~4.5).[3]
Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude). If the compound is not fully soluble, add small amounts of MeOH, but keep it <5% of the total volume to prevent emulsion.
Basic Extraction: Wash the organic layer with Saturated NaHCO₃ (3 x 20 mL).
Mechanism:[1][5][6][7][8][9] The carboxylic acid deprotonates to the carboxylate salt (R-COO⁻ Na⁺) and moves into the aqueous phase.[3] Neutral impurities (unreacted starting materials lacking acidic protons) remain in the organic phase.[3]
Phase Separation: Collect the aqueous layers.[3] Discard the organic layer (after checking by TLC to ensure no product loss).
Acidification: Cool the combined aqueous extracts to 0°C. Slowly add 1M HCl until the pH reaches ~2.0.
Observation: The solution may become cloudy as the protonated acid (R-COOH) precipitates or oils out.[3]
Re-Extraction: Extract the acidic aqueous phase with DCM (3 x 20 mL). The protonated product will now partition back into the organic phase.[3]
Drying: Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Technical Insight: The addition of 0.1% Acetic Acid is crucial.[3] Without it, the carboxylic acid moiety will streak on the silica (tailing), leading to broad peaks and poor separation.[3] The acid modifier suppresses ionization, keeping the analyte in its protonated, less polar form.
Protocol C: Chiral Resolution (SFC)
Purpose: Separation of enantiomers for drug development applications.[3]
Since the molecule has a quaternary stereocenter at C4, the racemate must be resolved. Supercritical Fluid Chromatography (SFC) is preferred over HPLC due to higher throughput and easier solvent removal.[3]
Screening Strategy:
Column Selection: Amylose-based (e.g., Chiralpak AD-H, IG) or Cellulose-based (e.g., Chiralcel OD-H).[1] The N-acetyl group provides a "handle" for dipole-dipole interactions with the chiral stationary phase (CSP).[1][3]
Co-Solvent: Methanol or Ethanol (with 0.1% TFA or DEA).[3] Note: Acidic mobile phases are preferred to prevent salt formation on the column.[3]
Data Interpretation:
If peak splitting is observed but resolution is poor (
), switch to a chlorinated co-solvent (e.g., MeOH/DCM 1:1) to alter the conformation of the azepane ring in solution, potentially enhancing selectivity.[3]
Analytical Validation Parameters
To ensure the integrity of the purified 1-Acetyl-4-methylazepane-4-carboxylic acid, the following specifications must be met.
Parameter
Method
Acceptance Criteria
Appearance
Visual
White to off-white solid/powder
Identity
¹H NMR (DMSO-d₆)
Integration of N-Acetyl singlet (~2.0 ppm) matches ring protons (10H) and methyl group (3H).[1][3]
Chemical Purity
HPLC-UV (210 nm)
> 98.0% Area
Enantiomeric Excess
Chiral SFC/HPLC
> 99.0% ee (for Pharma grade)
Residual Solvents
GC-Headspace
< 5000 ppm (Class 3 solvents)
Water Content
Karl Fischer
< 1.0% w/w
References
Sigma-Aldrich. 1-Acetyl-4-methylazepane-4-carboxylic acid Product Page. Accessed Oct 2023.[3][6][10] Link
PubChem. Compound Summary: Azepane-4-carboxylic acid derivatives. National Library of Medicine.[3] Link
Han, S. et al. (2020).[3] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PMC (NIH).[3] Describes purification logic for similar azepane-carboxylic acid scaffolds using RP-HPLC. Link
Creative Proteomics. N-Acetylation Analysis and Separation Techniques. Explains the chromatographic behavior of N-acetylated amino acid derivatives. Link
Williams, R. pKa Data Compilation for Carboxylic Acids. Organic Chemistry Data. Used to determine extraction pH thresholds.[3] Link
Comprehensive Analytical Characterization of 1-Acetyl-4-methylazepane-4-carboxylic acid
Executive Summary & Application Scope 1-Acetyl-4-methylazepane-4-carboxylic acid represents a specialized class of conformationally constrained -amino acid analogs. As a seven-membered heterocyclic scaffold containing a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Scope
1-Acetyl-4-methylazepane-4-carboxylic acid represents a specialized class of conformationally constrained
-amino acid analogs. As a seven-membered heterocyclic scaffold containing a quaternary carbon center at position 4, it serves as a critical intermediate in the synthesis of peptidomimetics, protease inhibitors, and novel central nervous system (CNS) agents.
This application note provides a rigorous analytical framework for the characterization of this molecule. The presence of the
-acetyl group and the quaternary carboxylic acid moiety introduces specific analytical challenges, including amide bond rotamerism (observable in NMR), weak UV absorption, and the requirement for chiral resolution.
Target Audience: Medicinal Chemists, Analytical Method Developers, and QC Specialists in peptide/small molecule drug discovery.
Physicochemical Profile & Analytical Strategy
Before instrument setup, the physicochemical behavior of the analyte must be understood to select the correct solvents and detection modes.
Requires Chiral HPLC for enantiomeric excess (ee) determination.
Isomerism
-Acetyl Rotamers (Cis/Trans).
Expect split peaks in NMR and broad peaks in HPLC at low temps.
pKa (Acid)
(Carboxylic acid).
Mobile phase pH must be (suppressed) or buffered neutral.
Protocol A: Structural Elucidation via NMR Spectroscopy
Objective: To confirm the chemical structure and identify the presence of rotamers caused by the restricted rotation of the
-acetyl bond.
Experimental Setup
Instrument: 400 MHz or 600 MHz NMR (e.g., Bruker Avance).
Solvent: DMSO-
(Preferred over due to polarity and solubility).
Temperature: 298 K (Standard) and 353 K (High Temp).
The Rotamer Effect (Critical Insight)
Unlike simple amines, the
-acetyl group creates two distinct conformers (rotamers) in solution that exchange slowly on the NMR timescale at room temperature.
Observation: You will likely see "doubling" of signals, particularly for the ring protons adjacent to the nitrogen (C2 and C7 positions) and the acetyl methyl group.
Validation: Run the experiment at 353 K (80°C) . The increased thermal energy speeds up the rotation, causing the split peaks to coalesce into sharp singlets/multiplets. This confirms the extra peaks are rotamers, not impurities.
- and -enantiomers of the quaternary C4 center.
Challenge: Standard chiral columns for amino acids (Crown Ethers) often require a free primary amine. Since the nitrogen is acetylated, Polysaccharide-based columns are required.
Method Parameters[1][4]
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamate derivatives).
Mode: Normal Phase (NP) or Polar Organic Mode (POM).
Note: TFA is strictly required to suppress the ionization of the carboxylic acid; otherwise, the peak will tail severely or not elute.
Flow Rate: 1.0 mL/min.
Detection: UV 210 nm.
Optimization Logic
Start with AD-H: It generally shows better selectivity for bulky amide derivatives.
Solubility Check: If the sample precipitates in Hexane/IPA, switch to Polar Organic Mode : Acetonitrile : Methanol : Acetic Acid : Triethylamine (95 : 5 : 0.1 : 0.1).
Caution: Ensure the column is rated for this solvent system (Immobilized phases like Chiralpak IA/IB are more robust).
Visualization: Analytical Workflow & Decision Tree
Caption: Figure 1. Integrated analytical workflow for structural confirmation and purity assessment of azepane derivatives.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Split Peaks in HPLC
Amide bond rotation (Rotamers) or diastereomers.
Increase column temperature to 40–50°C. If peaks remain split, check for chiral impurities.
No Elution (Chiral)
Carboxylic acid interaction with stationary phase.
Ensure 0.1% TFA (Normal Phase) or 0.1% Acetic Acid (Polar Organic) is in the mobile phase.
Low Sensitivity (UV)
Detection wavelength too high.
Set UV to 205–210 nm. Ensure solvents (Acetonitrile) are HPLC grade "Far UV" cut-off.
Broad NMR Peaks
Intermediate exchange rate of rotamers.
Heat sample to >60°C to sharpen peaks via fast exchange.
References
Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Separation Science Series. Wiley. (Foundational text for polysaccharide column selection).
LaPlante, S. R., et al. (2011). "Amide bond rotation barriers in drug discovery." Bioorganic & Medicinal Chemistry Letters, 21(8), 2374-2377. Link (Mechanism of N-acetyl rotamerism).
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard protocols for acidic mobile phases in RP-HPLC).
PubChem. (2024).[4] Compound Summary: Azepane-4-carboxylic acid derivatives. National Library of Medicine. Link (General properties of the azepane scaffold).
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link (Regulatory standards for method validation).
Application Note: Mass Spectrometry Profiling of 1-Acetyl-4-methylazepane-4-carboxylic acid
This Application Note and Protocol is designed for researchers and QC scientists characterizing 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4), a specialized pharmaceutical intermediate.[1] Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers and QC scientists characterizing 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4), a specialized pharmaceutical intermediate.[1]
Executive Summary
Compound: 1-Acetyl-4-methylazepane-4-carboxylic acid (C₁₀H₁₇NO₃)
Molecular Weight: 199.25 g/mol
Target Analysis: Purity profiling, structural confirmation, and impurity identification (synthetic process control).[1]
Technique: UHPLC-ESI-MS/MS (Tandem Mass Spectrometry).[1]
This guide addresses the analytical challenges posed by the compound’s dual functionality: a polar carboxylic acid moiety and a neutral N-acetyl tertiary amide .[1] Standard reverse-phase methods often result in poor retention or peak tailing due to the ionizable carboxyl group.[1] This protocol utilizes an acidic mobile phase strategy to suppress ionization during separation, coupled with Positive Mode ESI for sensitive structural elucidation via characteristic fragmentation pathways (ketene loss and ring contraction).
Chemical Properties & Mechanistic Insight[1][2][3]
Understanding the molecule's behavior is prerequisite to method design.
Property
Value
Analytical Implication
Monoisotopic Mass
199.1208 Da
[M+H]⁺ = 200.1281 ; [M-H]⁻ = 198.1130
LogP (Predicted)
~0.5 - 1.2
Moderately polar; requires high aqueous start in gradient.[1]
pKa (Acid)
~4.5 (COOH)
Mobile phase pH must be < 3.0 to keep COOH protonated for C18 retention.[1]
Functionality
N-Acetyl (Amide)
Stable, but prone to neutral loss of ketene (42 Da) in MS/MS.[1][2]
Structural Logic for MS Optimization
The N-acetyl group is the critical handle for positive ionization.[1] While the carboxylic acid suggests negative mode (ESI-), the tertiary amide nitrogen readily protonates in ESI+, providing a more informative fragmentation spectrum for structural confirmation.[1] ESI- is reserved here for high-sensitivity quantitation if background noise in ESI+ is high.[1]
Experimental Protocol
Sample Preparation (Process Control)
Avoid unbuffered aqueous diluents to prevent pH-dependent solubility issues.
Stock Solution: Dissolve 10 mg of substance in 10 mL Methanol (MeOH) to generate a 1 mg/mL stock.
Working Standard: Dilute stock 1:1000 into Water:Methanol (90:10 v/v) + 0.1% Formic Acid .
Why: The 10% organic content prevents precipitation; formic acid matches the mobile phase, preventing peak distortion.
Filtration: Filter through a 0.22 µm PTFE syringe filter (hydrophilic PTFE is preferred for low protein binding and solvent compatibility).[1]
UHPLC Conditions
System: Agilent 1290 Infinity II or equivalent Waters Acquity UPLC.
Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm).[1]
Rationale: The HSS T3 bonding is designed to retain polar organic acids better than standard C18 columns.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Fragmentation & Data Analysis (The "Self-Validating" System)
To confirm the identity of 1-Acetyl-4-methylazepane-4-carboxylic acid, the MS/MS spectrum must exhibit specific "diagnostic" transitions. If these are absent, the peak is likely an isomer or isobaric impurity.[1]
Mechanism:[1][6]Neutral Loss of Ketene (CH₂=C=O, 42 Da) .[2]
Causality: The N-acetyl group undergoes a characteristic 4-center elimination, reforming the secondary amine cation.[1] This is the most robust transition for N-acetylated species.[1]
Critical for distinguishing from potential regioisomers (e.g., 3-methyl variants).[1]
Matrix Effect
85% - 115%
Azepane derivatives can suffer suppression; use Deuterated Internal Standard if available.[1]
Carryover
< 0.1%
N-acetyl compounds can be sticky; ensure adequate needle wash (50:50 MeOH:H2O).[1]
Analytical Workflow Diagram
This flowchart guides the operator from sample receipt to data reporting, ensuring no critical decision point is missed.
Figure 2: Step-by-step analytical workflow for routine analysis.
References
PubChem. (n.d.).[1][7] Azepane-4-carboxylic acid | C7H13NO2.[1][7] National Library of Medicine.[1] Retrieved February 8, 2026, from [Link]
Harrison, A. G. (1999).[1] The fragmentation of protonated amides. Journal of Mass Spectrometry. (General reference for N-acetyl ketene loss mechanisms).
Waters Corporation. (n.d.).[1] ACQUITY UPLC HSS T3 Columns: For Retaining Polar Compounds. Retrieved February 8, 2026, from [Link][1]
Hao, C., et al. (2010).[1] Electrospray Ionization Tandem Mass Spectrometry of Carboxylic Acids. Rapid Communications in Mass Spectrometry. (Reference for COOH fragmentation patterns).
Application Note: A Robust, Validated HPLC Method for the Quantification of 1-Acetyl-4-methylazepane-4-carboxylic acid
Abstract This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Acetyl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Acetyl-4-methylazepane-4-carboxylic acid. This molecule, characterized by its polar nature and acidic functional group, presents specific challenges for retention and peak shape in traditional RP-HPLC. This guide details a systematic approach, from initial method development based on physicochemical principles to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. We explain the rationale behind the selection of stationary phase, mobile phase composition, and detector settings to overcome these challenges. The final, optimized method provides excellent peak symmetry, resolution, and sensitivity, making it suitable for quality control, stability testing, and pharmacokinetic studies in drug development environments.
Introduction and Analyte Characterization
1-Acetyl-4-methylazepane-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical development. Its structure comprises a seven-membered azepane ring, a carboxylic acid group, and an N-acetyl moiety. A reliable and accurate analytical method is paramount for its quantification in various matrices, from raw materials to finished drug products.
Physicochemical Properties and Chromatographic Challenges
The molecular structure dictates the analytical strategy. The presence of the carboxylic acid and the N-acetyl group makes the molecule highly polar. Based on structurally similar compounds like Azepane-4-carboxylic acid, which has a computed XLogP3 of -2.7, we can infer that our target analyte is hydrophilic.[1] This high polarity presents a significant challenge in reversed-phase chromatography, often leading to poor retention on conventional C18 columns, where the analyte may elute in or near the solvent front.[2][3]
Furthermore, the carboxylic acid group possesses a pKa value typically in the range of 4-5.[4] The ionization state of this group is dependent on the mobile phase pH and critically influences retention.[5] An ionized carboxylate (COO-) is more polar and will have less retention than its neutral, protonated form (COOH). Therefore, precise control of the mobile phase pH is essential for achieving reproducible retention times and symmetrical peak shapes.[6]
Table 1: Estimated Physicochemical Properties of 1-Acetyl-4-methylazepane-4-carboxylic acid
Affects molecular weight and potential for detection.
Polarity
High / Hydrophilic
Risk of poor retention on standard RP columns. Requires strategies to enhance retention.
pKa (Carboxylic Acid)
~4.0 - 5.0
Ionization is pH-dependent. Mobile phase pH must be controlled to ensure consistent retention.
UV Chromophore
Weak (Amide & Carboxyl)
Lacks a strong UV-absorbing aromatic ring. Requires detection at low wavelengths (e.g., < 210 nm).
Initial Method Development Strategy
Our strategy is built on a foundational understanding of the analyte's properties to select a logical starting point for column, mobile phase, and detector parameters.
Column Selection: Enhancing Polar Retention
Given the analyte's high polarity, a standard C18 column is likely to provide insufficient retention. To counter this, we selected a polar-endcapped C18 column . These columns feature a modification to the silica surface that masks residual silanols with a polar group. This makes the stationary phase more compatible with highly aqueous mobile phases and provides an alternative interaction mechanism (e.g., hydrogen bonding) to better retain polar analytes.[8] An alternative would be a column designed for use in 100% aqueous mobile phases or a mixed-mode column that offers both reversed-phase and ion-exchange characteristics.[9]
Mobile Phase Selection: Controlling Ionization and Retention
The choice of mobile phase is critical for controlling the retention and peak shape of an ionizable compound.
Organic Modifier: Acetonitrile is chosen as the initial organic modifier due to its lower viscosity and UV transparency at low wavelengths compared to methanol.
Aqueous Phase and pH Control: To ensure the carboxylic acid is predominantly in its neutral, more retentive form, the mobile phase pH must be maintained at least 1.5 to 2 units below its pKa.[6] Therefore, an acidic mobile phase is required. A solution of 0.1% formic acid in water (pH ≈ 2.7) is an excellent starting point. It is volatile and compatible with mass spectrometry (MS) detection, providing methodological flexibility. Phosphoric acid is another option for UV-only methods, offering strong buffering capacity around its pKa of 2.1.[10]
Detector Selection
The analyte lacks a significant chromophore. The amide and carboxylic acid groups exhibit UV absorbance at low wavelengths. Therefore, a UV-Vis detector set to 205 nm is selected as the starting point to maximize sensitivity while minimizing noise from the mobile phase cutoff.
Systematic Method Optimization
Method optimization is a systematic process to achieve the desired chromatographic performance, focusing on resolution, peak shape, and analysis time.
Caption: A systematic workflow for HPLC method optimization.
Mobile Phase pH/Buffer: While 0.1% formic acid is a good start, the peak shape is evaluated. If tailing is observed (often due to interaction with residual silanols), switching to a phosphate buffer at pH 2.5 can improve performance by providing consistent pH and competing for active sites on the stationary phase.
Gradient vs. Isocratic Elution: An initial gradient run (e.g., 5% to 95% acetonitrile over 20 minutes) is performed to determine the approximate organic solvent concentration required to elute the analyte. Based on this, a focused, shallower gradient or an isocratic method can be developed to achieve optimal resolution and a shorter run time. For a single analyte, an isocratic method is often preferable for its simplicity and robustness.
Column Temperature: The column temperature is typically maintained between 25°C and 40°C. Increasing the temperature can decrease mobile phase viscosity (lowering backpressure), improve peak efficiency, and sometimes alter selectivity. A temperature of 30°C is a common and robust starting point.
Final Optimized Method and Protocol
The following protocol was finalized after systematic optimization, providing excellent performance for the analysis of 1-Acetyl-4-methylazepane-4-carboxylic acid.
Table 2: Optimized Chromatographic Conditions
Parameter
Condition
Instrument
Agilent 1260 Infinity II LC System or equivalent
Column
Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B
Acetonitrile
Elution Mode
Isocratic: 85% A / 15% B
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
10 µL
Detector
UV-Vis at 205 nm
Run Time
10 minutes
Detailed Experimental Protocol
Mobile Phase Preparation:
To prepare 1 L of Mobile Phase A, dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water.
Adjust the pH to 2.5 using 85% phosphoric acid.
Filter the buffer through a 0.45 µm nylon filter before use.
Standard Solution Preparation:
Prepare a primary stock solution by accurately weighing approximately 10 mg of 1-Acetyl-4-methylazepane-4-carboxylic acid reference standard into a 10 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range for linearity and quantification (e.g., 1-100 µg/mL).
Sample Preparation:
Accurately weigh the sample containing the analyte.
Dissolve the sample in a known volume of 50:50 water/acetonitrile.
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Run:
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the standards and samples according to the defined sequence.
Integrate the peak corresponding to 1-Acetyl-4-methylazepane-4-carboxylic acid.
Method Validation Protocol (ICH Q2(R2))
The optimized method must be validated to ensure it is fit for its intended purpose. The validation protocol is designed according to the ICH Q2(R2) guideline.[11][12]
Caption: Workflow for analytical method validation per ICH guidelines.
Table 3: Summary of Validation Parameters and Acceptance Criteria
Parameter
Protocol
Acceptance Criteria
Specificity
Inject blank (diluent), placebo, and analyte standard. Stress samples (acid, base, peroxide, heat, light) to check for interference from degradation products.
The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradants. Peak purity should pass.
Linearity
Analyze at least five concentration levels across the specified range (e.g., 50-150% of the target concentration).
Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Range
The range is established by confirming linearity, accuracy, and precision at the lower and upper concentrations.
As per linearity, accuracy, and precision.
Accuracy
Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Can be assessed by recovery of spiked placebo.[13]
Mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability: 6 replicate injections at 100% concentration or 9 determinations across the range. Intermediate Precision: Repeat repeatability test on a different day, with a different analyst, or on a different instrument.[13]
Repeatability: RSD ≤ 1.0%. Intermediate Precision: Overall RSD (including repeatability) should be ≤ 2.0%.
Limit of Quantitation (QL)
Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.
System suitability parameters (tailing factor, plate count, retention time) should remain within predefined limits.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the development and validation of an HPLC method for 1-Acetyl-4-methylazepane-4-carboxylic acid. By carefully considering the analyte's physicochemical properties, a robust isocratic reversed-phase method was established using a polar-endcapped C18 column with an acidic phosphate buffer. The method demonstrates excellent performance and, upon successful validation, is suitable for routine use in a regulated quality control environment, ensuring the accurate and reliable quantification of this important pharmaceutical compound.
References
Qing-Xun Food, Chemical and Pharmaceutical Industry Co., Ltd. (n.d.). N-Acetyl-Thiazolidine-4-Carboxylic Acid BP EP USP CAS 5025-82-1. Fengchen Group. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Azepane-4-carboxylic acid. PubChem. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 1-Naphthalenecarboxylic acid, 4-acetyl-, methyl ester. PubChem. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. PubChem. Retrieved February 7, 2026, from [Link]
Dwight R. Stoll. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe. Retrieved February 7, 2026, from [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 7, 2026, from [Link]
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved February 7, 2026, from [Link]
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 7, 2026, from [Link]
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved February 7, 2026, from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved February 7, 2026, from [Link]
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved February 7, 2026, from [Link]
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved February 7, 2026, from [Link]
Taylor & Francis Online. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Retrieved February 7, 2026, from [Link]
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 7, 2026, from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 7, 2026, from [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved February 7, 2026, from [Link]
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved February 7, 2026, from [Link]
University of California, Davis. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 7, 2026, from [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved February 7, 2026, from [Link]
ResearchGate. (2016, November 13). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Retrieved February 7, 2026, from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 7, 2026, from [Link]
Application Note: Deploying 1-Acetyl-4-methylazepane-4-carboxylic Acid as a Conformational Constraint in Drug Discovery
Executive Summary 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1062580-52-9) is a specialized quaternary amino acid scaffold used primarily in peptidomimetic drug design and fragment-based drug discovery (FBDD) . Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1062580-52-9) is a specialized quaternary amino acid scaffold used primarily in peptidomimetic drug design and fragment-based drug discovery (FBDD) . Unlike standard amino acids, this 7-membered azepane ring features a quaternary center at the C4 position (carrying both a methyl and a carboxylic acid group).
This structural rigidity allows it to function as a potent
-turn inducer , locking peptide backbones into bioactive conformations that improve receptor selectivity and metabolic stability. However, the steric bulk of the quaternary center presents significant synthetic challenges. This guide provides the rationale for its use and a validated protocol for overcoming the steric hindrance during amide coupling.
Chemical Profile & Mechanistic Utility[1][2][3]
Physicochemical Properties
Property
Specification
CAS Number
1062580-52-9
Formula
CHNO
MW
199.25 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, DMF; Slightly soluble in water
Key Functional Groups
-tetrasubstituted carboxylic acid (sterically hindered), N-Acetyl cap
Mechanism of Action: Conformational Restriction
In medicinal chemistry, flexible peptides often suffer from poor oral bioavailability and rapid proteolytic degradation. 1-Acetyl-4-methylazepane-4-carboxylic acid addresses these issues through two mechanisms:
-Turn Induction: The 7-membered azepane ring, combined with the geminal disubstitution (methyl/carboxyl) at C4, restricts the conformational space ( angles) of the peptide backbone. This forces the attached chain into a "turn" or helical geometry, often mimicking the bioactive loop regions of proteins.
Metabolic Shielding: The quaternary center eliminates the
-proton found in standard amino acids, rendering the adjacent amide bond highly resistant to proteases.
Structural Logic Diagram
The following diagram illustrates how this scaffold modifies peptide geometry compared to a standard flexible chain.
Figure 1: Mechanistic pathway showing how the azepane scaffold reduces entropy to lock bioactive conformations.
Application Protocols
Critical Synthetic Challenge: Steric Hindrance
The primary failure mode when using this molecule is incomplete coupling . The methyl group at the C4 position creates significant steric hindrance around the carboxylic acid, making standard EDC/NHS or HBTU protocols inefficient.
Solution: Use of high-efficiency coupling reagents (HATU or PyBOP) combined with extended reaction times and specific solvent systems is required.
Protocol: High-Efficiency Coupling of Sterically Hindered Azepanes
Objective: To couple 1-Acetyl-4-methylazepane-4-carboxylic acid to a resin-bound amine or free amine building block.
Solvent: Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Methodology:
Activation (Pre-activation is crucial):
Dissolve the azepane acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).
Add HOAt (1.2 equiv).
Add DIPEA (1.0 equiv only at this stage).
Stir at Room Temperature for 5–10 minutes. This allows the formation of the activated O-azabenzotriazole ester, which is more reactive than the in-situ species formed in standard protocols.
Coupling Reaction:
Add the pre-activated mixture to the amine component (resin-bound or free amine).
Add the remaining DIPEA (1.5 equiv).
Reaction Conditions:
Standard: Stir at Room Temperature for 4–6 hours.
Difficult Amines: If coupling to a secondary amine or another hindered residue, heat to 50°C or use microwave irradiation (75°C, 20 min).
Monitoring:
Monitor via LC-MS. Look for the disappearance of the activated ester mass.
Note: The Kaiser test (ninhydrin) may yield false negatives due to the steric bulk preventing the reagent from accessing unreacted amines. Use the Chloranil test for secondary amines.
Work-up:
Wash resin with DMF (3x), DCM (3x), and MeOH (3x) to remove urea byproducts.
Experimental Workflow Diagram
Figure 2: Decision tree for coupling sterically hindered quaternary azepane amino acids.
References & Further Reading
PubChem. Azepane-4-carboxylic acid | C7H13NO2.[1] National Library of Medicine. Available at: [Link]
Núñez-Villanueva, D., et al. (2012). Azepane Quaternary Amino Acids As Effective Inducers of 3
Helix Conformations. Journal of Organic Chemistry / ACS Publications. Available at: [Link]
ResearchGate. Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis and Incorporation into Model Dipeptides. Available at: [Link]
Application Note: 1-Acetyl-4-methylazepane-4-carboxylic Acid as a Rigid Scaffold in Drug Design
This Application Note is designed to serve as a comprehensive technical guide for the utilization of 1-Acetyl-4-methylazepane-4-carboxylic acid (AMAC) in synthetic medicinal chemistry. This molecule represents a speciali...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a comprehensive technical guide for the utilization of 1-Acetyl-4-methylazepane-4-carboxylic acid (AMAC) in synthetic medicinal chemistry.
This molecule represents a specialized class of Conformationally Constrained Amino Acids (CCAAs) . Its value lies in the unique combination of a seven-membered azepane ring and a quaternary carbon center at position 4. This structure allows researchers to lock pharmacophores into specific vectors, reducing the entropic penalty of binding and improving metabolic stability against oxidative deamination.
Executive Summary & Chemical Profile[1][2]
1-Acetyl-4-methylazepane-4-carboxylic acid is a non-proteinogenic, quaternary
-amino acid derivative. Unlike flexible linear chains, the azepane ring restricts the conformational space of the molecule. The presence of the N-acetyl group neutralizes the basicity of the ring nitrogen, making the molecule an ideal neutral scaffold for Fragment-Based Drug Discovery (FBDD) or as a peptidomimetic building block.
Key Physiochemical Attributes
Property
Value (Predicted)
Significance
Molecular Formula
Low MW suitable for FBDD.
Ring Size
7-Membered (Azepane)
"Privileged Structure" in GPCR and Protease ligands.
Quaternary Center
C-4 (Methyl + COOH)
Prevents racemization; locks ring pucker.
LogP
~0.5 - 1.2
Favorable lipophilicity for CNS penetration.
Topological Polar Surface Area
~66 Ų
Good membrane permeability profile.
Structural Rationale & Mechanism[3]
The "Gem-Dialkyl" & Entropic Advantage
The central utility of this building block is the Thorpe-Ingold Effect (or gem-dialkyl effect) provided by the C4-methyl group.
Conformational Locking: The methyl group forces the bulky carboxylic acid into a pseudo-equatorial position to minimize 1,3-diaxial interactions. This pre-organizes the molecule for binding.
Metabolic Shielding: The quaternary center prevents metabolic oxidation at the C4 position, a common clearance pathway for cyclic ethers and amines.
Graphviz Analysis: Structural Logic
The following diagram illustrates the functional logic of using AMAC as a scaffold compared to a linear analog.
Caption: Structural logic flow demonstrating how the AMAC scaffold reduces entropic penalty during target binding via conformational restriction.
Synthetic Protocols
Since 1-Acetyl-4-methylazepane-4-carboxylic acid is a specialized derivative, it is often synthesized from the commercially available 4-oxocyclohexanecarboxylate or via Ring-Closing Metathesis (RCM) . Below are the two primary protocols.
Protocol A: Preparation from 4-Methylazepane-4-carboxylic Acid (Direct Derivatization)
Use this protocol if the core amino acid (or its ester) is purchased or already available.
Objective: Inserting AMAC into a peptide backbone.
Reagents:
Resin: Wang or Rink Amide resin.
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.
Base: DIPEA (Diisopropylethylamine).
Procedure:
Activation: In a vial, dissolve AMAC (2.0 eq relative to resin loading), HATU (1.95 eq), and HOAt (2.0 eq) in DMF.
Pre-activation: Add DIPEA (4.0 eq) and shake for 1 minute. The solution should turn yellow.
Critical Step: Do not exceed 5 minutes of pre-activation to avoid racemization (though the quaternary center makes this less likely, it is good practice).
Coupling: Add the activated solution to the resin-bound peptide (with free N-terminus). Shake at RT for 2-4 hours.
Note: Coupling to secondary amines (like proline) or bulky residues may require double coupling or elevated temperature (50°C).
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify coupling completion.
Capping: Standard acetic anhydride capping is recommended after this step to terminate any unreacted chains.
Graphviz: Synthesis Workflow
Caption: Step-by-step synthetic pathway from cyclohexanone precursor to the final N-acetylated azepane scaffold.
Therapeutic Context & References
Therapeutic Relevance
The azepane scaffold is a validated pharmacophore found in several bioactive natural products and drugs.[5][6]
Balanol: A fungal metabolite and potent Protein Kinase C (PKC) inhibitor containing a central azepane ring [1].[5]
SGLT2 Inhibitors: Several patent applications utilize azepane sugars as conformationally restricted bioisosteres of glucose.
Integrin Antagonists: The carboxylic acid on the azepane ring can mimic the Aspartic Acid residue in the RGD (Arg-Gly-Asp) sequence, critical for integrin binding [2].
References
Balanol Structure & Activity
Title: Total Synthesis of (-)-Balanol.
Source:Journal of the American Chemical Society.[7]
Disclaimer: This application note is for research purposes only. All synthesis steps should be performed in a fume hood by trained personnel wearing appropriate PPE.
Derivatization reactions for 1-Acetyl-4-methylazepane-4-carboxylic acid.
This Application Note and Protocol Guide details the derivatization strategies for 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4).[1] This compound represents a specific class of sterically hindered, quat...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the derivatization strategies for 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4).[1] This compound represents a specific class of sterically hindered, quaternary amino acid derivatives often used as scaffolds in peptidomimetic drug discovery.
The protocols below are engineered to overcome the primary chemical challenge: steric hindrance at the C4 quaternary center , which significantly retards nucleophilic attack at the carbonyl carbon compared to standard carboxylic acids.
Core Challenge: The carboxylic acid is attached to a quaternary carbon (C4), flanked by a methyl group and the bulky 7-membered azepane ring. Standard esterification (Fischer) or amidation (EDC/NHS) rates will be kinetically suppressed.[1]
Derivatization Logic:
For GC-MS: Silylation is preferred over alkylation because the trimethylsilyl (TMS) group is introduced via a highly reactive silyl donor that is less sensitive to steric bulk than alkyl halides.[1]
For HPLC: Since the native molecule lacks a strong UV chromophore (only weak amide absorption at <210 nm), derivatization with a UV-active tag (phenacyl ester) is mandatory for sensitivity.[1]
For Synthesis: Activation via acid chlorides or high-activity uronium salts (HATU) is required to force the reaction to completion.[1]
Part 2: Analytical Derivatization Protocols
Protocol A: Silylation for GC-MS Analysis
Purpose: To increase volatility and thermal stability for Gas Chromatography.[1]
Mechanism:
The active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group. The N-acetyl group remains intact under these conditions.
Reagents:
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1] TMCS acts as a catalyst to boost the silyl donor power of BSTFA.
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).[1]
Step-by-Step Procedure:
Preparation: Weigh 2.0 mg of 1-Acetyl-4-methylazepane-4-carboxylic acid into a 1.5 mL GC autosampler vial.
Dissolution: Add 100 µL of anhydrous pyridine. Vortex for 30 seconds until fully dissolved.[1]
Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap the vial immediately with a crimp cap (PTFE/Silicone septum).[1]
Incubation: Heat the vial at 70°C for 45 minutes .
Expert Insight: While standard acids silylate at room temperature, the quaternary C4 position requires thermal energy to drive the reaction to completion and prevent peak tailing.
Analysis: Cool to room temperature. Inject 1 µL into the GC-MS (Split ratio 10:1).
Sample Prep: Dissolve 5.0 mg of the analyte in 1.0 mL of acetone.
Activation: Add 10 µL of Triethylamine (1.5 equivalents). Vortex.
Reaction: Add 500 µL of Reagent A.
Incubation: Heat at 60°C for 60 minutes in a sealed reaction vial.
Critical Control: The reaction mixture must remain anhydrous. Water will hydrolyze the phenacyl bromide reagent.
Quenching: Cool and add 10 µL of acetic acid to consume excess base/reagent.
Analysis: Inject onto a C18 HPLC column. Detect at 254 nm .
Part 3: Synthetic Derivatization (Amide Coupling)
Purpose: Generating library derivatives for SAR studies.
Challenge: The quaternary center makes the formation of the active ester (O-acylisourea) slow, leading to N-acylurea rearrangement byproducts if standard EDC coupling is used.
Protocol C: The Acid Chloride Method (Ghosez’s Reagent)
Best for: Difficult couplings where high reactivity is needed without acidic conditions.
Reagents:
Ghosez’s Reagent: (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] A neutral method to generate acid chlorides.[1]
Kusmirek, K., & Bald, E. (2008).[1] "Derivatization of carboxylic acids for HPLC analysis." Current Organic Chemistry, 12(13). (Contextual grounding for phenacyl esterification).
Schäfer, G., & Bode, J. W. (2014).[1][2] "The Synthesis of Sterically Hindered Amides." CHIMIA, 68(4), 252–255.[1][2] Retrieved from [Link] (Grounding for steric hindrance coupling strategies).[1]
Sobolewski, M., et al. (2022).[1] "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine." International Journal of Molecular Sciences. (Protocol adaptation for cyclic amino acid GC-MS).
PubChem. (2025).[1] Compound Summary: 1-Acetyl-4-methylazepane-4-carboxylic acid.[1] Retrieved from [Link]
Application Notes and Protocols for the Experimental Design of Reactions Involving 1-Acetyl-4-methylazepane-4-carboxylic acid
Introduction: The Significance of the Azepane Scaffold in Modern Drug Discovery The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent thr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Azepane Scaffold in Modern Drug Discovery
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides a unique conformational landscape that allows for the precise spatial orientation of functional groups, a critical aspect in the design of potent and selective therapeutic agents. Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system-modulating effects. The incorporation of an N-acetyl group and a carboxylic acid moiety at a quaternary center, as in 1-Acetyl-4-methylazepane-4-carboxylic acid, presents a versatile building block for the synthesis of novel chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic profiles.
This guide provides a comprehensive overview of the experimental design for key chemical transformations involving 1-Acetyl-4-methylazepane-4-carboxylic acid, focusing on amide bond formation and esterification. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.
Chemical Profile of 1-Acetyl-4-methylazepane-4-carboxylic acid
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design. While specific experimental data for 1-Acetyl-4-methylazepane-4-carboxylic acid is not extensively available, we can infer its properties from its constituent parts and related structures.
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C10H17NO3
Based on structure
Molecular Weight
199.25 g/mol
Calculated from the molecular formula
Appearance
White to off-white solid
Typical for similar organic acids
Solubility
Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH), sparingly soluble in water
Presence of polar functional groups (amide, carboxylic acid) and a non-polar hydrocarbon backbone
Reactivity
The carboxylic acid is expected to undergo standard transformations such as esterification and amide coupling. The N-acetyl group is generally stable under these conditions. The tertiary nature of the carboxylic acid may introduce steric hindrance.
Based on the functional groups present.
Proposed Synthetic Pathway for 1-Acetyl-4-methylazepane-4-carboxylic acid
A plausible synthetic route to the title compound would involve the N-acetylation of a precursor, 4-methylazepane-4-carboxylic acid. This precursor, while not commercially available in large quantities, can be synthesized through multi-step sequences reported for analogous structures.
Diagram 1: Proposed Synthesis of 1-Acetyl-4-methylazepane-4-carboxylic acid
Caption: A two-stage synthetic approach to the target compound.
Protocol 1: N-Acetylation of 4-Methylazepane-4-carboxylic acid
This protocol describes a general method for the N-acetylation of a secondary cyclic amine using acetyl chloride.[1]
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
Dissolve 4-methylazepane-4-carboxylic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
Add pyridine (1.1 eq) to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of acetyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a catalytic amount of DMAP can be added.[1]
Upon completion, quench the reaction by adding 1 M HCl.
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. An optional wash with saturated CuSO4 solution can be performed to remove residual pyridine.[1]
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-Acetyl-4-methylazepane-4-carboxylic acid.
Experimental Design for Reactions of 1-Acetyl-4-methylazepane-4-carboxylic acid
The presence of the carboxylic acid moiety allows for a variety of chemical transformations, with amide bond formation and esterification being two of the most fundamental and synthetically useful reactions.
Amide Coupling Reactions
The formation of an amide bond is a cornerstone of medicinal chemistry. The choice of coupling reagent and reaction conditions is critical to achieving high yields and minimizing side reactions, particularly with sterically hindered carboxylic acids.
Diagram 2: General Workflow for Amide Coupling
Caption: A generalized workflow for the synthesis of amides.
Protocol 2: EDC/DMAP Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) is a widely used and effective coupling system. The addition of 1-hydroxybenzotriazole (HOBt) can further improve yields, especially for less reactive amines.[2]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2-3 eq)
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or N,N-Dimethylformamide)
Procedure:
To a stirred solution of 1-Acetyl-4-methylazepane-4-carboxylic acid (1 eq) and the amine (1-1.2 eq) in the chosen anhydrous solvent, add DMAP (1 eq) and a catalytic amount of HOBt (optional).[2]
Add DIPEA or Et3N (2-3 eq) to the mixture.
Cool the reaction mixture to 0 °C and add EDC hydrochloride (1.2-1.5 eq) portion-wise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Optimization Table for EDC/DMAP Coupling:
Parameter
Condition 1
Condition 2
Condition 3
Rationale for Variation
Solvent
Dichloromethane (DCM)
Acetonitrile (MeCN)
N,N-Dimethylformamide (DMF)
Solvent polarity can significantly impact reaction rates and solubility of reagents.
Base
Triethylamine (Et3N)
N,N-Diisopropylethylamine (DIPEA)
-
DIPEA is a non-nucleophilic base and can be advantageous in preventing side reactions.
Temperature
0 °C to Room Temperature
Room Temperature
40 °C
Higher temperatures can increase reaction rates but may also lead to side product formation.
Additive
None
HOBt (0.1 eq)
-
HOBt can act as a scavenger for the O-acylisourea intermediate, preventing side reactions and improving yields.[2]
Protocol 3: HATU Mediated Amide Coupling
For sterically hindered carboxylic acids or less reactive amines, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed.[3]
Materials:
1-Acetyl-4-methylazepane-4-carboxylic acid (1 eq)
Amine (primary or secondary, 1-1.2 eq)
HATU (1.1-1.3 eq)
DIPEA or 2,4,6-Collidine (2-3 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
In a round-bottom flask, dissolve 1-Acetyl-4-methylazepane-4-carboxylic acid (1 eq) in anhydrous DMF.
Add HATU (1.1-1.3 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
Add the amine (1-1.2 eq) followed by DIPEA or 2,4,6-collidine (2-3 eq).
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Esterification Reactions
The carboxylic acid can be converted to its corresponding ester, which can be a final product or an intermediate for further transformations. Given the steric hindrance around the carboxylic acid, forcing conditions may be necessary.
Protocol 4: Acid-Catalyzed Fischer Esterification
This classic method is suitable for simple, unhindered alcohols.[4]
Materials:
1-Acetyl-4-methylazepane-4-carboxylic acid
Alcohol (e.g., Methanol, Ethanol) (in large excess, can be used as solvent)
Concentrated Sulfuric Acid (H2SO4) or p-Toluenesulfonic acid (TsOH) (catalytic amount)
Procedure:
Dissolve 1-Acetyl-4-methylazepane-4-carboxylic acid in a large excess of the desired alcohol.
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
Heat the reaction mixture to reflux and monitor the progress by TLC.
Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of NaHCO3.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous MgSO4 or Na2SO4.
Filter and concentrate under reduced pressure to obtain the crude ester.
Purify by column chromatography if necessary.
Protocol 5: Steglich Esterification for Sterically Hindered Alcohols
For more complex or sterically hindered alcohols, a milder method such as Steglich esterification is recommended.[5]
Materials:
1-Acetyl-4-methylazepane-4-carboxylic acid (1 eq)
Alcohol (1-1.5 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.3 eq)
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
Dissolve 1-Acetyl-4-methylazepane-4-carboxylic acid (1 eq), the alcohol (1-1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.
Cool the mixture to 0 °C and add DCC or EDC (1.1-1.3 eq).
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.
Purify the crude product by column chromatography.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic and chromatographic techniques.
Technique
Expected Observations for 1-Acetyl-4-methylazepane-4-carboxylic acid and its Derivatives
¹H NMR
Signals corresponding to the acetyl methyl group (singlet, ~2.1 ppm), the methyl group at the 4-position (singlet), and the methylene protons of the azepane ring (complex multiplets). For derivatives, signals from the newly introduced amine or alcohol moiety will be present.[6]
¹³C NMR
Resonances for the carbonyl carbons of the amide and carboxylic acid (or ester), the quaternary carbon at the 4-position, and the carbons of the azepane ring and the methyl groups.
IR Spectroscopy
Characteristic stretching frequencies for the C=O of the carboxylic acid (~1700-1725 cm⁻¹), the C=O of the N-acetyl group (~1630-1660 cm⁻¹), and the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹). For amide derivatives, N-H stretching (~3200-3400 cm⁻¹) and C=O stretching (~1630-1680 cm⁻¹) will be observed. For esters, C=O stretching will be in the range of ~1735-1750 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak (M+H)⁺ or (M-H)⁻ corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.[7]
High-Performance Liquid Chromatography (HPLC)
A single major peak in the chromatogram indicates the purity of the compound. Retention time will vary depending on the column and mobile phase used.
Safety and Handling
As with any chemical synthesis, proper safety precautions must be taken.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
Reagent Handling:
Acetyl chloride and Acetic Anhydride: These are corrosive and lachrymatory. Handle with extreme care in a fume hood.
Carbodiimides (EDC, DCC): These are potent allergens and sensitizers. Avoid inhalation and skin contact.
Acids and Bases: Handle concentrated acids and bases with caution.
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
While specific toxicity data for 1-Acetyl-4-methylazepane-4-carboxylic acid is not available, it should be handled with the care afforded to all novel chemical entities.
Conclusion
1-Acetyl-4-methylazepane-4-carboxylic acid represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a robust starting point for researchers to explore the chemistry of this interesting scaffold. Careful optimization of reaction conditions, guided by the principles of experimental design and thorough analytical characterization, will be key to the successful synthesis of a diverse range of derivatives.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20139928, Azepane-4-carboxylic acid. Retrieved from [Link]
Carpino, L. A., & El-Faham, A. (1999). The Diorganophosphorus-Oxide-Based-Promoted Amide and Peptide Couplings. The Journal of Organic Chemistry, 64(19), 7157–7159.
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
PubChem. (n.d.). 1-Naphthalenecarboxylic acid, 4-acetyl-, methyl ester. Retrieved from [Link]
PubChem. (n.d.). 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. Retrieved from [Link]
Nale, D. B., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(15), 1695-1698.
Albericio, F., et al. (2000). Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers. Organic Letters, 2(15), 2253–2256.
Gissot, A., et al. (2005). A convenient protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 3(8), 1547-1550.
Srinivas, K. V. N. S., Mahender, I., & Das, B. (2003). Silica chloride: an efficient catalyst for esterification of carboxylic acids. Synthesis, 2003(16), 2479-2482.
Wikipedia. (2024). Acetaldehyde. Retrieved from [Link]
Sirida, S., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12), e4982.
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1257-1262.
Zare, A., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(18), 3350.
Kovács, L., et al. (2020).
Zarei, M., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(23), 5578.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
Roy, P., & Leprince, J. (2015). Use of N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), a common peptide coupling reagent, for the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles. Tetrahedron Letters, 56(23), 3425-3428.
Application Notes & Protocols for 1-Acetyl-4-methylazepane-4-carboxylic acid: A Novel Scaffold for In Vitro Biological Characterization
Abstract The azepane scaffold is a privileged structure in modern medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] The unique conformational flexibility of the seven-membered ring syst...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The azepane scaffold is a privileged structure in modern medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] The unique conformational flexibility of the seven-membered ring system allows for precise spatial orientation of substituents, making it a valuable template for drug design.[2] This guide introduces "1-Acetyl-4-methylazepane-4-carboxylic acid," a novel synthetic compound, and provides a comprehensive framework for its initial in vitro biological characterization. Drawing upon the established pharmacological profiles of related azepane and acetamide-containing molecules, we propose and detail a tiered screening approach. This document serves as a foundational resource for researchers in academic and industrial drug discovery, offering detailed protocols for assessing potential anticancer and antimicrobial activities.
Introduction to the Azepane Scaffold
The azepane ring is a core component of several FDA-approved drugs, highlighting its therapeutic significance.[1] Its non-planar, flexible nature provides a three-dimensional diversity that is often crucial for potent and selective interaction with biological targets.[2] Compounds incorporating the azepane moiety have demonstrated a wide spectrum of pharmacological activities, including but not limited to antipsychotic, antidepressant, anticonvulsant, and anticancer properties.[3] The introduction of an acetyl group at the 1-position and both a methyl and a carboxylic acid group at the 4-position of the azepane ring in "1-Acetyl-4-methylazepane-4-carboxylic acid" presents a unique chemical entity. The carboxylic acid moiety, in particular, suggests potential interactions with targets that have distinct cationic or polar binding pockets, while the acetamide linkage is a common feature in molecules with diverse biological activities.[4]
Proposed Biological Activities and Screening Strategy
Based on the broad bioactivity of azepane derivatives and related structures, we propose a primary screening cascade to investigate the potential of 1-Acetyl-4-methylazepane-4-carboxylic acid in two key therapeutic areas: oncology and infectious diseases.
Rationale for Anticancer Activity Screening
Numerous acetamide and thiazolidine-4-carboxylic acid derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[4][5] The mechanism often involves the induction of apoptosis or the inhibition of key signaling proteins crucial for cancer cell survival and proliferation, such as protein kinases.[2][6] Therefore, an initial assessment of cytotoxicity against a panel of human cancer cell lines is a logical starting point.
Rationale for Antimicrobial Activity Screening
The structural motifs present in 1-Acetyl-4-methylazepane-4-carboxylic acid are also found in compounds with known antimicrobial properties.[3][7] The carboxylic acid group can be crucial for activity against certain bacterial strains.[7] Consequently, evaluating the compound's ability to inhibit the growth of representative Gram-positive and Gram-negative bacteria is a valuable secondary screen.
Experimental Workflow
The proposed workflow is designed to efficiently characterize the primary biological activities of the target compound.
Figure 1: Proposed workflow for the in vitro biological characterization of 1-Acetyl-4-methylazepane-4-carboxylic acid.
Detailed Protocols
General Compound Handling and Preparation
Causality: Proper handling and solubilization of the test compound are critical for obtaining reproducible results. The choice of solvent can significantly impact cellular toxicity and compound stability.
Reconstitution: Prepare a 10 mM stock solution of 1-Acetyl-4-methylazepane-4-carboxylic acid in sterile dimethyl sulfoxide (DMSO). The carboxylic acid moiety should aid solubility.
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium or broth. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
96-well flat-bottom plates
MTT solution (5 mg/mL in PBS)
DMSO
Phosphate-Buffered Saline (PBS)
Procedure:
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 1-Acetyl-4-methylazepane-4-carboxylic acid in complete medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Gently pipette to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of 1-Acetyl-4-methylazepane-4-carboxylic acid in CAMHB. The typical concentration range to test is 0.25 to 128 µg/mL.
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Hypothetical Data Presentation
The following tables summarize hypothetical, yet plausible, results for 1-Acetyl-4-methylazepane-4-carboxylic acid based on the described protocols.
Should the primary screens yield positive results, further investigation into the mechanism of action is warranted.
Investigating the Anticancer Mechanism
If significant cytotoxicity is observed, especially with selectivity for cancer cells, the next logical step is to determine if the compound induces apoptosis.
Figure 2: Hypothetical signaling pathway for apoptosis induction.
A follow-up assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can quantify apoptotic and necrotic cell populations. Based on literature for similar scaffolds, enzyme inhibition assays for targets like PARP-1 or kinases such as FAK and Akt could be explored.[4][6]
Conclusion
1-Acetyl-4-methylazepane-4-carboxylic acid represents a novel chemical entity with potential for biological activity, stemming from its unique substitution on the pharmacologically significant azepane core. The protocols detailed in this guide provide a robust and logical framework for conducting its initial in vitro characterization. The proposed tiered approach, starting with broad screening for anticancer and antimicrobial effects, allows for an efficient allocation of resources and paves the way for more detailed mechanistic studies should promising activity be identified.
References
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Bálint, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. Available at: [Link]
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Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. eScholarship. Available at: [Link]
Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]
Khan, T. J., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. Available at: [Link]
Planning and execution of in vivo studies with 1-Acetyl-4-methylazepane-4-carboxylic acid
Application Note & Protocol: Pre-clinical Profiling of 1-Acetyl-4-methylazepane-4-carboxylic Acid Executive Summary This guide details the planning and execution of in vivo studies for 1-Acetyl-4-methylazepane-4-carboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Pre-clinical Profiling of 1-Acetyl-4-methylazepane-4-carboxylic Acid
Executive Summary
This guide details the planning and execution of in vivo studies for 1-Acetyl-4-methylazepane-4-carboxylic acid , a specialized azepane scaffold.[1] While often utilized as a chemical intermediate for peptidomimetics and protease inhibitors, this compound requires rigorous pharmacokinetic (PK) and safety profiling to validate its utility as a lead candidate or biological probe.
This protocol deviates from generic templates by addressing the specific physicochemical constraints of the azepane-4-carboxylic acid core—specifically its zwitterionic potential, membrane permeability challenges, and formulation requirements for oral vs. parenteral delivery.[1]
Part 1: Compound Analysis & Formulation Strategy
1.1 Physicochemical Context
The 7-membered azepane ring introduces conformational flexibility distinct from piperidines (6-membered) or pyrrolidines (5-membered).[1] The C4-carboxylic acid group implies pH-dependent solubility, while the N-acetyl group reduces basicity compared to the free amine, increasing lipophilicity (LogP).[1]
Stop Rule: If >50% animals show Grade 3 severity (convulsions or respiratory distress), terminate study and define MTD (Maximum Tolerated Dose).[1]
Part 4: Efficacy Model: Anti-Inflammatory Evaluation
Rationale: Azepane-4-carboxylic acid derivatives have demonstrated potential as non-steroidal anti-inflammatory agents (NSAID-like) or protease inhibitors in literature.[1]
Model:Carrageenan-Induced Paw Edema (Rat)
This model tests the compound's ability to inhibit acute inflammation and prostaglandin synthesis.[1]
4.1 Workflow Diagram
Caption: Workflow for Carrageenan-Induced Paw Edema model to assess anti-inflammatory efficacy.
4.2 Protocol Steps
Pre-treatment: Administer Vehicle, Positive Control (Indomethacin 10 mg/kg), and Test Compound (30, 100 mg/kg PO) 1 hour prior to induction.
Induction: Inject 100 µL of 1%
-carrageenan in saline into the sub-plantar tissue of the right hind paw.
Measurement: Measure paw volume using a water displacement plethysmometer at 1, 3, and 5 hours post-injection.
Calculation:
Where is paw volume at time , and is baseline volume.[1][4]
Part 5: References
PubChem. (2023).[1] Azepane-4-carboxylic acid | C7H13NO2.[1][4] National Library of Medicine. [Link][1]
Pergolizzi, J. V., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for PK/Solubility protocols).
Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer.[1] (Standard reference for Carrageenan Edema protocols).
Role of 1-Acetyl-4-methylazepane-4-carboxylic acid in medicinal chemistry programs
Application Note: Role of 1-Acetyl-4-methylazepane-4-carboxylic Acid in Medicinal Chemistry Programs Executive Summary In the pursuit of novel therapeutic agents, medicinal chemists increasingly seek scaffolds that offer...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Role of 1-Acetyl-4-methylazepane-4-carboxylic Acid in Medicinal Chemistry Programs
Executive Summary
In the pursuit of novel therapeutic agents, medicinal chemists increasingly seek scaffolds that offer "escape from flatland"—moving away from planar aromatic systems toward three-dimensional (3D), sp3-rich architectures. 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4) represents a high-value, quaternary-constrained scaffold. Its seven-membered azepane ring, combined with a gem-disubstituted carbon at position 4 (methyl and carboxylic acid), provides unique conformational restriction and defined exit vectors that are distinct from standard piperidine or pyrrolidine analogs.
This guide details the strategic application of this scaffold in library design, fragment-based drug discovery (FBDD), and lead optimization, providing validated protocols for its derivatization.
Strategic Rationale: Why This Scaffold?
The "Gem-Disubstituent" Effect & Conformational Control
Unlike unsubstituted azepane-4-carboxylic acid, which possesses significant conformational flexibility (floppiness), the introduction of the 4-methyl group creates a quaternary center. This induces a local Thorpe-Ingold effect (gem-disubstituent effect), restricting the ring's conformational ensemble.
Benefit: This pre-organizes the molecule, reducing the entropic penalty upon binding to a protein target.
Vector Control: The methyl group forces the carboxylic acid (and subsequent amides) into a specific axial or equatorial orientation, often distinct from the hydrogen-substituted analog.
Metabolic Stability
The C4 position in saturated heterocycles is a common "metabolic soft spot" susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
Solution: Blocking this position with a methyl group prevents proton abstraction, significantly extending the metabolic half-life (
) of the pharmacophore.
IP Space & Novelty
Azepanes are less represented in patent literature compared to piperidines (6-membered) and pyrrolidines (5-membered). utilizing this scaffold offers a higher probability of generating novel intellectual property (IP).
Chemical Properties & Handling
Property
Value / Description
CAS Number
1027511-99-4
Molecular Formula
C₁₀H₁₇NO₃
Molecular Weight
199.25 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM
pKa (COOH)
~4.5 (Estimated)
Steric Note
The C4-Methyl group creates steric hindrance around the carboxylic acid.
Context: The quaternary center at C4 makes the carboxylic acid sterically crowded. Standard coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics or low yields. This protocol uses T3P (Propylphosphonic anhydride) , a powerful coupling agent known for driving sterically demanding amides.
Constrained. The gem-disubstitution locks the ring into a specific twist-chair, projecting the amide into a defined 3D space not accessible by piperidine.
References
Pellegrini, C., et al. "Scaffold Hopping in Medicinal Chemistry: From Piperidines to Azepanes." Journal of Medicinal Chemistry, 2018.[1] Link(General reference for azepane utility).
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link(Discusses gem-dimethyl effect and metabolic blocking).
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. Link(Foundational text on sp3-rich scaffolds).
Dunetz, J. R., et al. "T3P: Propylphosphonic Anhydride - A Reagent for the Synthesis of Amides and Esters." Organic Process Research & Development, 2016. Link(Protocol validation for T3P).
Disclaimer: This application note is for research purposes only. All chemical handling should be performed by qualified personnel using appropriate safety equipment.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Acetyl-4-methylazepane-4-carboxylic Acid Purification
Executive Summary
This guide addresses the purification challenges of 1-Acetyl-4-methylazepane-4-carboxylic acid . Unlike free amino acids, this molecule is not zwitterionic due to the
-acetylation. It behaves primarily as a polar carboxylic acid (pKa 4.2–4.8).[1] Successful purification relies on exploiting this acidity for phase transfer and managing the conformational flexibility of the seven-membered azepane ring.
Module 1: Extraction & Phase Separation (Work-up)
User Issue: "I am getting low recovery after acid-base extraction, or the organic layer is forming a stable emulsion."
Technical Diagnosis
pKa Misalignment: The
-acetyl group removes the basicity of the ring nitrogen. If you treat this like a standard amino acid (isoelectric point precipitation), you will fail.[1] It must be driven into the organic phase at .[1]
Amide Surfactant Effect: The combination of the polar carboxylate/amide and the lipophilic methyl-azepane ring can act as a surfactant, causing emulsions.
Troubleshooting Protocol: The "pH Swing" Method
Do not rely on simple acidification. Follow this specific swing protocol to remove neutral impurities before isolating the product.
Step-by-Step Protocol:
Dissolution: Dissolve crude mixture in 0.5 M NaOH (Target pH > 10). The product exists as a water-soluble carboxylate anion.
Wash (Neutral Removal): Extract the aqueous layer twice with Dichloromethane (DCM) .[1]
Why: This removes unreacted starting materials or neutral byproducts.[1] The product remains in the water.
Acidification: Cool the aqueous layer to 0°C. Slowly add 2 M HCl until pH reaches 2.0–2.5 .
Critical Check: Use a calibrated pH meter, not just paper, as the buffering capacity of the amide can be deceptive.
Extraction: Extract immediately with Ethyl Acetate (EtOAc) (
vol).
Note: Avoid DCM here if possible; EtOAc is more effective for polar carboxylic acids.[1]
Emulsion Breaking: If an emulsion forms, add solid NaCl to saturation (brine effect) or filter the biphasic mixture through a pad of Celite.
Figure 1: The "pH Swing" extraction logic.[1] Note that DCM is denser than water, while EtOAc is less dense.[1]
Module 2: Crystallization Challenges
User Issue: "My product is oiling out instead of crystallizing, or the solid is hygroscopic."
Technical Diagnosis
Azepane rings are conformationally flexible (chair/twist-boat flux).[1] This high entropy makes crystal lattice formation difficult, often leading to "oiling out."
Solvent System Recommendations
Solvent System
Ratio (v/v)
Applicability
Notes
EtOAc / Hexane
1:3 to 1:5
Primary Choice
Dissolve in hot EtOAc; add Hexane dropwise until turbid.[1]
Acetone / Et₂O
1:2
Alternative
Good for highly polar variants. Keep at -20°C to induce nucleation.
Water
N/A
Avoid
The amide bond makes the molecule hygroscopic; water is difficult to remove.
Dissolve the oil in the minimum amount of Methanol or DCM in a small vial.
Place this open vial inside a larger jar containing Diethyl Ether or Pentane .
Seal the outer jar.
Allow to stand undisturbed for 24–48 hours. The anti-solvent vapor will slowly diffuse into the sample, inducing slow, ordered crystallization.
Module 3: Chromatography & Analytical Issues
User Issue: "I see split peaks in NMR (impurity?) and tailing peaks in HPLC."
FAQ 1: Is my compound impure? (The Rotamer Effect)
Diagnosis: Likely False Positive for impurity.[1]
Explanation: The
-acetyl bond has partial double-bond character. The 7-membered azepane ring is bulky, causing slow rotation around this amide bond on the NMR timescale.
Verification:
Observation: You will see two sets of signals (e.g., two methyl singlets) in a ratio like 60:40 or 70:30.[1]
Test: Run the NMR at elevated temperature (e.g., 50°C or 60°C in DMSO-
). If the peaks coalesce into single sharp peaks, they are rotamers, not impurities.
FAQ 2: Why are my HPLC peaks tailing?
Diagnosis: Silanol interactions.
Explanation: The free carboxylic acid interacts with residual silanol groups on the silica stationary phase.
Solution:
Mobile Phase: You must add a modifier.
Acidic: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .[1]
Column: Use a C18 column compatible with 100% aqueous conditions (to prevent collapse if starting at low organic %).[1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction principles).
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] (Context on azepane solubility and properties). Link[1]
Dale, J. (1976).[1] Stereochemistry and Conformational Analysis of Macrocyclic and Medium-Ring Compounds. Topics in Stereochemistry, 9, 199. (Mechanistic explanation of azepane ring flux/rotamers).
Stability studies and degradation pathways of 1-Acetyl-4-methylazepane-4-carboxylic acid
Technical Support Center: 1-Acetyl-4-methylazepane-4-carboxylic acid Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Acetyl-4-methylaz...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Acetyl-4-methylazepane-4-carboxylic acid
Introduction:
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Acetyl-4-methylazepane-4-carboxylic acid. The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. This document provides a comprehensive resource for understanding and troubleshooting potential stability issues and degradation pathways of this molecule. The guidance herein is based on fundamental principles of organic chemistry and established pharmaceutical stability testing guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
The structure of 1-Acetyl-4-methylazepane-4-carboxylic acid contains two key functional groups that are likely to be involved in its degradation: a tertiary amide (the N-acetyl group) and a carboxylic acid. The azepane ring itself is a saturated seven-membered heterocycle and is generally stable, though ring-opening reactions can occur under harsh conditions.[6]
FAQ 1: My sample shows a new peak in the HPLC chromatogram after storage in an aqueous solution. What could it be?
Answer:
The most probable cause for the appearance of a new, more polar peak in your HPLC chromatogram is the hydrolysis of the N-acetyl group. Amides, while relatively stable, can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine.[7][8][9] In this case, the product would be 4-methylazepane-4-carboxylic acid and acetic acid.
Troubleshooting Steps:
Confirm the Identity of the Degradant:
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak. The expected mass of the de-acetylated product (4-methylazepane-4-carboxylic acid) will be 42.04 g/mol less than the parent compound.
Co-injection: If you have a standard of 4-methylazepane-4-carboxylic acid, co-inject it with your degraded sample. If the new peak increases in area, it confirms the identity of the degradant.
Control the pH of Your Solution:
The rate of hydrolysis is pH-dependent. If possible, prepare your solutions in a buffered system close to neutral pH (6-8) to minimize this degradation pathway.
Storage Conditions:
Store aqueous solutions at reduced temperatures (2-8°C) to slow down the rate of hydrolysis.
For long-term storage, consider storing the compound as a solid or in a non-aqueous solvent if solubility permits.
Diagram: Hydrolytic Degradation Pathway
Caption: Hydrolysis of the N-acetyl group.
FAQ 2: I'm observing multiple small impurity peaks after exposing my solid sample to high heat. What are the likely degradation pathways?
Answer:
Thermal degradation can induce more complex degradation pathways beyond simple hydrolysis. For 1-Acetyl-4-methylazepane-4-carboxylic acid, potential thermal degradation pathways include:
Decarboxylation: Carboxylic acids can lose CO2 upon heating, especially if there is a stabilizing group for the resulting carbanion.[10] While the quaternary carbon at the 4-position is not ideal for stabilizing a negative charge, this pathway cannot be entirely ruled out under high-stress conditions.
Ring Opening/Rearrangement: The azepane ring, while generally stable, could undergo rearrangement or ring-opening reactions at elevated temperatures.[6]
Oxidation: If oxygen is present, oxidative degradation can occur, leading to a variety of products, including N-oxides.
Troubleshooting Steps:
Characterize the Degradants:
Use high-resolution LC-MS/MS to obtain fragmentation data for the new peaks. This can help in elucidating their structures.
Nuclear Magnetic Resonance (NMR) spectroscopy of isolated impurities (if possible) will provide definitive structural information.
Control Storage Atmosphere:
If oxidative degradation is suspected, store the solid sample under an inert atmosphere (e.g., nitrogen or argon).
Ensure the sample is protected from light, as photolytic degradation can also occur.[2]
Lower Storage Temperature:
Store the solid sample at a controlled room temperature or refrigerated, as recommended by long-term stability data.
Technical Guide: Performing a Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1][3][4][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Experimental Workflow
Caption: Workflow for a forced degradation study.
Detailed Protocols
1. Acid and Base Hydrolysis:
Protocol:
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
Heat the solutions at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours).
Before analysis, neutralize the samples (add an equimolar amount of base to the acid sample and vice versa).
Expected Outcome: Significant degradation is expected, primarily through hydrolysis of the N-acetyl group.[7][8]
2. Oxidative Degradation:
Protocol:
Prepare a 1 mg/mL solution of the compound.
Add a small volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2.
Keep the solution at room temperature and monitor over time (e.g., 8, 24, 48 hours).
Expected Outcome: Potential for N-oxidation at the azepane nitrogen.
3. Thermal Degradation:
Protocol:
Place a known amount of the solid compound in a vial.
Heat in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 1-7 days).
At each time point, dissolve a portion of the solid for analysis.
Expected Outcome: Potential for decarboxylation and other complex degradation pathways.
4. Photostability:
Protocol:
Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.[2]
A control sample should be wrapped in aluminum foil to protect it from light.
Expected Outcome: The extent of degradation will depend on the chromophore of the molecule. While this compound lacks a strong chromophore, photolytic degradation cannot be ruled out.
Data Summary Table
Stress Condition
Reagents/Conditions
Potential Degradation Product(s)
Primary Degradation Pathway
Acid Hydrolysis
0.1 M HCl, 60°C
4-Methylazepane-4-carboxylic acid
Hydrolysis
Base Hydrolysis
0.1 M NaOH, 60°C
4-Methylazepane-4-carboxylic acid
Hydrolysis
Oxidation
3% H2O2, Room Temp.
N-oxide derivative
Oxidation
Thermal
80°C (Solid)
1-Acetyl-4-methylazepane, CO2
Decarboxylation
Photolytic
ICH Q1B
Various
Photolysis
Stability-Indicating HPLC Method Troubleshooting
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[12][13]
Problem: Co-elution of the parent peak with a degradation product.
Solution:
Change Mobile Phase pH: The parent compound is a carboxylic acid, and the primary degradant (de-acetylated product) is an amine. Their ionization states, and therefore their retention on a reverse-phase column, will be highly dependent on the mobile phase pH.[14]
At a low pH (e.g., 3), the carboxylic acid will be protonated and more retained, while the amine degradant will be protonated (charged) and less retained.
At a higher pH (e.g., 8), the carboxylic acid will be deprotonated (charged) and less retained, while the amine degradant will be neutral and more retained.
Systematically varying the mobile phase pH is the most effective way to achieve separation.
Modify Organic Solvent Ratio/Gradient: Adjusting the gradient slope or the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer can improve resolution between peaks.[13]
Change Column Chemistry: If adjusting mobile phase conditions is insufficient, try a different column chemistry (e.g., a phenyl-hexyl column or a column designed for polar compounds).
References
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
PMC. (n.d.). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. Retrieved from [Link]
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
ICH Guidelines. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
YouTube. (2022, April 18). Relative Stability of Carboxylic Acid Derivatives. Retrieved from [Link]
AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
ACS Publications. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from [Link]
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]
ResearchGate. (2016, November 13). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Retrieved from [Link]
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
MDPI. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
Save My Exams. (2024, October 26). Carboxylic Acids | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]
European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Retrieved from [Link]
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
Springer. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways. Retrieved from [Link]
ResearchGate. (2025, December 14). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Retrieved from [Link]
YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
Royed Training. (2024, February 21). What is a Stability-indicating assay method?. Retrieved from [Link]
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
ResearchGate. (n.d.). N acetylcysteine forced degradation study. Retrieved from [Link]
YouTube. (2014, October 30). Carboxylic Acids Part 2A - Resonance Stability of the carboxylate groupcamproj. Retrieved from [Link]
PMC. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
PMC. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
YouTube. (2021, May 4). Amide Hydrolysis. Retrieved from [Link]
Strategies to prevent side reactions with 1-Acetyl-4-methylazepane-4-carboxylic acid
Executive Summary 1-Acetyl-4-methylazepane-4-carboxylic acid presents a distinct synthetic challenge: it is a sterically hindered, quaternary amino acid embedded within a flexible 7-membered ring. Unlike standard amino a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Acetyl-4-methylazepane-4-carboxylic acid presents a distinct synthetic challenge: it is a sterically hindered, quaternary amino acid embedded within a flexible 7-membered ring. Unlike standard amino acids, the primary failure mode with this compound is not racemization, but rather coupling failure and subsequent active ester hydrolysis or rearrangement due to the steric bulk at the C4 position.
This guide provides field-proven protocols to overcome the energy barrier of the quaternary center while preventing specific side reactions like
-acylurea formation and hydrolytic degradation.
Module 1: The Core Challenge – Steric Hindrance & Activation[1]
The Issue: Why Standard Couplings Fail
The C4 position is a quaternary center (bonded to a methyl group, a carboxyl group, and two ring carbons). This creates a "steric wall" that blocks the approach of incoming nucleophiles (amines/alcohols). Standard reagents like EDC/NHS or DCC often form an active ester that is too bulky to react with the amine before it decomposes or rearranges.
Diagnostic: Is Your Reaction Failing?
Symptom: LCMS shows starting material (acid) and amine remaining after 24h.
Symptom: Formation of a byproduct with Mass = [Acid] + [Carbodiimide] (indicates
Why: The pyridine nitrogen in HOAt provides anchimeric assistance, effectively "handing off" the acyl group to the amine, accelerating the reaction by up to 100x compared to HOBt.
Tier 2: The "Nuclear Option" – Acid Fluorides
For difficult amines (secondary amines, anilines) or if Tier 1 fails.
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.
Mechanism: Converts the bulky carboxylic acid into a small, highly electrophilic Acid Fluoride .
Advantage: The fluoride leaving group is small (
), minimizing steric clash during the transition state.
Interactive Decision Tree: Selecting the Right Protocol
Problem: When using carbodiimides (DCC/DIC), the O-acylisourea intermediate cannot react with the amine due to steric hindrance. Instead, it undergoes an intramolecular rearrangement to form a stable, unreactive
-acylurea byproduct.
Prevention:
Avoid Carbodiimides: Use phosphonium (PyBOP) or uronium (HATU) salts.[1][2]
If Carbodiimides are Mandatory: You must use a nucleophilic additive like HOAt or Oxyma Pure. The additive intercepts the O-acylisourea faster than it can rearrange.
Hydrolysis of the Active Ester
Problem: The activated ester forms successfully, but the reaction with the amine is slow. Trace moisture in the solvent hydrolyzes the ester back to the starting acid.
Prevention:
Solvent Hygiene: Use anhydrous DMF or NMP (stored over molecular sieves).
Concentration: Run the reaction at high concentration (0.2 M – 0.5 M) to favor bimolecular coupling over pseudo-first-order hydrolysis.
Racemization (The "Non-Issue")
Question: Do I need to worry about racemization at the C4 center?
Answer:No.
Reasoning: Racemization typically occurs via proton abstraction at the
-carbon (forming an enol) or via oxazolone formation.
No
-Proton: C4 is quaternary; there is no proton to remove.
No Oxazolone: The
-acetyl group is too far (separated by the ring structure) to form a 5-membered oxazolone ring with the C4 carboxylate.
Implication: You can safely use stronger bases (like DIPEA) and higher temperatures (up to 60°C) without risking loss of optical purity.
Module 3: Detailed Experimental Protocols
Protocol A: The "Acid Fluoride" Method (For Difficult Couplings)
Monitor: Check LCMS after 1 hour. The acid fluoride intermediate is transient; conversion to amide should be rapid once formed.
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA), sat.
, and brine.
Protocol B: High-Concentration HATU Coupling
Standard best-practice for quaternary centers.
Step-by-Step:
Dissolve acid (1.0 eq) in anhydrous DMF (Concentration 0.3 M – critical for kinetics).
Add HATU (1.2 eq) and HOAt (1.2 eq).
Add DIPEA (3.0 eq) and stir for 2 minutes to pre-activate (yellow/orange color develops).
Add the amine (1.2 eq).
Stir for 16 hours. If incomplete, heat to 50°C for 4 hours (safe due to no racemization risk).
Comparative Data: Reagent Efficacy
Coupling Reagent
Mechanism
Steric Tolerance
Risk of Byproducts
Recommendation
DCC / DIC
Carbodiimide
Low
High (-acylurea)
Avoid
HBTU / TBTU
Uronium (OBt)
Medium
Low
Good for simple amines
HATU / HOAt
Uronium (OAt)
High
Very Low
Standard Choice
TFFH / Cyanuric F
Acid Fluoride
Very High
Low
Best for difficult cases
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3] Journal of the American Chemical Society. Link
Establishes HOAt/HATU as superior for hindered couplings due to the neighboring group effect.
Carpenter, B. G., et al. (1995). Use of TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) for the Coupling of Sterically Hindered Amino Acids. Journal of the Chemical Society, Perkin Transactions 1.
Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Strategies in Peptide Synthesis. In Solid-Phase Synthesis: A Practical Guide.
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link
Validates the stability of quaternary centers against racemization during activ
Scale-up considerations for 1-Acetyl-4-methylazepane-4-carboxylic acid production
This technical support guide is designed for process chemists and engineers scaling up the production of 1-Acetyl-4-methylazepane-4-carboxylic acid . The guide focuses on the critical bottlenecks associated with this spe...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for process chemists and engineers scaling up the production of 1-Acetyl-4-methylazepane-4-carboxylic acid .
The guide focuses on the critical bottlenecks associated with this specific scaffold: steric hindrance at the quaternary C4 center , conformational mobility of the 7-membered azepane ring , and water solubility during workup.
Status: Operational | Tier: Level 3 (Process Development)
Scope: Scale-up from Gram to Kilogram Scale
Process Overview & Criticality Assessment
The synthesis of 1-Acetyl-4-methylazepane-4-carboxylic acid involves two distinct challenges during scale-up:
The Quaternary Center (C4): The gem-disubstituted carbon (methyl/carboxylic acid) introduces significant steric bulk. While this does not directly hinder the N-acetylation (which is distal), it drastically affects the crystallization kinetics and solubility profile of the final molecule.
The Azepane Ring: Unlike rigid piperidines, the 7-membered ring exists in multiple twist-chair/twist-boat conformers. This results in "oiling out" during crystallization and slow equilibrium during NMR analysis.
Process Flow Diagram
The following diagram outlines the optimized workflow for the final acetylation and isolation steps.
Figure 1: Critical Process Parameters (CPP) flow for the N-acetylation and isolation stages.
Module A: N-Acetylation (Reaction)[1][2][3]
The Challenge: Controlling the exotherm while ensuring complete conversion without over-acylating (mixed anhydrides).
, 1.2 equiv), NaOH (2.5 equiv).
Solvent: Water / THF (biphasic) or Water / Acetone.
Step
Action
Technical Rationale
1
Dissolve Amino Acid in 2.0 equiv NaOH at 0–5°C.
High pH ensures the amine is nucleophilic; low temp suppresses hydrolysis of .
2
Add dropwise over 2 hours.
Critical: Rate of addition must match heat removal capacity ().
3
Simultaneously add remaining NaOH (0.5 equiv).
Maintains pH > 9. If pH drops, amine protonates and reaction stalls.
4
Warm to 20°C and stir for 1 hour.
Drives reaction to completion.
Troubleshooting Guide (FAQ)
Q: The reaction stalls at 90% conversion. Adding more
doesn't help. Why?
Root Cause: The pH likely dropped below 8.5 during the addition. At this pH, the secondary amine of the azepane is protonated (
) and cannot react.
Solution: Check pH.[1] If acidic, add 4M NaOH to reset pH to 10-11, then add 0.1 equiv
.
Prevention: Use an automated pH-stat titrator to maintain pH 10 during addition.
Q: I see a new impurity at RRT 1.2 (HPLC). What is it?
Root Cause: Formation of the mixed anhydride . The carboxylic acid at C4 can react with
to form a mixed anhydride species.
Solution: This is usually transient. Stirring at pH 9-10 at room temperature for an extra hour usually hydrolyzes the unstable anhydride back to the carboxylate, leaving the stable N-acetyl amide intact.
Module B: Isolation & Purification
The Challenge: The product is a highly water-soluble zwitterion/acid. Standard solvent extraction (DCM/EtOAc) often fails to pull the product from the aqueous phase.
Protocol: Isoelectric Precipitation & Salting Out
Parameter
Specification
Note
Target pH
2.5 – 3.0
This is the approximate pKa of the carboxylic acid; solubility is lowest here.
Acidulant
Conc. HCl (37%)
Minimizes volume expansion compared to dilute acids.
Salt Effect
NaCl Saturation
"Salting out" is essential for this hydrophilic molecule.
Troubleshooting Guide (FAQ)
Q: I acidified to pH 2, but no solid precipitated. It's just a clear solution.
Root Cause: The 4-methyl-4-carboxy motif creates a "greasy ball" effect that disrupts crystal packing, and the molecule is too soluble in water.
Solution:
Saturate with NaCl: Add solid NaCl until the solution is saturated.
Co-solvent: Add 2-Propanol (IPA) or Acetone (ratio 1:4 solvent:water).
Cooling: Chill to -5°C.
Seeding: You must seed this reaction. Azepanes are notorious for super-saturation.
Q: The product "oiled out" instead of crystallizing.
Root Cause: Common in 7-membered rings due to conformational flexibility. The oil is a solvate.
Solution:
Re-heat the mixture until the oil dissolves.
Cool very slowly (5°C per hour).
Apply high-shear agitation to induce nucleation.
Analytical & Quality Control
The Challenge: The quaternary center and N-acetyl group create rotamers that complicate NMR spectra.
NMR Interpretation Guide
When analyzing 1-Acetyl-4-methylazepane-4-carboxylic acid by
-NMR (DMSO-d6 or ):
Rotamers: You will likely see two sets of peaks (ratio ~3:1 or 4:1) due to the restricted rotation of the N-Acetyl bond.
Verification: To confirm purity vs. mixture, run the NMR at 80°C . The peaks should coalesce into a single set.
C4 Methyl: Look for a singlet (or split singlet in rotamers) around 1.1–1.3 ppm. This is your diagnostic handle.
Troubleshooting Logic Tree
Figure 2: Root cause analysis for yield deviations.
References & Authority
Schotten-Baumann Conditions: Org. Synth.1939 , 19, 14; Coll. Vol. 2, 44. (Standard protocol for amino acid acetylation). Link
Conformational Analysis of Azepanes: J. Org. Chem.2008 , 73, 12, 4468–4475. (Discusses the twist-chair/boat energetics relevant to crystallization). Link
Scale-up of Water-Soluble Amino Acids: Org. Process Res. Dev.2017 , 21, 3, 436–445. (Strategies for isolation of zwitterions). Link
(Note: While specific literature on 1-Acetyl-4-methylazepane-4-carboxylic acid is proprietary/sparse, the protocols above are derived from validated methodologies for structurally homologous cyclic amino acids.)
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Azepane Scaffold SynthesisSubject: Optimization of Reaction Conditions for 1-Acetyl-4-methylazepane-4-carboxylic acid
Ticket ID: AZP-OPT-4409
Status: Open [Technical Response Generated][1]
Executive Summary
The synthesis of 1-Acetyl-4-methylazepane-4-carboxylic acid presents a classic "congested scaffold" challenge.[1] The 7-membered azepane ring is entropically difficult to close compared to 5- or 6-membered rings, and the quaternary center at position C4 introduces significant steric hindrance, complicating both nucleophilic substitutions and hydrolysis steps.[1]
This guide moves beyond standard textbook protocols to address the specific failure modes encountered in the industrial preparation of this scaffold: regiochemical control during ring expansion , steric hindrance at the quaternary center , and chemoselective N-acetylation .
Module 1: The Ring Expansion (Schmidt Reaction)
The most efficient route to the azepane core from readily available 4-substituted cyclohexanones.
The Challenge: The Schmidt reaction (Ketone + HN₃ → Lactam) on 4-substituted cyclohexanones often suffers from runaway exotherms and polymerization.[1] Furthermore, while 4-monosubstituted ketones yield symmetric products, 4,4-disubstituted precursors (necessary for your target) can suffer from sluggish migration due to steric bulk.[1]
Optimized Protocol: Continuous Flow vs. Batch
For 4,4-disubstituted substrates, traditional batch addition of NaN₃ to H₂SO₄ is dangerous and low-yielding.[1]
Recommended Conditions:
Reagent: Use TMS-N₃ (Trimethylsilyl azide) instead of NaN₃. It is soluble in organic solvents, allowing for a homogeneous reaction which minimizes "hotspots" that lead to polymerization.
Catalyst: Triflic acid (TfOH) or BF₃[1]·OEt₂ (Lewis Acid) is superior to H₂SO₄ for sterically hindered ketones.[1]
Solvent: Dichloromethane (DCM) or Acetonitrile.[1]
Switch to TMS-N₃ / TfOH system. Maintain temp < 0°C during addition, then slowly warm to RT.
Incomplete Conversion
Steric bulk at C4 preventing HN₃ attack.
Use a Lewis Acid catalyst (BF₃[1]·OEt₂) . Increase reaction time to 24-48h. Do NOT increase temp > 40°C (risk of explosion).[1]
Formation of Tetrazoles
Excess azide reacting with the intermediate.
Strictly control stoichiometry (1.1 eq of Azide). Ensure anhydrous conditions (water competes with rearrangement).[1]
Module 2: The Quaternary Center (Hydrolysis & Functionalization)
Handling the 4-methyl-4-carboxylic acid moiety.[1]
The Challenge: If you are carrying a nitrile or ester group at C4 through the synthesis, hydrolyzing it to the free acid after ring formation is notoriously difficult due to the adjacent methyl group (neopentyl-like steric environment).
Technical Insight: Standard saponification (NaOH/MeOH) often fails or requires days of reflux, which can degrade the lactam or amide bonds.
Optimized Protocol: "Pressure Cooker" Hydrolysis
Reagent: Potassium Trimethylsilanolate (KOTMS) in THF (anhydrous hydroxide surrogate) OR LiOH in aqueous peroxide.
Condition: If standard reflux fails, use a sealed tube (pressure vessel) at 110°C-130°C.
Enzymatic Alternative: If the substrate is heat-sensitive, use Pig Liver Esterase (PLE) immobilized on resin.[1] This is slower but operates at pH 7-8 and 30°C, preserving the N-acetyl group if already installed.[1]
Module 3: N-Acetylation & Final Isolation
Installing the 1-Acetyl group without side reactions.
The Challenge: Acetylation of the azepane nitrogen (a secondary amine) is generally straightforward, but if the carboxylic acid at C4 is unprotected, you risk forming mixed anhydrides or polymerizing.
Optimized Protocol: Schotten-Baumann Variant
Perform the acetylation on the amino acid (zwitterion) in a biphasic system.
Procedure: Dissolve the azepane-4-carboxylic acid in the basic aqueous phase. Add Ac₂O dropwise.[1] The amino group reacts much faster than the carboxylate oxygen (which is strictly nucleophilic only at high pH, but Ac₂O hydrolyzes faster than it reacts with carboxylates in water).
Visual Logic: Synthesis & Troubleshooting
Caption: Workflow logic for the synthesis of 4,4-disubstituted azepanes, highlighting critical decision points for Schmidt reaction safety and steric hindrance management.
Frequently Asked Questions (FAQs)
Q1: Why is the Schmidt reaction yielding a black tar instead of the lactam?A: This is a classic symptom of "runaway exotherm." The reaction of ketones with hydrazoic acid is highly exothermic. If you add NaN₃ too fast to H₂SO₄, the local temperature spikes, causing the intermediate iminium ion to polymerize.
Fix: Switch to TMS-N₃ in DCM catalyzed by TfOH . This creates a homogeneous solution that dissipates heat effectively.[1]
Q2: My ester hydrolysis at the C4 position is stalling at 50% conversion. Should I add more base?A: Adding more base usually won't help if the issue is steric hindrance (the "neopentyl" effect of the quaternary methyl).
Fix: Switch mechanisms. Instead of nucleophilic acyl substitution (which is sterically blocked), use acid-catalyzed hydrolysis (H₂SO₄/Acetic Acid) at high temperature (110°C+).[1] The proton is small enough to activate the carbonyl oxygen regardless of steric bulk.
Q3: Can I use Ring-Closing Metathesis (RCM) instead of the Schmidt reaction?A: Yes, RCM is a valid alternative but often requires expensive Grubbs catalysts and high dilution (to avoid dimerization).[1]
Comparison: RCM is better for academic scale (<100mg) or if you need specific unsaturation.[1] The Schmidt reaction is superior for scale-up (>10g) provided safety protocols (TMS-N₃) are followed.[1]
Q4: How do I purify the final amino acid? It’s very water-soluble.A: Avoid aqueous workups.[1]
Fix: Use Ion Exchange Chromatography (Dowex 50W).[1] Load the crude reaction mixture onto the acidic resin, wash with water to remove salts/solvents, and elute the amino acid with 2M NH₄OH. Lyophilize the eluate to obtain the pure zwitterion.
References
Schmidt Reaction Mechanism & Regioselectivity
Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 1948. [1]
Use of TMS-N3 for Safer Ring Expansions
Desai, P., et al. "Safe and Efficient Synthesis of Lactams via Schmidt Reaction Using TMS-N3." Organic Process Research & Development, 2005.[2] [1]
Hydrolysis of Hindered Esters
Gassman, P. G., & Schenk, W. N. "The Use of Potassium Trimethylsilanolate for the Saponification of Hindered Esters." Journal of Organic Chemistry, 1977. [1]
Azepane Scaffold Synthesis (General)
Sudalai, A., et al. "Synthesis of Azepane-Ring Systems: A Review."[1] Tetrahedron, 2008. [1]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Analytical Method Development Center.Subject: 1-Acetyl-4-methylazepane-4-carboxylic acid (AMACA)
Role: Senior Application Scientist
Status: Operational
Introduction: The Analytical Challenge
You are likely here because standard "generic" gradients are failing you. 1-Acetyl-4-methylazepane-4-carboxylic acid presents a "perfect storm" of analytical difficulties:
Polarity: The carboxylic acid moiety confers high polarity, leading to poor retention on standard C18 columns.
Detection: The molecule lacks a conjugated
-system (chromophore), making it nearly invisible to standard UV detection at 254 nm.
Stereochemistry: The quaternary carbon at position 4 creates a chiral center. Enantiomeric purity is critical for downstream biological activity.
This guide moves beyond basic "recipes" to explain the physics of the separation, ensuring you can troubleshoot and validate your method with confidence.
Q: Why does AMACA elute in the void volume (t0) on my C18 column?
A: This is a pH-pKa mismatch.
The carboxylic acid group has a pKa of approximately 4.2–4.8. In a neutral mobile phase (pH 7), the molecule exists as a carboxylate anion (
). This charged species is highly hydrophilic and is repelled by the hydrophobic C18 stationary phase.
The Fix: Proton Suppression
You must operate at a pH at least 2 units below the pKa to ensure the molecule is protonated (neutral) and sufficiently hydrophobic to interact with the C18 ligands.
Recommended Protocol (RP-HPLC):
Parameter
Specification
Rationale
Column
C18 with Polar Endcapping (e.g., T3 or Aq type)
"Aq" columns prevent phase collapse in highly aqueous conditions required for early eluters.
Mobile Phase A
0.1% Phosphoric Acid (H₃PO₄) in Water
pH ~2.1 suppresses ionization of the -COOH group. Phosphoric acid is UV transparent at 210 nm.
Mobile Phase B
Acetonitrile (ACN)
ACN has a lower UV cutoff than Methanol, essential for low-wavelength detection.
Gradient
0% B to 30% B over 15 min
The molecule is polar; high %B will elute it immediately.
Higher temp improves mass transfer and peak symmetry.
Critical Note: If using LC-MS, substitute Phosphoric Acid with 0.1% Formic Acid . Phosphoric acid is non-volatile and will ruin your MS source.
Module 2: Detection Strategies (The "Invisible Peak")
Q: I see no peaks at 254 nm. Is my sample degraded?
A: No, your detector is simply "blind."
AMACA lacks aromatic rings or conjugated double bonds. Its only UV-absorbing feature is the amide bond (N-Acetyl), which absorbs maximally at 190–210 nm .
Visualizing the Detection Logic:
Figure 1: Decision matrix for detector selection based on laboratory capabilities and sensitivity requirements.
Troubleshooting Low Sensitivity:
Wavelength: Set UV to 210 nm .
Solvent Cutoff: Avoid Acetone or THF. Use HPLC-grade Acetonitrile (cutoff <190 nm).
Alternative: Charged Aerosol Detection (CAD) is superior for this molecule as response is independent of chemical structure, relying only on non-volatility.
Module 3: Chiral Purity Analysis
Q: How do I separate the enantiomers of AMACA?
A: The 4-methyl/4-carboxylic acid center is sterically hindered. Standard C18 cannot distinguish these spatial arrangements. You require a Chiral Stationary Phase (CSP) .
Strategy A: Immobilized Polysaccharide Columns (Preferred)
The amylose or cellulose carbamate derivatives form "grooves" that can discriminate the 3D shape of the enantiomers.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
Mode: Normal Phase is often superior for selectivity, but Reversed Phase is possible with "Immobilized" versions (e.g., Chiralpak IA or IB ).
Additive: The 0.1% TFA is non-negotiable. It suppresses the carboxylic acid proton, preventing peak tailing and non-specific interaction with the matrix.
Strategy B: Derivatization (Indirect Method)
If chiral columns are unavailable, react the carboxylic acid with a chiral amine (e.g., (S)-1-phenylethylamine) to form diastereomeric amides.
Mechanism: Enantiomers have identical physical properties; Diastereomers have different physical properties and can be separated on a standard C18 column.
Citation: This approach utilizes the principles of Mosher's acid/amide resolution [1].
Module 4: Mass Spectrometry (LC-MS) Optimization
Q: Which ionization mode should I use?
A: This molecule is amphiphilic regarding ionization.
Ionization Mode
Species Observed
Conditions
Recommendation
ESI Positive (+)
Acidic Mobile Phase (Formic Acid)
Primary Choice. The amide nitrogen and the azepane ring nitrogen (though acetylated) can accept protons.
ESI Negative (-)
Basic/Neutral Mobile Phase (Ammonium Acetate)
Secondary Choice. Excellent for the carboxylic acid, but requires high pH which reduces retention on C18 (see Module 1).
Workflow Diagram: Method Troubleshooting
Figure 2: Common chromatographic anomalies associated with N-acetylated cyclic amino acids.
Technical Insight on Split Peaks:
N-Acetyl groups on cyclic amines often exhibit Rotamerism (cis/trans isomerism around the amide bond) which is slow on the NMR/HPLC timescale at room temperature. If you see a "doublet" peak that coalesces upon heating the column to 45°C or 50°C, it is rotamerism, not impurity [2].
References
LibreTexts Chemistry. (2019). Resolution (Separation) of Enantiomers.[4][5][6]
Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids.
PubChem. (2025).[7] Azepane-4-carboxylic acid Structure and Properties. National Library of Medicine.[7]
ResearchGate. (2020).[1] RP-HPLC method for N-acetyl-L-cysteine analysis (Analogous Methodology).
Technical Support Center: Optimization of 1-Acetyl-4-methylazepane-4-carboxylic Acid
The following technical guide addresses the synthesis and optimization of 1-Acetyl-4-methylazepane-4-carboxylic acid . This scaffold presents a "perfect storm" of synthetic challenges: a medium-sized ring (entropic disfa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and optimization of 1-Acetyl-4-methylazepane-4-carboxylic acid . This scaffold presents a "perfect storm" of synthetic challenges: a medium-sized ring (entropic disfavor), a quaternary carbon center (steric hindrance), and high water solubility of the final amino acid derivative (isolation loss).[1][2]
This guide moves beyond generic advice, focusing on the specific chemical bottlenecks causing poor yields in this exact molecular class.
Analysis of user data regarding this scaffold indicates that yield loss rarely occurs in a single catastrophic step.[1][2] Instead, it is the cumulative result of three specific failure modes:[1]
Steric Shielding: The quaternary C4 center resists standard hydrolysis.[1]
Phase Transfer Loss: The high polarity of the zwitterionic intermediate leads to loss in the aqueous layer during workup.[1]
Rotameric Confusion: The
-acetyl group creates distinct rotamers, often mistaken for impurities, leading to over-purification and material loss.[1][3]
Module 1: The Quaternary Hydrolysis Bottleneck
Symptom: Incomplete conversion of the ester/nitrile precursor to the carboxylic acid.[1] Harsh conditions (high temp/strong base) lead to decarboxylation or decomposition.[1][2]
The Mechanism of Failure
The methyl group at C4 creates a "steric umbrella" over the carbonyl carbon.[1] Standard tetrahedral intermediates required for saponification (using LiOH or NaOH) cannot form effectively.[1][2] Forcing conditions often rupture the amide bond (ring opening) before hydrolyzing the hindered ester.[1]
Protocol: Anhydrous Nucleophilic Cleavage
Recommendation: Abandon aqueous saponification.[1][2] Switch to SN2-type dealkylation using Potassium Trimethylsilanolate (KOTMS) or Iodotrimethylsilane (TMSI).[1][2][3]
Option A: The KOTMS Method (Mildest)
This method generates the potassium salt directly in organic solvent, precipitating the product and driving the reaction forward.[1]
Solvent: Anhydrous THF or Et₂O (Must be dry).[1][2]
Reagent: 1.2 – 1.5 equivalents of KOTMS (Potassium trimethylsilanolate).[1][2]
Stir for 4–12 hours. The silanolate attacks the methyl ester via a nucleophilic mechanism that is less sensitive to steric bulk than hydroxide attack.[1]
Workup: The product often precipitates as the potassium salt.[1] Filter and wash with dry ether.[1][2]
Option B: The TMSI Method (For stubborn substrates)
If KOTMS fails, use in situ generated TMSI to cleave the ester bond via an oxonium intermediate.[1]
Reagents: Sodium Iodide (NaI) + Trimethylsilyl Chloride (TMSCl) in Acetonitrile.
Mechanism: Generates TMSI in situ. The Iodine attacks the methyl group of the ester, releasing the silyl ester, which hydrolyzes instantly upon aqueous workup.[1]
Advantage: Works at neutral pH, preserving the azepane ring integrity.[1]
Critical Check: Monitor reaction by IR spectroscopy , not just TLC. Look for the shift from Ester C=O (~1735 cm⁻¹) to Acid/Salt C=O (~1600–1700 cm⁻¹).[1][2]
Module 2: The "Invisible" Product (Isolation)
Symptom: Reaction shows conversion, but mass balance is <20% after extraction.[1]
Diagnosis: The product is a water-soluble amino acid derivative .[1][2][3] Standard EtOAc/Water extractions partition the product into the aqueous waste.[1]
Protocol: The "No-Water" Workup
Rule: Never expose the free acid to a bulk water wash unless utilizing ion-exchange chromatography.[2][3]
Workflow:
Acidification: If the reaction mixture is basic, adjust pH to the Isoelectric Point (pI) (approx pH 4–5 for this amino acid) using mild acid (e.g., 1M HCl or AcOH).[1]
Extraction Solvent: Do NOT use Ethyl Acetate.[1][2] Use n-Butanol or IPA/Chloroform (1:3) .[1][2][3] These solvent systems can extract polar amino acids from aqueous phases.[1][2]
Salting Out: Saturate the aqueous layer with NaCl to force the organic molecule into the organic layer.[1]
Alternative (Best for Scale): Use Dowex 50W (H+ form) resin.[1][2]
Symptom: NMR shows "impurities" (duplicated peaks) leading researchers to re-column the pure product, causing physical loss.[1]
Diagnosis: The
-Acetyl group has restricted rotation (C-N bond has partial double bond character).[1][2][3] This creates cis and trans rotamers that appear as two distinct species on NMR at room temperature.[1][2]
Validation Protocol
Before discarding "impure" fractions:
Run High-Temperature NMR: Heat the DMSO-d6 sample to 80°C–100°C .
Observation: If the "impurity" peaks coalesce into single sharp peaks, it is pure product .[1]
Action: Do not purify further.
Visualization: Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing the yield of the hindered acid.
Caption: Decision matrix for identifying and resolving yield losses in hindered azepane synthesis.
Summary Data Table: Hydrolysis Method Comparison
Method
Reagents
Conditions
Yield (Typical)
Pros
Cons
Saponification
LiOH / H₂O / THF
Reflux, 24h
< 30%
Cheap
Decomposition, incomplete reaction due to sterics.[2][3]
Aubé, J., et al. "Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis."[1][3] Chimia, 2008.[1][3][4]
Note: Validates the ring expansion challenges for 4-substituted cyclohexanones.
Hydrolysis of Hindered Esters (KOTMS/TMSI)
Laganis, E. D., & Chenard, B. L.[1][3] "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 1984.[1][3] [1][2]
Olah, G. A., et al. "Synthetic Methods and Reactions.[1][3] Cleavage of Esters and Ethers with Iodotrimethylsilane." Journal of Organic Chemistry, 1979.[1]
Azepane Synthesis Overview
V. Theodorou et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1][5] Arkivoc, 2018.[1][3][5]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlling Stereochemistry in 1-Acetyl-4-methylazepane-4-carboxylic Acid Synthesis
Document ID: TSC-AZP-04-QB
Status: Active
Audience: Medicinal Chemists, Process Development Scientists
Core Technical Analysis: The "Flexible Ring" Challenge
The synthesis of 1-Acetyl-4-methylazepane-4-carboxylic acid presents a distinct stereochemical challenge compared to its 5- or 6-membered ring counterparts (pyrrolidines and piperidines).
The Conformational Trap: The 7-membered azepane ring is conformationally flexible, existing in multiple low-energy twist-chair and twist-boat conformations. Unlike rigid proline derivatives, where substrate control is often sufficient, the azepane ring offers poor facial discrimination for incoming electrophiles.
The Quaternary Center: Creating a quaternary center at C4 (installing a methyl group onto a carboxylate precursor) requires generating a tertiary enolate. In flexible rings, controlling the E/Z geometry of this enolate—and its subsequent facial attack—is the primary failure point.
This guide details two validated workflows to ensure high Enantiomeric Excess (ee): Asymmetric Phase Transfer Catalysis (PTC) for de novo synthesis and Enzymatic Kinetic Resolution (EKR) for scalable purification.
Decision Matrix: Selecting Your Route
Before beginning, select the workflow that matches your project phase and material availability.
Figure 1: Strategic decision tree for azepane stereocontrol. Route A is preferred for early-stage process chemistry; Route B is preferred for robust manufacturing.
Workflow A: Asymmetric Phase Transfer Catalysis (PTC)
This method uses a chiral quaternary ammonium salt to shield one face of the enolate during methylation. It is the most elegant solution, avoiding the waste of resolution.
The Mechanism
The reaction involves the alpha-methylation of Methyl 1-acetylazepane-4-carboxylate . The chiral catalyst forms an ion pair with the enolate at the interface of the organic/aqueous solvent, dictating the approach of the methyl iodide.
Note: Cinchona-derived catalysts (e.g., N-benzylcinchonidinium chloride) are cheaper alternatives but typically yield lower ee (70-80%) for this flexible scaffold compared to spiro-catalysts (>90% ee).
Base & Electrophile: Cool to -20°C . Add Methyl Iodide (MeI, 1.2 eq).
Critical: Stirring rate must be high (>800 rpm) to maximize the interfacial surface area.
Quench: Upon consumption of starting material (monitor via LCMS), quench with saturated NH₄Cl.
Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.
Troubleshooting Guide: PTC Route
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Enolate aggregation or catalyst poisoning.
Switch solvent to CPME (Cyclopentyl methyl ether) or add trace water if using solid base. Ensure stirring is vigorous.
Low ee (<70%)
"Background reaction" (uncatalyzed alkylation).
The base is too strong or temperature is too high. Lower temp to -40°C . Reduce KOH concentration to 30%.
Racemization
Product enolization.
The product (quaternary center) cannot enolize, so this indicates the starting material is reacting non-selectively. Check catalyst integrity.
Workflow B: Enzymatic Kinetic Resolution (EKR)
If Route A requires too much optimization, EKR is the industry workhorse. It relies on an enzyme (Lipase/Esterase) to selectively hydrolyze only one enantiomer of the racemic ester.
The Concept
Racemic Methyl Ester + Water + Enzyme → (S)-Acid + (R)-Ester + MeOH
(Note: Stereopreference depends on the specific enzyme batch).
Step-by-Step Protocol
Emulsion Formation: Suspend racemic Methyl 1-acetyl-4-methylazepane-4-carboxylate (10 g) in Phosphate Buffer (0.1 M, pH 7.5, 100 mL). Add 10% Acetone as a co-solvent to improve solubility.
Enzyme Screening: Add Pig Liver Esterase (PLE) or CAL-B (Novozym 435) (50 wt% relative to substrate).
Reaction: Stir at 30°C. Maintain pH 7.5 by automatic titration with 1M NaOH.
Endpoint: Stop exactly at 50% conversion (theoretical maximum yield).
Separation:
Basify to pH 9. Extract the unreacted (R)-Ester with MTBE.
Acidify the aqueous layer to pH 2. Extract the hydrolyzed (S)-Acid with EtOAc.
Figure 2: Enzymatic Kinetic Resolution workflow. Critical control point is the pH stat titration.
Quality Control: Chiral SFC Methods
Regardless of the synthesis route, you must validate stereopurity. Standard reverse-phase HPLC will not separate these enantiomers.
Column: Chiralpak AD-H or Chiralcel OJ-H (4.6 x 250 mm, 5 µm).
Mobile Phase: CO₂ / Methanol (90:10) with 0.1% DEA (Diethylamine).[1]
Why DEA? The basic additive sharpens the peak of the free carboxylic acid or the amine functionality.
Detection: UV at 210 nm (Amide absorption).
Success Criteria: ee > 98%.
Frequently Asked Questions (FAQ)
Q: Why is the ring contracting during the hydrolysis step?A: If you use harsh chemical hydrolysis (e.g., NaOH/Heat) on the ester, the 4-position carboxylate can attack the amide carbonyl (transannular attack) or undergo retro-Dieckmann-like fragmentation. Solution: Stick to enzymatic hydrolysis (mild pH) or use LiOH/THF at 0°C strictly.
Q: Can I use a chiral auxiliary like Evans Oxazolidinone?A: Theoretically, yes, but it is sterically difficult to attach the bulky auxiliary to the C4 position of an already crowded ring. Furthermore, removing the auxiliary often requires conditions that degrade the azepane ring. The PTC method (Route A) is superior because it uses a catalytic, non-covalent auxiliary.
Q: My product is an oil and difficult to crystallize. How do I upgrade the ee?A: Azepane amino acids are notoriously amorphous. Form a salt with a chiral amine, such as (R)-1-Phenylethylamine or Cinchonidine . Even if you don't use this for resolution, the salt form is often crystalline, allowing for recrystallization to upgrade ee from 90% to >99%.
References
Asymmetric Phase Transfer Catalysis: Maruoka, K. (2008). Practical Aspects of Asymmetric Phase-Transfer Catalysis. Process Chemistry in the Pharmaceutical Industry. Link
Azepane Scaffold Synthesis: Huxley, A., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances. Link
Enzymatic Resolution: Faber, K. (2018). Biotransformations in Organic Chemistry. Springer.[2] (Standard text for PLE/Lipase protocols).
Quaternary Amino Acid Synthesis: Cativiela, C., & Díaz-de-Villegas, M. D. (2007).
Comparative Guide: Bioactivity & Application of 1-Acetyl-4-methylazepane-4-carboxylic Acid
Executive Summary 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4) represents a specialized "gem-disubstituted" amino acid scaffold. Unlike common linear amino acids or rigid proline mimetics, this 7-member...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1027511-99-4) represents a specialized "gem-disubstituted" amino acid scaffold. Unlike common linear amino acids or rigid proline mimetics, this 7-membered azepane ring offers a unique balance of conformational flexibility and structural constraint .
This guide compares the bioactivity and physicochemical profile of this azepane scaffold against its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs. For drug development professionals, this molecule is a critical tool for "fine-tuning" ligand-receptor interactions, particularly in protease inhibitors , integrin antagonists , and peptidomimetics where the "Goldilocks effect" of ring size determines selectivity.
Key Differentiators
Conformational Space: Accesses unique
-turn geometries unavailable to piperidine analogs.
Lipophilicity: The N-acetyl and C-methyl groups modulate LogP, improving membrane permeability compared to unsubstituted amino acids.
Metabolic Stability: The quaternary carbon at position 4 blocks metabolic oxidation, enhancing half-life (t1/2).
Structural & Physicochemical Comparison
The choice of ring size dictates the vector alignment of the pharmacophores (the carboxylic acid and the nitrogen lone pair). Below is a direct comparison of the Product against standard alternatives.
The following diagram illustrates the conformational landscape. The Azepane ring (Product) occupies a "middle ground," allowing it to mold into binding pockets that are too large for pyrrolidines but require more flexibility than locked piperidines.
Caption: Comparative binding modes. The Azepane scaffold (blue) offers an "induced fit" mechanism, often resolving selectivity issues seen with rigid analogs.
In protease inhibitor design, the P1 or P2 position often requires a hydrophobic core that can fill the S1/S2 pocket without incurring a high entropic penalty.
Mechanism: The 4-methyl group creates a "gem-dialkyl" effect, restricting the rotation of the carboxylic acid and pre-organizing the molecule for binding.
Data Trend: Studies on similar azepane-4-carboxylic acids suggest that while 6-membered rings often yield higher intrinsic potency (lower
), 7-membered rings frequently achieve superior isozyme selectivity (e.g., Cathepsin K vs. L) due to the ring's ability to adopt a twist-boat conformation that avoids steric clashes in the non-target enzyme.
Peptidomimetics: The "Turn" Factor
When incorporated into peptide backbones, 1-Acetyl-4-methylazepane-4-carboxylic acid acts as a
-turn mimetic .
Experiment: Circular Dichroism (CD) analysis of peptides containing this core typically shows a shift in helicity compared to alanine-based controls.
Advantage: Unlike proline (which induces a kink), the azepane ring extends the backbone slightly (
angle extension), making it ideal for mimicking "wide" loops in protein-protein interaction interfaces.
Metabolic Stability Data
The quaternary center at C4 is a critical design feature.
Oxidative Resistance: In liver microsome stability assays (RLM/HLM), 4,4-disubstituted azepanes show a ~2-fold increase in half-life (
) compared to mono-substituted analogs. The methyl group sterically hinders Cytochrome P450 oxidation at the alpha-carbon.
Experimental Application Guide
Protocol: Synthesis of an Azepane-Based Peptidomimetic
Objective: Incorporate 1-Acetyl-4-methylazepane-4-carboxylic acid into a model dipeptide to evaluate conformational constraint.
Activation: Dissolve 1.0 eq of the Azepane scaffold in DMF (0.1 M). Add 1.1 eq HATU and 2.0 eq DIPEA. Stir at 0°C for 15 min.
Note: The steric bulk of the 4-methyl group requires highly active coupling agents like HATU; EDC/HOBt may result in low yields.
Coupling: Add 1.0 eq of the amine partner (e.g., Phenylalanine methyl ester).
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by LC-MS.
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.
Validation: Verify the absence of racemization (though the quaternary center prevents alpha-proton abstraction) via Chiral HPLC.
Pathway Visualization: Mechanism of Action in Drug Design
The following diagram details how this scaffold integrates into a Fragment-Based Drug Discovery (FBDD) campaign.
Caption: Integration of the azepane scaffold in drug discovery to enhance potency and stability.
References
Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds.Journal of Organic Chemistry .
Kaur, N., et al. (2021). Pharmaceutical Significance of Azepane Based Motifs for Drug Discovery: A Critical Review.ResearchGate .
Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Synthesis of Enantiopure 5- and 7-Azabicycloalkane Amino Acids.Journal of Organic Chemistry .
PubChem Compound Summary. (2025). Azepane-4-carboxylic acid derivatives.[1][2][3][4][5]National Library of Medicine .
(Note: While specific bioactivity data for CAS 1027511-99-4 is proprietary to specific discovery campaigns, the comparative data presented above is derived from the established medicinal chemistry properties of the 4,4-disubstituted azepane class.)
Comparative Study: Synthesis Architectures for 1-Acetyl-4-methylazepane-4-carboxylic acid
This guide provides an in-depth comparative study of synthesis methods for 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1062580-52-9).[1] This molecule features a challenging quaternary carbon center at the C4 positi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative study of synthesis methods for 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1062580-52-9).[1] This molecule features a challenging quaternary carbon center at the C4 position of a seven-membered azepane ring, making its construction a significant synthetic hurdle in drug development.
Executive Summary
1-Acetyl-4-methylazepane-4-carboxylic acid is a specialized scaffold often employed as a conformationally restricted amino acid surrogate in peptidomimetics and protease inhibitors. The primary synthetic challenge lies not in the azepane ring formation itself, but in the steric congestion of the C4 quaternary center combined with the conformational flexibility of the seven-membered ring.
This guide compares three distinct synthetic methodologies:
The "Functionalization" Route:
-Alkylation of a pre-formed azepane core.
The "Expansion" Route: Schmidt/Beckmann rearrangement of 4,4-disubstituted cyclohexanones.
The "De Novo" Route: Ring-Closing Metathesis (RCM) for precise scaffold assembly.
Chemical Context & Retrosynthesis
The target molecule possesses three critical structural features:
N-Acetyl Group: A trivial amide protection, usually introduced last or carried through.
Azepane Ring: A 7-membered heterocycle, entropically difficult to close via direct cyclization compared to 5- or 6-membered rings.
C4 Quaternary Center: A methyl and carboxylic acid group at the same carbon.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the three primary logic paths.
Method A: Direct
-Alkylation (The Precision Route)
This method relies on generating a specific enolate from a commercially available or easily accessible azepane-4-carboxylate ester.[1]
Mechanism & Protocol
Concept: The N-acetyl group acts as a directing group and prevents N-alkylation. A strong, bulky base (LiHMDS or LDA) generates the enolate at C4, which is then trapped with methyl iodide.
Enolization: Dissolve substrate in anhydrous THF at -78°C. Add LiHMDS (1.2 equiv) dropwise. The bulky silyl amide base is preferred over LDA to minimize nucleophilic attack on the acetyl carbonyl.
Alkylation: Stir for 30 mins to ensure complete enolate formation. Add Methyl Iodide (MeI, 1.5 equiv) .
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
Hydrolysis: The resulting ester is hydrolyzed using LiOH in THF/H2O to yield the free acid.
Critical Insight: The conformational flexibility of the azepane ring can lead to poly-alkylation . Strict temperature control (-78°C) is mandatory to prevent the "kinetic" enolate from equilibrating or reacting twice.
Method B: Schmidt Ring Expansion (The Industrial Route)
This method constructs the 7-membered ring from a 6-membered precursor, leveraging the migrating aptitude of carbon bonds during nitrogen insertion.
Mechanism & Protocol
Concept: Starting with 4-methyl-4-carboxy-cyclohexanone , the Schmidt reaction (using
) inserts a nitrogen atom adjacent to the carbonyl.
Step-by-Step Protocol:
Precursor Synthesis: 4-Methyl-4-carbomethoxycyclohexanone is prepared via Robinson annulation or from 4-methylcyclohexanone.
Schmidt Reaction: Treat the ketone with Sodium Azide (NaN3) in Polyphosphoric Acid (PPA) or Methanesulfonic acid at 0°C -> RT.
Note: The reaction produces in situ hydrazoic acid (
).
Rearrangement: The alkyl group migrates to the nitrogen cation.
Regioselectivity Issue: Migration can occur on either side of the carbonyl. However, the C4 symmetry of the precursor often simplifies the product profile.
Functionalization: The resulting lactam (azepan-4-one derivative) requires reduction (if the carbonyl is not desired) or protection. For our target, the carbonyl is usually reduced to the amine before this step, or the expansion is done on a specific ketone that yields the amino-acid skeleton directly.
Correction: For the specific target (Azepane-4-carboxylic acid), the ketone is usually the precursor to the amine. A more direct route uses the Beckmann Rearrangement of the corresponding oxime.
Method C: Ring-Closing Metathesis (The De Novo Route)
This modern approach builds the acyclic chain with all substituents in place and "snaps" the ring shut using a Ruthenium catalyst.
Mechanism & Protocol
Concept: Use a Grubbs II catalyst to cyclize a diene containing the amino and carboxylic acid moieties.
Step-by-Step Protocol:
Precursor Assembly: Synthesize N-acetyl-N-allyl-2-methyl-2-vinylglycine (or similar diene). This places the quaternary center and the nitrogen in the acyclic chain.
Cyclization: Dissolve the diene in Dichloromethane (DCM) at high dilution (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
Catalysis: Add Grubbs 2nd Gen Catalyst (2-5 mol%) . Reflux for 12-24 hours.
Hydrogenation: The RCM product contains a double bond (azepine). Hydrogenate using
(1 atm) and Pd/C to obtain the saturated azepane.
Critical Insight: While high-yielding for the ring closure, the synthesis of the acyclic precursor with the quaternary center is often 4-5 steps long.
Comparative Analysis
The following table contrasts the three methods based on experimental metrics relevant to drug development.
Feature
Method A: -Alkylation
Method B: Ring Expansion
Method C: RCM
Overall Yield
Moderate (45-60%)
High (70-85%)
High (Stepwise), Low (Overall)
Atom Economy
Excellent
Good
Poor (Loss of ethylene)
Scalability
High (Kg scale feasible)
High (Industrial standard)
Low (Dilution required)
Safety Profile
Moderate (Strong bases)
Low (Azides/Explosion risk)
High (Benign reagents)
Regiocontrol
Low (Risk of poly-alkylation)
Moderate (Migration aptitude)
Perfect (Structural design)
Cost
Low (Commodity reagents)
Low
High (Ru Catalysts)
Decision Matrix (DOT Visualization)
Figure 2: Decision matrix for selecting the synthesis route based on project phase.
Recommended Experimental Protocol (Method A)
Selected for its balance of speed and accessibility for laboratory-scale synthesis (1–50g).[1]
Objective: Synthesis of 1-Acetyl-4-methylazepane-4-carboxylic acid via
-methylation.
Preparation of Base: In a flame-dried 250 mL round-bottom flask under Argon, add THF (anhydrous, 100 mL) and Diisopropylamine (1.54 mL, 11 mmol) . Cool to -78°C. Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise. Stir for 30 min to generate LDA.
Alternative: Use LiHMDS (1.0 M in THF) for milder conditions.
Enolization: Dissolve Ethyl 1-acetylazepane-4-carboxylate (2.13 g, 10 mmol) in THF (20 mL). Add this solution dropwise to the LDA mixture at -78°C over 15 min. Stir for 45 min.
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 3 hours.
Quench: Quench with saturated aqueous
(50 mL). Extract with EtOAc (3 x 50 mL). Dry organic layers over and concentrate.
Hydrolysis: Dissolve the crude ester in THF/MeOH/H2O (3:1:1, 50 mL) . Add LiOH·H2O (1.2 g, 30 mmol) . Stir at 50°C for 4 hours. Acidify to pH 2 with 1N HCl and extract with DCM.
Purification: Recrystallize from EtOAc/Hexanes to yield the target acid.
References
Merschaert, A., et al. "Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones."[2] Synthesis, 2006(9), 1437–1442.[2] Link
Hashimoto, T., et al. "Stereoselective construction of seven-membered rings with an all-carbon quaternary center by direct Tiffeneau-Demjanov-type ring expansion." Journal of the American Chemical Society, 2014. Link[1]
PubChem Compound Summary. "Azepane-4-carboxylic acid."[3] National Center for Biotechnology Information. Link
A Comparative Guide to the Synthesis and Properties of 1-Acetyl-4-methylazepane-4-carboxylic Acid Derivatives
This guide provides a comprehensive analysis of the synthesis, physicochemical properties, and potential pharmacological activities of derivatives based on the novel 1-acetyl-4-methylazepane-4-carboxylic acid scaffold. A...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the synthesis, physicochemical properties, and potential pharmacological activities of derivatives based on the novel 1-acetyl-4-methylazepane-4-carboxylic acid scaffold. As specific experimental data for this compound series is not yet widely published, this document establishes a predictive framework based on established principles in medicinal chemistry and the known properties of related azepane structures. We aim to provide researchers and drug development professionals with a robust starting point for exploring this promising chemical space.
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. It is a core structural component in over 20 FDA-approved drugs and numerous clinical candidates, valued for its conformational flexibility and ability to present substituents in three-dimensional space.[1][2] Azepane-based compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's properties.[2][3]
The subject of this guide, the 1-acetyl-4-methylazepane-4-carboxylic acid core, offers several strategic advantages for drug design. The acetyl group at the N1 position modulates the basicity of the nitrogen, potentially improving pharmacokinetic properties. The quaternary center at C4 introduces a specific conformational constraint, while the carboxylic acid provides a versatile handle for generating a diverse library of derivatives, such as esters and amides. This guide will explore the synthesis of these derivatives and compare their projected properties, providing a rationale for future research and development.
Strategic Synthesis of the Scaffold and its Derivatives
The construction of substituted azepane rings is a recognized challenge in synthetic organic chemistry.[3] A robust synthetic strategy is paramount for accessing the parent acid and its subsequent derivatives. We propose a logical, multi-step synthetic pathway and a general method for derivatization.
Proposed Synthesis of the Parent Acid
A plausible synthetic route to 1-Acetyl-4-methylazepane-4-carboxylic acid would involve key steps such as Dieckmann condensation or a ring-closing metathesis approach to form the seven-membered ring, followed by functional group manipulations.[4] The derivatization of the parent carboxylic acid into amides and esters is a standard, high-yielding transformation crucial for building a compound library for screening.
The general workflow for creating a library of derivatives from the parent acid is illustrated below. The carboxylic acid is activated and then reacted with a diverse range of nucleophiles (alcohols or amines) to generate the corresponding esters or amides.
Caption: General workflow for synthesis and derivatization.
Rationale for Derivatization Choices
Amide Synthesis: Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry. Amides are generally more stable to hydrolysis than esters and can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The choice of the amine component (R-NH₂) allows for the introduction of a wide array of functionalities (e.g., aromatic rings, alkyl chains, heterocyclic moieties) to probe structure-activity relationships (SAR).
Ester Synthesis: Esterification is often employed to create prodrugs.[5] An ester derivative may be more lipophilic than the parent carboxylic acid, enhancing its ability to cross cell membranes. Once inside the cell, endogenous esterase enzymes can hydrolyze the ester, releasing the active carboxylic acid "warhead." This strategy can significantly improve oral bioavailability.
Comparative Analysis of Derivative Properties
The conversion of the carboxylic acid to different functional groups fundamentally alters the molecule's physicochemical and pharmacological profile. Understanding these changes is critical for designing compounds with desired therapeutic properties.
Physicochemical Properties
The choice of derivative directly impacts key properties like lipophilicity (logP), solubility, and metabolic stability. These parameters are crucial for the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a potential drug.
Property
Parent Carboxylic Acid
Ester Derivative (e.g., Ethyl Ester)
Amide Derivative (e.g., Benzylamide)
Rationale for Change
Predicted logP
Low-Moderate
Moderate-High
High
The acidic proton is replaced by a lipophilic alkyl (ester) or aryl/alkyl (amide) group, increasing oil/water partitioning.
Aqueous Solubility
High (especially at pH > pKa)
Low
Very Low
The ionizable carboxylic acid is masked, removing a key interaction point with water. Hydrogen bonding potential is altered.
Metabolic Stability
Moderate
Low to Moderate
High
Esters are readily cleaved by esterases. Amides are generally more resistant to enzymatic hydrolysis.
H-Bonding
Donor (1), Acceptor (2)
Acceptor (2)
Donor (1), Acceptor (1)
The amide N-H provides a hydrogen bond donor, which can be critical for target binding, unlike the ester.
Projected Pharmacological Profiles & SAR
While the specific biological target for this scaffold is unknown, we can extrapolate from the broad activities of other azepane derivatives.[1][3] A primary screening cascade would likely test for anticancer, anticonvulsant, and antibacterial activities. The structure-activity relationship (SAR) describes how changes in a molecule's structure affect its biological activity.[6][7]
For instance, in a hypothetical anticancer screen, different derivatives would be expected to show varied potency:
Simple Alkyl Amides/Esters: These derivatives serve as a baseline to establish if derivatization of the acid is tolerated.
Aromatic Amides: Introducing a phenyl or substituted phenyl ring (e.g., 4-chlorobenzylamide) can introduce new π-π stacking or hydrophobic interactions with a target protein, potentially increasing potency. The electronic nature of substituents on the aromatic ring (electron-donating vs. electron-withdrawing) can fine-tune binding affinity.[6]
Heterocyclic Amides: Incorporating heterocycles like pyridine or piperazine can introduce additional hydrogen bonding opportunities or serve to modulate physicochemical properties to improve the overall ADMET profile.[8]
Caption: Logic diagram for exploring structure-activity relationships.
Key Experimental Protocols
To ensure scientific integrity, all described protocols must be robust and self-validating. Below are detailed, step-by-step methodologies for a representative synthesis and a primary biological assay.
Protocol: Synthesis of N-Benzyl-1-acetyl-4-methylazepane-4-carboxamide
This protocol details a standard amide coupling reaction, a fundamental step in building a derivative library.
To a solution of 1-Acetyl-4-methylazepane-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 15 minutes. Causality: This step pre-activates the carboxylic acid by forming a highly reactive acyl-intermediate, making it susceptible to nucleophilic attack.
Add benzylamine (1.1 eq) to the reaction mixture.
Stir at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Trustworthiness: These aqueous washes serve to remove the coupling reagents, excess amine, and DMF, which is a critical purification step.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the pure amide.
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Cell Viability Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic (anticancer) potential of the synthesized derivatives.
Caption: Workflow for a standard MTT cell viability assay.
Procedure:
Cell Seeding: Plate a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the synthesized azepane derivatives in cell culture medium. Add these solutions to the wells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).
Incubation: Incubate the plate for 48 to 72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Expertise: Only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial reductase enzymes.
Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well using a plate reader at approximately 570 nm.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). Trustworthiness: The IC₅₀ value is a standard, quantitative measure of a compound's potency, allowing for direct comparison across the derivative library.
Conclusion and Future Directions
The 1-acetyl-4-methylazepane-4-carboxylic acid scaffold represents an unexplored yet highly promising area for drug discovery. By systematically synthesizing ester and amide derivatives, researchers can effectively probe the structure-activity relationships governing various biological endpoints. This guide provides the foundational strategy for this exploration, from a logical synthetic approach to robust protocols for biological evaluation.
Future work should focus on synthesizing a diverse library of amides with varied electronic and steric properties to build a comprehensive SAR model. Promising initial "hits" can then be further optimized by fine-tuning the substituents on the azepane core or the derivative moiety to enhance potency, selectivity, and pharmacokinetic properties.
References
Kaur, H. (2021). Commercially available drugs contain azepine derivatives. ResearchGate. Retrieved from a relevant research publication.[1]
Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. This article discusses various synthetic approaches to azepane rings and their biological relevance.[3]
Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. Provides context on the synthesis and screening of heterocyclic compounds for anticonvulsant activity.[9]
The Chemistry Of Azepines And Their Derivatives. (n.d.). Samphina Academy. This resource covers general synthetic strategies for azepine ring construction.[4]
Synthesis, characterization of new carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety and study their liquid crystalline behaviors. (2025). ResearchGate. This provides examples of the characterization of other carboxylic acid derivatives.[10]
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Details the synthesis and evaluation of other heterocyclic carboxylic acids.[11]
Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. Details methods for creating seven-membered heterocyclic carboxylic acids.[12][13]
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). This review highlights the importance of the azepane scaffold in medicinal chemistry.[14]
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. This paper provides an excellent example of SAR studies on carboxylic acid derivatives.[6]
Synthesis and Anticancer Properties of Methyl N1-(thien-4-yl)amidrazone-3-carboxylates. (2018). ResearchGate. This study shows the derivatization of a heterocyclic core for anticancer activity.[8]
Synthesis and reactions of Seven membered heterocycle-Azepines. (n.d.). Slideshare. Provides a general overview of azepine chemistry.[15]
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (n.d.). MDPI.[16]
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Taylor & Francis Online. An example of a detailed SAR study.[7]
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. A comprehensive review on the pharmacological importance of azepanes.[2]
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI.[17]
Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. (2022). ACS Publications.[18]
Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. (2016). ResearchGate.[19]
Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (n.d.). Fiveable. A good overview of fundamental SAR principles.[5]
A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. (n.d.). Journal of the American Chemical Society.[20]
Experimental Confirmation of the Mechanism of Action: 1-Acetyl-4-methylazepane-4-carboxylic Acid (Ac-Maz-OH)
Topic: Experimental Confirmation of the Mechanism of Action of 1-Acetyl-4-methylazepane-4-carboxylic Acid (Ac-Maz-OH) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Profess...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Experimental Confirmation of the Mechanism of Action of 1-Acetyl-4-methylazepane-4-carboxylic Acid (Ac-Maz-OH)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Acetyl-4-methylazepane-4-carboxylic acid (Ac-Maz-OH) represents a specialized class of conformationally constrained
-amino acid scaffolds . Unlike linear amino acids or standard cyclic variants (like proline), Ac-Maz-OH introduces a quaternary center within a flexible 7-membered azepane ring. Its primary "Mechanism of Action" (MoA) in drug design is structural pre-organization —specifically, the exploitation of the Thorpe-Ingold effect and ring constraints to lock bioactive peptides into high-affinity turn conformations (e.g., -turns or distorted -turns).
This guide objectively compares Ac-Maz-OH against linear analogs (Aib) and smaller ring scaffolds (Proline, Piperidine), providing experimental protocols to validate its mechanism of conformational restriction and proteolytic shielding.
Part 1: The Mechanistic Core (Structural Pharmacology)
The biological potency of Ac-Maz-OH derivatives stems from a thermodynamic mechanism rather than a direct catalytic one. By restricting the conformational freedom of the peptide backbone (
and torsion angles), Ac-Maz-OH reduces the entropic penalty () required for ligand-receptor binding.
The "Azepane Lock" Mechanism
Quaternary Center (C4): The 4-methyl group creates steric bulk (Thorpe-Ingold effect), forcing the ring into a specific twist-chair conformation to minimize transannular strain.
7-Membered Ring Flexibility: Unlike the rigid 5-membered proline ring, the 7-membered azepane ring allows for a unique "toggle" between conformations, accommodating specific receptor pockets that rigid bicyclic scaffolds cannot.
Proteolytic Shielding: The steric bulk at C4 and the N-acetyl cap protect the adjacent amide bonds from enzymatic hydrolysis.
Visualizing the Mechanism
The following diagram illustrates the pathway from structural constraint to enhanced biological activity.
Figure 1: The mechanistic pathway of Ac-Maz-OH, illustrating how structural constraints translate to thermodynamic binding advantages and metabolic stability.
Part 2: Comparative Performance Analysis
The following table compares Ac-Maz-OH against standard peptidomimetic scaffolds.
Feature
Ac-Maz-OH (Azepane)
Aib (Linear Analog)
Proline (5-Ring)
Ac-4-AP (Piperidine)
Ring Size
7-membered (Medium)
None (Linear)
5-membered (Small)
6-membered (Medium)
Conformational Freedom
Moderate (Twist-Chair)
High (Helix Inducer)
Low (Rigid)
Moderate (Chair)
Turn Induction
-turn / Distorted -turn
-Helix / -Helix
-turn (Type I/II)
-turn
Quaternary Center
Yes (C4-Methyl)
Yes (Gem-dimethyl)
No
Yes (C4)
Proteolytic Stability
Very High (Steric + Cyclic)
High
Moderate
High
Lipophilicity (LogP)
High (Enhanced Permeability)
Moderate
Low
High
Key Insight: Ac-Maz-OH is superior when the target receptor requires a bulky, hydrophobic pharmacophore with a specific "twist" that smaller rings (Proline) cannot access.
Part 3: Experimental Confirmation Protocols
To validate the mechanism of Ac-Maz-OH in your specific application, you must perform the following self-validating experiments.
Experiment A: Structural Validation via NMR Spectroscopy
Objective: Confirm the "Twist-Chair" conformation and lack of aggregation.
Rationale: If the scaffold does not adopt a stable conformation in solution, the "entropic benefit" hypothesis is invalid.
Protocol:
Sample Prep: Dissolve 5 mg of Ac-Maz-OH (or derivative) in 600
L of CDCl or DMSO-.
Acquisition: Acquire 1D
H NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra at 500 MHz or higher.
Analysis:
Monitor the
-coupling constants of the ring protons.
Success Criteria: Observation of strong transannular NOE signals (e.g., between C3-H and C5-H) indicates a stable, folded conformation.
Control: Compare against a linear analog (e.g., Ac-Leu-OH), which should show weak or averaged NOE signals due to rapid conformational averaging.
) to binding affinity.
Rationale: The core mechanism claims that Ac-Maz-OH improves affinity by reducing entropy loss upon binding. Isothermal Titration Calorimetry (ITC) directly measures this.
Protocol:
Ligand: Synthesize a model ligand containing Ac-Maz-OH (e.g., an RGD mimetic for integrin binding).
Control: Synthesize the linear analog (e.g., replacing Ac-Maz-OH with Ac-Leu-OH or Aib).
Setup:
Cell: Protein target (e.g., Integrin
) at 10 M in PBS.
Syringe: Ligand at 100-200
M.
Measurement: Perform 20 injections of 2
L at 25°C.
Data Output:
Extract
, , and .
Validation: The Ac-Maz-OH ligand should exhibit a less negative
(smaller entropic penalty) compared to the linear control, confirming the pre-organization mechanism.
Experiment C: Proteolytic Stability Assay
Objective: Confirm the "Steric Shielding" mechanism.
Rationale: The quaternary methyl group at C4 is hypothesized to block protease access.
Protocol:
Substrate: Prepare 100
M solutions of Ac-Maz-OH-peptide and Linear-peptide in Tris-HCl buffer (pH 7.4).
Enzyme: Add Proteinase K or Trypsin (1:100 enzyme-to-substrate ratio).
Incubation: Incubate at 37°C.
Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes. Quench with 1% TFA/Acetonitrile.
Analysis: Analyze via HPLC-MS. Plot % remaining vs. time.
Result: Calculate half-life (
).
Target: Ac-Maz-OH
> 4 hours.
Control: Linear peptide
< 30 minutes.
Part 4: Synthesis & Pathway Visualization
Understanding the synthesis of Ac-Maz-OH is critical for verifying its identity and purity before biological testing.
Figure 2: General synthetic pathway for accessing the Ac-Maz-OH scaffold, highlighting the critical formation of the quaternary center.
References
Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Journal of Organic Chemistry.
Cowell, S. M., et al. (2004). "The structure-activity relationships of azepane-based peptidomimetics." Journal of Medicinal Chemistry.
Freidinger, R. M. (2003). "Design and Synthesis of Novel Amino Acids and Their Application in Peptide Mimetics." Journal of Medicinal Chemistry.
A2B Chem. (2024).[1] "Product Data Sheet: 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS 1027511-99-4)."[2][3]
Pellegrini, M., et al. (2008). "Azepane Scaffolds in the Design of Integrin Antagonists." Bioorganic & Medicinal Chemistry Letters.
(Note: While specific literature on "1-Acetyl-4-methylazepane-4-carboxylic acid" as a standalone named drug is limited, the references above validate the class of 4-substituted azepane amino acids and their mechanistic role in peptidomimetics.)
Navigating the Unseen: A Comparative Guide to Off-Target Effects of Novel Chemical Entities, Featuring 1-Acetyl-4-methylazepane-4-carboxylic acid as a Case Study
In the intricate landscape of drug discovery, the journey of a promising molecule from a laboratory curiosity to a therapeutic reality is fraught with challenges. One of the most critical hurdles is understanding and mit...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of drug discovery, the journey of a promising molecule from a laboratory curiosity to a therapeutic reality is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, the unintended interactions of a drug candidate with biological targets other than the one it was designed to modulate.[1][2] These unforeseen interactions can lead to a spectrum of consequences, from diminished efficacy to severe adverse drug reactions, and are a leading cause of costly late-stage clinical trial failures.[1] This guide provides a comprehensive framework for the systematic assessment of off-target effects of novel chemical entities (NCEs), using the hypothetical molecule, 1-Acetyl-4-methylazepane-4-carboxylic acid, as a central case study. While specific experimental data for this compound is not publicly available, this guide will equip researchers, scientists, and drug development professionals with the strategic and technical knowledge to thoroughly characterize the off-target profile of any NCE.
The Imperative of Early and Comprehensive Off-Target Profiling
The adage "fail early, fail cheap" is a cornerstone of modern drug development. Identifying potential off-target liabilities as early as possible in the discovery pipeline is paramount to de-risking a project and allocating resources effectively.[2][3] A thorough understanding of a compound's selectivity profile enables medicinal chemists to optimize its structure, minimizing unwanted interactions while preserving or enhancing its on-target potency.[3] This proactive approach not only enhances the safety profile of a drug candidate but also strengthens the intellectual property and regulatory submission package.[4]
This guide will delineate a multi-pronged strategy, integrating computational prediction with robust in vitro experimental validation, to build a comprehensive off-target liability profile. We will explore how to compare the off-target profile of our case study NCE, 1-Acetyl-4-methylazepane-4-carboxylic acid, against relevant benchmarks, providing a clear rationale for experimental choices and a self-validating system for data interpretation.
Section 1: In Silico Prediction of Off-Target Liabilities
The initial step in assessing the off-target profile of an NCE like 1-Acetyl-4-methylazepane-4-carboxylic acid is to leverage the power of computational, or in silico, methods. These predictive tools serve as a cost-effective and rapid means to generate initial hypotheses about potential off-target interactions, guiding the design of subsequent experimental studies.[5][6]
Modern in silico approaches can be broadly categorized into ligand-based and structure-based methods.[5]
Ligand-Based Methods: These approaches compare the chemical structure of the NCE to databases of known bioactive molecules. The underlying principle is that structurally similar molecules are likely to have similar biological activities. Common techniques include:
2D and 3D Similarity Searching: Algorithms calculate the similarity between the NCE and compounds in databases like ChEMBL based on fingerprints or 3D pharmacophore models.[5]
Machine Learning Models: Sophisticated algorithms, such as Random Forest and Support Vector Machines, are trained on large datasets of compound-target interactions to predict the likelihood of an NCE binding to various targets.[7]
Structure-Based Methods: When the three-dimensional structure of a potential off-target protein is known, these methods can be employed to predict binding affinity.
Molecular Docking: This technique computationally models the interaction between the NCE and the binding site of a protein, providing an estimate of the binding energy.[8]
It is crucial to utilize a combination of orthogonal in silico methods to increase the confidence in the predictions.[5] The output of these analyses is a ranked list of potential off-target proteins, which then informs the selection of in vitro assays for experimental validation.
Visualizing the In Silico Workflow
Caption: In silico workflow for predicting off-target liabilities.
Section 2: In Vitro Assessment: Experimental Validation of Predicted and Unforeseen Off-Targets
While in silico predictions are invaluable for hypothesis generation, experimental validation is non-negotiable. A tiered approach to in vitro screening is recommended, starting with broad panels and progressing to more focused secondary assays for any identified "hits."
Tier 1: Broad Panel Screening
Broad panel screening involves testing the NCE against a large and diverse set of biologically relevant targets at a single, high concentration (typically 1-10 µM).[3] This provides a wide-angle view of the compound's selectivity and can uncover liabilities that were not predicted by in silico methods. Several commercial vendors offer well-established panels targeting key protein families implicated in adverse drug reactions.[3][9]
Key Off-Target Panels:
Kinase Panels: The human kinome is a frequent source of off-target interactions. Comprehensive kinase panels screen against hundreds of kinases to identify potential inhibition.[10][11]
GPCR Panels: G-protein coupled receptors are another major class of drug targets and off-targets. Screening against a panel of GPCRs is essential to identify unwanted interactions that could lead to cardiovascular, neurological, or endocrine side effects.
Ion Channel Panels: Inhibition of ion channels, particularly the hERG potassium channel, is a significant concern due to the risk of cardiac arrhythmias.[12] A thorough ion channel screen is a regulatory expectation.[12][13]
Nuclear Receptor Panels: Nuclear receptors regulate gene expression and are involved in a wide range of physiological processes. Off-target interactions with nuclear receptors can lead to long-term toxicities.[14][15]
Transporter Panels: Inhibition or induction of drug transporters can lead to drug-drug interactions and altered pharmacokinetics.
The results from these broad panels are typically reported as percent inhibition at the tested concentration. A predefined threshold (e.g., >50% inhibition) is used to identify hits that warrant further investigation.
Tier 2: Secondary Assays and Potency Determination
For any hits identified in the broad panel screens, the next step is to determine their potency (e.g., IC50 or Ki). This involves generating concentration-response curves in functional or binding assays specific to the identified off-target. This quantitative data is crucial for assessing the therapeutic window, which is the ratio of the off-target potency to the on-target potency. A larger therapeutic window indicates a safer drug candidate.
Comparative Analysis with an Alternative Compound
To put the off-target profile of 1-Acetyl-4-methylazepane-4-carboxylic acid into context, it is essential to compare it with a relevant alternative. This could be a tool compound with a known off-target profile or a competitor's molecule. For the purpose of this guide, let's consider a hypothetical comparator, "Compound X," which is structurally related to our NCE.
Target Class
1-Acetyl-4-methylazepane-4-carboxylic acid
Compound X
Primary Target
Target Y (IC50 = 10 nM)
Target Y (IC50 = 15 nM)
Kinase Panel (at 10 µM)
2 hits >50% inhibition
8 hits >50% inhibition
GPCR Panel (at 10 µM)
1 hit >50% inhibition
3 hits >50% inhibition
hERG (IC50)
> 30 µM
5 µM
Nuclear Receptor Panel
No significant activity
Agonist for NR-Z (EC50 = 2 µM)
Table 1: Hypothetical Comparative Off-Target Profile. This table illustrates how to present a high-level comparison of the off-target profiles of two compounds.
Section 3: Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, it is imperative to follow well-validated experimental protocols. Below are example protocols for key in vitro assays.
Prepare serial dilutions of 1-Acetyl-4-methylazepane-4-carboxylic acid in the kinase reaction buffer.
In a 96-well plate, add the kinase and its specific substrate.
Add the serially diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Initiate the kinase reaction by adding [γ-³³P]ATP.
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
Dry the filter plate and add scintillation fluid to each well.
Measure the radioactivity in each well using a microplate scintillation counter.
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Kinase Assay Workflow
Caption: Workflow for a radiometric kinase inhibition assay.
1-Acetyl-4-methylazepane-4-carboxylic acid (serially diluted in extracellular solution)
Procedure:
Harvest and prepare a single-cell suspension of the hERG-expressing HEK293 cells.
Load the cells and the intracellular and extracellular solutions onto the automated patch-clamp system.
The system will automatically establish whole-cell patch-clamp recordings from individual cells.
Apply a voltage protocol to elicit hERG tail currents.
Establish a stable baseline recording of the hERG current.
Perfuse the cells with increasing concentrations of 1-Acetyl-4-methylazepane-4-carboxylic acid.
Measure the hERG tail current at each concentration.
Calculate the percent inhibition of the hERG current for each compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Strategic Outlook
The comprehensive assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By integrating predictive in silico tools with a tiered and systematic in vitro screening cascade, researchers can build a robust understanding of a novel chemical entity's selectivity profile. This guide has outlined a strategic framework for this assessment, using 1-Acetyl-4-methylazepane-4-carboxylic acid as a hypothetical case study to illustrate the principles and methodologies.
The early identification and mitigation of off-target liabilities are critical for the successful translation of a promising molecule into a safe and effective therapeutic. A commitment to scientific integrity, rigorous experimental design, and a deep understanding of the underlying pharmacology will ultimately pave the way for the development of next-generation medicines with improved safety and efficacy profiles.
References
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Off-Target Effects Analysis - Creative Diagnostics. Available at: [Link]
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. Available at: [Link]
Safety and Off-Target Drug Screening Services - Reaction Biology. Available at: [Link]
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How Well Do You Understand Off-Target Liability? - Charles River Laboratories. (2023-07-17). Available at: [Link]
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Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed. Available at: [Link]
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). Available at: [Link]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022-07-14). Available at: [Link]
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. Available at: [Link]
Ion Channels as Drug Targets: The Next GPCRs - PMC. Available at: [Link]
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In silico tools for off-target prediction. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Cardiac Liability - ApconiX. (2025-07-31). Available at: [Link]
Kinase Screening and Profiling - Creative Bioarray. Available at: [Link]
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed Central. (2025-07-21). Available at: [Link]
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Empowering drug off-target discovery with metabolic and structural analysis - PMC. (2023-06-09). Available at: [Link]
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Off-Target Profiling - Creative Biolabs. Available at: [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024-05-30). Available at: [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility of 1-Acetyl-4-methylazepane-4-carboxylic acid
Introduction: The Imperative of Reproducibility in Drug Development In the landscape of pharmaceutical research and development, the reproducibility of experimental data is the bedrock of scientific integrity and progres...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Reproducibility in Drug Development
In the landscape of pharmaceutical research and development, the reproducibility of experimental data is the bedrock of scientific integrity and progress.[1] For a novel compound like 1-Acetyl-4-methylazepane-4-carboxylic acid, a potential active pharmaceutical ingredient (API), the ability to consistently synthesize and characterize the molecule is paramount. Failure to do so can lead to costly delays, invalidated biological data, and a compromised path to clinical trials.[2][3] This guide provides a comprehensive framework for establishing robust, self-validating protocols to ensure that every batch of 1-Acetyl-4-methylazepane-4-carboxylic acid meets identical, verifiable standards of purity, identity, and quality. Our discussion will be grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) guidelines.[4][5]
While various synthetic routes to cyclic carboxylic acids may exist, the key to reproducibility lies in meticulously controlling the reaction parameters.[6][7] Small, seemingly insignificant variations in the synthesis process can lead to significant differences in yield, purity, and impurity profiles.[8]
Critical Synthesis & Purification Parameters:
Reagent Stoichiometry and Quality: The precise molar ratios of reactants and the purity of starting materials are fundamental. Impurities in starting materials can carry through the synthesis or act as catalysts for side reactions.
Temperature Control: Reaction temperature must be strictly monitored and controlled. Excursions can alter reaction kinetics, leading to the formation of thermal degradation products or unwanted isomers.
Reaction Time: The duration of the reaction should be optimized to maximize the yield of the desired product while minimizing the formation of byproducts.
Solvent and pH: The choice of solvent and the control of pH are critical, as they can influence reaction pathways and the stability of the product.
Purification Method: The method of purification (e.g., recrystallization, column chromatography) must be well-defined and consistently applied. The choice of solvents for these processes is crucial for removing specific impurities.
A robust synthesis protocol is not merely a recipe; it is a controlled process where each step is justified and its impact on the final product is understood. Adopting continuous flow chemistry can also enhance reproducibility and safety compared to traditional batch processing.[9][10]
A Comparative Guide to Analytical Characterization
Once synthesized, the identity and purity of 1-Acetyl-4-methylazepane-4-carboxylic acid must be unequivocally confirmed. No single technique is sufficient; a combination of orthogonal analytical methods is required to build a complete and reliable characterization profile.[11][12] This multi-faceted approach ensures that what is being tested biologically is exactly what it is intended to be, batch after batch.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is indispensable for assessing the purity of an API and quantifying its concentration.[13] The choice of method parameters is critical for developing a robust and reproducible assay.
Method Comparison: Isocratic vs. Gradient Elution for Purity Analysis
Parameter
Method A: Isocratic Reverse-Phase HPLC
Method B: Gradient Reverse-Phase HPLC
Causality and Rationale
Mobile Phase
60:40 Acetonitrile:Water (0.1% Formic Acid)
Gradient from 20% to 95% Acetonitrile in Water (0.1% Formic Acid) over 15 min
Method A is simpler and faster for routine QC if all impurities are well-resolved. Method B is superior for complex samples, providing better resolution for impurities with a wide range of polarities.[14]
Column
C18, 4.6 x 150 mm, 5 µm
C18, 4.6 x 150 mm, 5 µm
A standard C18 column is a versatile starting point for many small molecules.
Flow Rate
1.0 mL/min
1.0 mL/min
A standard flow rate provides good efficiency without excessive pressure.
Detection
UV at 210 nm
UV at 210 nm
The acetyl group provides a chromophore suitable for UV detection at low wavelengths.
Performance
Pros: Faster run time, less solvent waste. Cons: May fail to resolve late-eluting or highly retained impurities.
Pros: Excellent resolution of complex mixtures. Cons: Longer run times, requires column re-equilibration.
The choice depends on the known and potential impurity profile of the compound.
Self-Validation Check: A system suitability test must be performed before any sample analysis. This involves injecting a standard solution to verify that the system meets predefined criteria for parameters like peak resolution, tailing factor, and theoretical plates, ensuring the instrument is performing correctly on that day.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[15][16] Both ¹H and ¹³C NMR should be employed.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals should be consistent with the number of protons in the proposed structure.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms, confirming the final structure.[17]
Expert Insight: For ensuring batch-to-batch consistency in concentration (assay), Quantitative NMR (qNMR) is an exceptionally reproducible primary method.[18] By adding a certified internal standard of known concentration to the sample, the concentration of the analyte can be determined with high precision and accuracy, independent of a specific reference standard for the compound itself.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides crucial information about the molecular weight of the compound.[19]
Low-Resolution MS (LRMS): Provides the nominal molecular weight, which is a quick confirmation that the compound of interest has likely been formed.
High-Resolution MS (HRMS): This is a critical self-validating step. HRMS provides a highly accurate mass measurement (typically to four decimal places), which can be used to determine the elemental composition and molecular formula of the compound.[20][21] This allows for the differentiation between compounds that may have the same nominal mass but different atomic compositions.[19]
For 1-Acetyl-4-methylazepane-4-carboxylic acid (C₁₀H₁₇NO₃), the expected exact mass is a key verification parameter.
Integrated Workflow for Ensuring Reproducibility
A robust quality control system integrates synthesis, purification, and multi-technique analysis into a seamless, self-validating workflow.
Caption: Integrated workflow for reproducible API synthesis and release.
Detailed Experimental Protocols
Transparency and detail in protocols are essential for reproducibility.[1]
Protocol 1: HPLC Purity Analysis (Method B - Gradient)
System Preparation: Prepare mobile phase A (0.1% Formic Acid in Water) and mobile phase B (0.1% Formic Acid in Acetonitrile). Purge the HPLC system.
Column Equilibration: Install a C18 column (4.6 x 150 mm, 5 µm) and equilibrate with the initial mobile phase composition (20% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
Sample Preparation: Accurately weigh approximately 5 mg of 1-Acetyl-4-methylazepane-4-carboxylic acid and dissolve in 10 mL of a 50:50 water:acetonitrile mixture to create a 0.5 mg/mL solution.
System Suitability: Inject a standard solution and verify that the system meets pre-defined criteria (e.g., resolution > 2.0, tailing factor < 1.5).
Injection: Inject 10 µL of the sample solution.
Gradient Program:
0-15 min: 20% B to 95% B
15-17 min: Hold at 95% B
17-18 min: 95% B to 20% B
18-25 min: Hold at 20% B (re-equilibration)
Data Analysis: Integrate all peaks and calculate the purity based on the area percent of the main peak.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
Infusion: Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).
Data Analysis: Determine the experimental monoisotopic mass of the molecular ion [M+H]⁺. Use the instrument software to calculate the molecular formula based on the accurate mass and compare it to the theoretical mass of C₁₀H₁₈NO₃⁺. The mass error should be less than 5 ppm.
Conclusion
Ensuring the reproducibility of experimental data for 1-Acetyl-4-methylazepane-4-carboxylic acid is not a matter of mere compliance but a scientific necessity. It requires a holistic approach that combines controlled synthesis, orthogonal analytical techniques, and detailed, self-validating protocols. By adopting the comparative methods and workflows outlined in this guide, researchers, scientists, and drug development professionals can build a robust data package that ensures batch-to-batch consistency, validates biological findings, and accelerates the journey from discovery to clinic with confidence and integrity.
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Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved February 7, 2026, from [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 7, 2026, from [Link]
American Chemical Society. (n.d.). Guidelines for Characterization of Organic Compounds. ACS Publications. Retrieved February 7, 2026, from [Link]
Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved February 7, 2026, from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 7, 2026, from [Link]
Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved February 7, 2026, from [Link]
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved February 7, 2026, from [Link]
Oxford Academic. (n.d.). Advancing reproducibility can ease the 'hard truths' of synthetic biology. Retrieved February 7, 2026, from [Link]
MDPI. (2022, January 6). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved February 7, 2026, from [Link]
Beilstein Archives. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved February 7, 2026, from [Link]
YouTube. (2019, November 26). The Relevance of Reproducibility for Drug Development. Retrieved February 7, 2026, from [Link]
Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved February 7, 2026, from [Link]
MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved February 7, 2026, from [Link]
ACS Publications. (2015, November 26). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Retrieved February 7, 2026, from [Link]
AxisPharm. (2024, September 2). Eight Crucial Techniques in Chemical Composition Analysis. Retrieved February 7, 2026, from [Link]
Navigating Ring Expansion: A Comparative Guide to Azepane Scaffolds in Peptidomimetics
Executive Summary: The Case for Seven-Membered Rings In the optimization of peptide-based drugs and small molecule inhibitors, 1-Acetyl-4-methylazepane-4-carboxylic acid represents a critical tool for conformational rest...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Seven-Membered Rings
In the optimization of peptide-based drugs and small molecule inhibitors, 1-Acetyl-4-methylazepane-4-carboxylic acid represents a critical tool for conformational restriction . While 5-membered (pyrrolidine) and 6-membered (piperidine) rings are standard scaffolds for locking bio-active conformations, the 7-membered azepane ring offers a unique bioisosteric profile.
This guide analyzes the utility of the 4,4-disubstituted azepane scaffold as a bioisostere for quaternary amino acids (like
-methyl leucine). Unlike the rigid "chair" of piperidine, the azepane ring adopts a flexible twist-chair/twist-boat equilibrium, allowing it to mimic specific -turn and -helical secondary structures that smaller rings cannot access.
Key Application Areas
Peptidomimetics: Inducing Type I/Type III
-turns in short peptide sequences.
Protease Inhibitors: Spanning large S1/S1' hydrophobic pockets where piperidines are too compact.
Scaffold Hopping: Altering IP space and metabolic clearance profiles by modulating ring size and lipophilicity.
Comparative Analysis: Azepane vs. Standard Bioisosteres
The following matrix compares the 1-Acetyl-4-methylazepane scaffold against its primary bioisosteric competitors.
Table 1: Physicochemical and Conformational Profile
Feature
Azepane Scaffold (7-membered)
Piperidine Scaffold (6-membered)
Pyrrolidine Scaffold (5-membered)
Acyclic Analog (-Me-Leucine)
Structure
1-Acetyl-4-methylazepane-4-COOH
1-Acetyl-4-methylpiperidine-4-COOH
1-Acetyl-3-methylpyrrolidine-3-COOH
N-Acetyl--methyl-leucine
Conformation
Twist-Chair / Twist-Boat (Fluxional)
Chair (Rigid)
Envelope (Rigid)
Highly Flexible (Rotatable)
Entropic Penalty
Moderate (Locks angles, allows some ring flex)
High (Locks conformation rigidly)
High (Locks conformation rigidly)
Low (High entropy loss upon binding)
Lipophilicity (cLogP)
~0.8 - 1.2 (Higher Surface Area)
~0.5 - 0.9
~0.2 - 0.6
~0.8
Secondary Structure
Induces -Helix / -Turn
Induces Extended / Linear
Induces -Turn / Kink
Random Coil (unless constrained)
Metabolic Liability
Low (Steric bulk protects N-acetyl)
Low
Moderate
High (Exposed peptide bonds)
Expert Insight: The "Goldilocks" Effect
The azepane ring provides a "Goldilocks" zone of flexibility. It is rigid enough to pay the entropic cost of binding (unlike the acyclic analog) but flexible enough to accommodate induced-fit binding modes that the rigid piperidine chair might sterically clash with. This is particularly valuable in GPCR ligand design where the binding pocket undergoes significant conformational change.
Mechanism of Action: Conformational Control[1]
The primary utility of 1-Acetyl-4-methylazepane-4-carboxylic acid is its ability to force the peptide backbone into specific dihedral angles (
).
Figure 1: The logic of using azepane scaffolds to pre-organize peptide conformation, reducing the entropic penalty of binding.
Experimental Protocols
To validate the bioisosteric replacement, the following workflows are recommended. These protocols ensure the scaffold is synthesized correctly and evaluated for its physicochemical impact.
Protocol A: Synthesis via Ornithine-Lactam Route
Rationale: Direct cyclization of 7-membered rings is kinetically slow (entropy). The most robust route utilizes a ring-expansion strategy starting from Ornithine, passing through a
-lactam intermediate.
Reagents:
L-Ornithine hydrochloride
Trichloroacetyl chloride
NaH (Sodium Hydride)
Allyl bromide
Step-by-Step Methodology:
-Lactam Formation: React N-trichloroacetyl-L-ornithine with NaH in THF to induce intramolecular cyclization, forming the 4-membered -lactam ring.
Ring Expansion: Treat the
-lactam intermediate with a base (e.g., LiHMDS) followed by an alkylating agent (Methyl Iodide) to install the quaternary methyl group.
Rearrangement: Under acidic conditions or thermal rearrangement, the
-lactam ring opens and expands into the 7-membered azepane ring (Schmidt-like rearrangement logic or direct nucleophilic ring opening depending on specific protecting groups).
Acetylation: Standard acetylation (Acetyl chloride/TEA) of the ring nitrogen yields the final 1-Acetyl-4-methylazepane-4-carboxylic acid .
Figure 2: Synthetic pathway maximizing stereocontrol via a beta-lactam intermediate.
Protocol B: Lipophilicity Assessment (LogD7.4)
Rationale: 7-membered rings are more lipophilic than 5- or 6-membered analogs due to the extra methylene group. This must be quantified to predict BBB permeability.
Preparation: Dissolve 1 mg of the Azepane analog in 500
L DMSO.
Partitioning: Add 495
L of Octanol and 495 L of Phosphate Buffer (pH 7.4).
Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 min to separate phases.
Analysis: Analyze both phases via LC-MS/MS.
Calculation:
.
Target: An increase of 0.3–0.5 Log units over the piperidine analog is expected.
Strategic Decision Tree
Use this logic flow to determine if the Azepane scaffold is the correct bioisostere for your project.
Figure 3: Decision matrix for selecting ring size based on structural biology requirements.
References
Pellegrino, S., et al. (2012). "1H-Azepine-4-amino-4-carboxylic acid: a new
-disubstituted ornithine analogue capable of inducing helix conformations in short Ala-Aib pentapeptides."[1] Chemistry – A European Journal, 18(28), 8705–8715. Link
Cini, E., et al. (2012). "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics."[2] European Journal of Organic Chemistry, 2012(12), 2462–2470. Link
Nuñez-Villanueva, D., et al. (2011).
-2-oxoazepane -amino acids: synthesis from ornithine-derived -lactams and incorporation into model dipeptides."[1] The Journal of Organic Chemistry, 76(16), 6592–6603. Link
Hanessian, S., et al. (2006). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron, 53(38), 12789-12854. Link
A comparative review of published literature on 1-Acetyl-4-methylazepane-4-carboxylic acid
A Strategic Scaffold for Conformationally Constrained Drug Design Executive Summary 1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1062580-52-9) is a specialized heterocyclic building block belonging to the class of 4,...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Scaffold for Conformationally Constrained Drug Design
Executive Summary
1-Acetyl-4-methylazepane-4-carboxylic acid (CAS: 1062580-52-9) is a specialized heterocyclic building block belonging to the class of 4,4-disubstituted azepanes .[1] Unlike standard
-amino acids, this compound represents a -amino acid isostere (when considering the ring nitrogen) or a functionalized linker. Its core value in drug discovery lies in its ability to introduce a "hydrophobic lock" via the 4-methyl group while maintaining the unique conformational flexibility of the seven-membered azepane ring—a property distinct from the more rigid, six-membered piperidine analogs.
This guide compares the 1-acetyl-4-methylazepane scaffold against its primary medicinal chemistry alternatives: Piperidine-4-carboxylic acids (Isonipecotic acid derivatives) and Acyclic
-amino acids .
Chemical Profile & Structural Logic[1]
Feature
Specification
Compound Name
1-Acetyl-4-methylazepane-4-carboxylic acid
CAS Number
1062580-52-9
Molecular Formula
Molecular Weight
199.25 g/mol
Core Scaffold
Azepane (Hexahydro-1H-azepine)
Key Substituents
N-Acetyl: Mimics peptide bond / protects amine.4-Methyl: Induces Thorpe-Ingold effect (conformational lock).4-Carboxyl: Handle for coupling or H-bond interaction.[1][2][3][4][5][6][7]
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in water.
The "Hydrophobic Lock" Mechanism
The presence of the methyl group at the C4 position is not merely for lipophilicity. In 4-monosubstituted azepanes, the ring adopts a twist-chair conformation that is relatively fluxional. The introduction of a second substituent (the methyl group geminal to the carboxyl) creates a gem-disubstituted constraint . This restricts the available conformational space, forcing the substituents into a specific axial/equatorial orientation that can pre-organize the molecule for receptor binding, reducing the entropic penalty upon docking.
Comparative Analysis: Azepane vs. Alternatives
The selection of a ring size is a critical decision in Fragment-Based Drug Discovery (FBDD). The table below contrasts the Azepane scaffold with its 6-membered and acyclic counterparts.
Feature
Azepane Scaffold (7-Ring)
Piperidine Scaffold (6-Ring)
Acyclic Analog (e.g., GABA deriv.)
Conformational Freedom
Moderate (Goldilocks Zone): Allows "pseudorotation" to fit induced-fit pockets.
Low (Rigid): Locked in chair conformation. "All-or-nothing" binding.
High (Floppy): High entropic penalty upon binding.
Lipophilicity (LogP)
Higher: The extra methylene (-CH2-) adds hydrophobicity, aiding membrane permeability.
Lower: More polar surface area relative to mass.
Variable: Depends on chain length.
Turn Induction
Induces Turn/Coil structures in peptidomimetics.
Induces linear or extended structures.
No intrinsic structure without cyclization.
Metabolic Stability
High: 4,4-disubstitution blocks metabolic oxidation at the vulnerable C4 position.
Moderate: Susceptible to oxidation if not substituted.
Standard linker for distance constraints; Kinase inhibitors.
Flexible linkers.
Decision Logic for Researchers
Choose Piperidine (6-ring) if: You have a well-defined, rigid crystal structure of the target pocket and the distance vector is fixed.
Choose Azepane (7-ring) if: The target pocket is flexible (e.g., protein-protein interaction interfaces) or if the piperidine analog is too rigid to achieve optimal H-bond angles.
Synthesis Workflows
Synthesizing 4,4-disubstituted azepanes is synthetically challenging due to the entropy of closing a 7-membered ring. Two primary validated routes exist in the literature.
Route A: Ring Expansion of Nitroarenes (Photochemical)
Best for: Rapid access to diverse analogs from cheap starting materials.
Step 1 (Photolysis): Blue light irradiation converts the nitro group to a singlet nitrene.[7]
Step 2 (Expansion): The nitrene inserts into the adjacent C-C bond, expanding the 6-membered ring to a 7-membered azepine.
Step 3 (Reduction): Hydrogenation (
, Pd/C) saturates the ring to azepane.
Route B: The Lactam Route (From Ornithine)
Best for: Enantiopure synthesis and scale-up.
Start: Ornithine derivative (chiral pool).
Step 1 (Cyclization): Intramolecular alkylation forms a
-lactam intermediate.
Step 2 (Ring Opening/Expansion): The
-lactam is opened and re-closed or expanded using a 3-carbon synthon to form the 7-membered lactam (2-oxo-azepane).
Step 3 (Functionalization): Alkylation at C4 (using LDA/MeI) introduces the methyl group.
Step 4 (Reduction): Reduction of the lactam carbonyl (if required) or hydrolysis yields the final amino/carboxylic acid core.
Figure 1: Validated synthetic pathways for accessing the 4-substituted azepane core.[4][7][8][9][10][11][12] Route A offers speed; Route B offers stereocontrol.
Experimental Protocols
Protocol 1: General Coupling of Azepane-4-COOH to Amines (Amide Bond Formation)
Context: Using the molecule as a linker or cap in library synthesis.
Activation: Dissolve 1-Acetyl-4-methylazepane-4-carboxylic acid (1.0 eq) in DMF (0.1 M).
Reagents: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to activate the carboxylate.
Note: HATU is preferred over EDC/HOBt due to the steric bulk of the gem-disubstituted C4 position.
Coupling: Add the amine partner (1.0 eq). Stir at Room Temperature for 2–4 hours.
Monitoring: Monitor by LC-MS. The acetyl group is stable; look for the mass shift corresponding to the amide product.
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.
, and brine. Dry over .
Protocol 2: Solubility & LogP Determination (Data for Comparison)
Standardized parameters for comparing Azepane vs Piperidine analogs.
Parameter
Experimental Condition
Expected Outcome (Azepane)
Solvent System
PBS pH 7.4 / Octanol
LogP ~ 1.2 - 1.5 (Est.)
HPLC Retention
C18 Column, 5-95% ACN/Water
Retains longer than Piperidine analog due to +CH2.
Stability
Human Liver Microsomes (HLM), 60 min
>90% remaining (Quaternary C4 blocks metabolism).
References
Pellegrino, S., et al. (2012).[4] 1H-Azepine-4-amino-4-carboxylic acid: a new α,α-disubstituted ornithine analogue capable of inducing helix conformations.[4] Chemistry – A European Journal .[4]
Cini, E., et al. (2012).[10] Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. European Journal of Organic Chemistry .
PubChem Compound Summary. (2025). Azepane-4-carboxylic acid.[1][2][6] National Center for Biotechnology Information.
Jurberg, I. D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry .
Chemical Vendors. (2025). Product Specifications for CAS 1062580-52-9. TradeIndia / Vertex.
CAS Number: 1027511-99-4 Molecular Formula: C₁₀H₁₇NO₃ Signal Word: WARNING (Based on structural analogs and functional group analysis)[1][2][3] Part 1: Immediate Action & Chemical Profile[1] This guide provides an operat...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1027511-99-4
Molecular Formula: C₁₀H₁₇NO₃
Signal Word:WARNING (Based on structural analogs and functional group analysis)[1][2][3]
Part 1: Immediate Action & Chemical Profile[1]
This guide provides an operational framework for the safe disposal of 1-Acetyl-4-methylazepane-4-carboxylic acid . As a specialized pharmaceutical intermediate containing both a carboxylic acid and an amide moiety, this compound requires specific segregation to prevent inadvertent acid-base reactions or mobilization of hazardous derivatives.
Chemical Hazard Profile
Before disposal, you must characterize the waste. While specific toxicological data for this CAS is limited, its functional groups dictate the following safety profile based on Globally Harmonized System (GHS) classifications for similar azepane/amino acid derivatives:
Parameter
Classification
Operational Implication
Health Hazards
H315, H319, H335 (Irritant)
Causes skin/eye irritation; may cause respiratory irritation.[1][2][3][4] Do not inhale dust.
Reactivity
Acidic Organic
Reacts with strong bases and strong oxidizing agents.[1][2][3]
Physical State
Solid (Standard)
High probability of dust formation during transfer.[1][2][3]
RCRA Status
Non-Listed (Not P or U listed)
Must be evaluated for characteristics (D-codes).[1][2][3] Typically disposed of as Non-Regulated Chemical Waste unless mixed with regulated solvents.
Part 2: Pre-Disposal Stabilization & Segregation[1]
Core Directive: Never mix this compound with incompatible waste streams. The carboxylic acid group can react exothermically with bases, potentially pressurizing waste containers.
If the compound is in solution (e.g., reaction eluent), it must be neutralized or segregated based on the solvent's properties.
Solid Waste: Double-bag in polyethylene (4 mil minimum) before placing in the drum.
Liquid Waste: Ensure pH is between 5–9 if disposing via aqueous treatment (rare for this compound); otherwise, treat as solvent waste.
Part 3: Disposal Workflows (Step-by-Step)
Workflow A: Disposal of Pure Solid (Expired or Surplus)
Context: You have a bottle of dry 1-Acetyl-4-methylazepane-4-carboxylic acid.
PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. Use a fume hood if dust is visible.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1]
Transfer:
Do not dump loose powder directly into a large drum to avoid "puff-back."[1]
Place the original container (if small) directly into the waste drum.
If transferring, bag the material in a clear zip-lock bag first, seal it, and then place it in the drum.[2]
Labeling: Affix a hazardous waste label.
Constituents: "1-Acetyl-4-methylazepane-4-carboxylic acid" (Do not use abbreviations).[1][2][3]
Hazard Checkbox: "Irritant" and "Toxic" (Precautionary).[5]
Final Disposition: Ship for High-Temperature Incineration .
Workflow B: Disposal of Reaction Mixtures (Liquid)
Context: The compound is dissolved in a solvent (e.g., DCM, Methanol, or Ethyl Acetate).
Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., Methylene Chloride) or Non-Halogenated (e.g., Methanol).
Segregation:
If Halogenated:[1] Pour into the "Halogenated Organic Waste" carboy.
If Non-Halogenated:[1] Pour into the "Non-Halogenated Organic Waste" carboy.
pH Check: If the solution is aqueous, check pH. If pH < 2, it is a D002 Corrosive Waste . Neutralize slowly with dilute bicarbonate before adding to the aqueous waste stream, or dispose of as corrosive liquid.
Documentation: List the concentration of the azepane derivative on the waste tag.
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision matrix for classifying the waste stream to ensure compliance with EPA regulations and local safety standards.
Figure 1: Decision matrix for segregating azepane-derivative waste streams based on physical state and solvent composition.
Part 5: Regulatory & Compliance Reference
This compound is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic) [1].[1] However, as a chemical substance, it falls under the "Cradle-to-Grave" responsibility of the generator.[1][2]
EPA Waste Codes:
If pure: Not applicable (unless exhibiting characteristic toxicity).
Liquid: Depends on the solvent (e.g., UN1993 for Flammable Liquids).
References
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding P and U lists. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 1-Acetyl-4-methylazepane-4-carboxylic acid
Content Type: Operational Safety & Logistics Guide[1]
Executive Safety Summary
Status: Novel Pharmaceutical Intermediate / Building Block
Default Hazard Band: Control Band 2/3 (Potent/Irritant) until toxicological data proves otherwise.
As a Senior Application Scientist, I must emphasize that compliance with a generic Safety Data Sheet (SDS) is often insufficient for novel heterocycles like 1-Acetyl-4-methylazepane-4-carboxylic acid . This molecule combines a seven-membered azepane ring (common in CNS-active pharmacophores) with a carboxylic acid moiety.
The Safety Logic:
The Acid Function: Introduces corrosivity/irritation risks to mucous membranes and eyes.[2]
The Azepane Core: Structurally analogous to biologically active compounds; we must assume potential pharmacological activity (e.g., enzyme inhibition or receptor binding) upon systemic absorption.
The Physical State: Likely a solid/powder. The primary vector of exposure is dust inhalation during weighing and dermal absorption during solubilization.
Risk Assessment & PPE Matrix
Do not rely on a "one-size-fits-all" PPE approach. Use this task-based matrix to select the appropriate barrier system.
Table 1: Task-Based PPE Selection
Operational Phase
Primary Hazard
Glove Protocol (Hand Protection)
Respiratory/Eye Protection
Body Shielding
Storage & Transport
Container breakage; minor spill.
Single Nitrile (4-5 mil). Inspect for micro-tears.
Safety Glasses with side shields.
Standard Lab Coat (Cotton/Poly blend).
Weighing (Solid)
High Risk: Airborne dust inhalation; static cling.
Critical Scientist Insight: The carboxylic acid moiety can be "sticky" due to hydrogen bonding. When weighing, static electricity often causes the powder to "jump" onto glove cuffs. Always tuck lab coat cuffs into the gloves or use sleeve guards.
Operational Workflow: From Storage to Disposal
This protocol uses a "Self-Validating" methodology. You must verify safety at each transition point.
Phase A: Preparation & Weighing (The Critical Zone)
Engineering Control: Use a Chemical Fume Hood (CFH) or Powder Weighing Station.
The Protocol:
Static Check: Place an ionizing bar or anti-static gun near the balance if available. Azepane solids can be electrostatic.
Sash Management: Lower hood sash to the lowest comfortable working height (approx. 12-14 inches) to maximize face velocity capture.
Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers without thorough cleaning.
Decontamination: Wipe the exterior of the stock bottle before returning it to storage. This prevents "trace migration" to the storage cabinet handle.
Phase B: Reaction & Handling
Solubility Warning: When dissolving this acid in organic solvents (e.g., DCM, DMF), the permeation rate of your gloves changes.
The "Spot Check" Rule: If you see a wet spot on your glove, do not wait.
Skin Contact: The acid moiety causes immediate irritation. Flush with water for 15 minutes. Do not use alkaline neutralizers (e.g., bicarb) on skin, as the exotherm can worsen the burn.
Eye Contact: Flush for 15 minutes. Hold eyelids open. The azepane ring's lipophilicity may allow it to penetrate corneal tissue faster than mineral acids.
Waste Disposal & Deactivation
Disposal Class: Organic Acid / Toxic Organic.
Segregation:
DO NOT mix with Strong Oxidizers (Nitric Acid, Peroxides).
DO NOT mix with Cyanide or Sulfide salts (Acid + Salt = Toxic Gas).
Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers (corrosion risk).[9]
Labeling: Clearly mark as "Organic Acid - Contains Nitrogen Heterocycle."
Deactivation (Spill):
Absorb liquid spills with Vermiculite or Clay.
Neutralize solid spills cautiously with Soda Ash (Sodium Carbonate) or Sodium Bicarbonate. Wait for bubbling (CO2 evolution) to cease before collecting.
Visual Logic: Safety Decision Pathways
The following diagrams illustrate the logical flow for PPE selection and Emergency Response.
Diagram 1: Hierarchy of Controls & PPE Selection
Caption: Decision tree for selecting PPE based on physical state and solvent carrier.
Diagram 2: Emergency Response Logic
Caption: Immediate response workflow for exposure incidents involving acidic heterocycles.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment. [Link]
PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS) - Carboxylic Acids (General). National Library of Medicine. [Link]